Anilinoquinazoline
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C14H11N3 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
N-phenylquinazolin-2-amine |
InChI |
InChI=1S/C14H11N3/c1-2-7-12(8-3-1)16-14-15-10-11-6-4-5-9-13(11)17-14/h1-10H,(H,15,16,17) |
InChI-Schlüssel |
AHLKSOXEVRYIRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=N2 |
Synonyme |
4-anilinoquinazoline anilino quinazoline anilino-quinazoline anilinoquinazoline |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Anilinoquinazolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization methods for anilinoquinazolines, a critical class of compounds in medicinal chemistry, particularly known for their role as tyrosine kinase inhibitors.
Introduction
Anilinoquinazolines are a class of heterocyclic organic compounds characterized by a quinazoline ring substituted with an aniline group at the 4-position. This scaffold is of significant interest in drug discovery, most notably for its ability to inhibit various protein kinases by competing with adenosine triphosphate (ATP) at the enzyme's catalytic site.[1][2] Several anilinoquinazoline derivatives have been successfully developed into anticancer drugs, including gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4] The dysregulation of the EGFR signaling pathway is a key factor in the proliferation and survival of many cancer cells.[5][6] This guide will delve into the prevalent synthetic strategies, detailed characterization methodologies, and the biological context of these important molecules.
Synthesis of Anilinoquinazolines
The synthesis of anilinoquinazolines typically involves the construction of the quinazoline core followed by the introduction of the aniline moiety. Several routes have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
A common and versatile method for synthesizing 4-anilinoquinazoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.[7][8] The general workflow can be summarized as follows:
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Key Synthetic Routes and Experimental Protocols
Several specific synthetic strategies have been reported, with variations in starting materials and reaction conditions. Below are detailed protocols for some of the most common and notable methods.
2.2.1. Synthesis of Gefitinib
One reported synthesis of Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate.[9] This multi-step process involves alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.[9] Another approach begins with the demethylation of 6,7-dimethoxy-3H-quinazolin-4-one.[3] A four-step synthesis starting from 2,4-dichloro-6,7-dimethoxyquinazoline has also been developed.[10]
Experimental Protocol: Synthesis of Gefitinib from 2,4-dichloro-6,7-dimethoxyquinazoline [10]
-
Nucleophilic Aromatic Substitution: 2,4-dichloro-6,7-dimethoxyquinazoline is treated with 3-chloro-4-fluoroaniline in acetic acid at 55 °C for two hours.
-
Demethylation: The resulting intermediate is selectively demethylated.
-
O-alkylation: The hydroxyl group is then alkylated.
-
Dehalogenation: A selective dehalogenation at the 2-position yields gefitinib.
2.2.2. Synthesis of Erlotinib
A common synthesis of Erlotinib hydrochloride starts from 3,4-dihydroxy benzoic acid and proceeds in seven steps.[11][12] A key step in this synthesis is the reduction of a 6-nitrobenzoic acid derivative to the corresponding 6-aminobenzoic acid derivative.[11][12]
Experimental Protocol: Synthesis of Erlotinib from 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline [13]
-
Suspension: 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (3 g, 0.01 mol) is suspended in isopropanol (50 ml).
-
Addition of Aniline: 3-Aminophenylacetylene (1.2 g, 0.01 mol) is added to the solution.
-
Reaction: The suspension is stirred at 85°C for 6 hours under a nitrogen atmosphere.
-
Work-up: After the reaction is complete, the mixture is transferred to ice water and stirred for 30 minutes.
-
Isolation: The solid product is collected by filtration and washed with isopropanol to yield Erlotinib.
2.2.3. Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for the preparation of anilinoquinazolines.[14][15][16][17][18] This technique often leads to shorter reaction times, higher yields, and is considered more environmentally friendly.[15][16]
Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazoline Derivatives [15]
-
Reactant Mixture: A mixture of 4-chloroquinazoline (1.0 mmol) and the desired aryl heterocyclic amine (1.0 mmol) is prepared in 2-propanol (15 mL).
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a specified power and temperature for a short duration (e.g., 20 minutes).
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The residue is washed with water, filtered, and purified by silica gel column chromatography.
Summary of Synthetic Yields
The overall yields of this compound syntheses can vary significantly depending on the chosen route and the complexity of the target molecule.
| Compound | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Gefitinib | 6,7-dimethoxy-3H-quinazolin-4-one | 6 | 10 | [3] |
| Gefitinib | Methyl 3-hydroxy-4-methoxybenzoate | 7 | 36 | [3] |
| Gefitinib | 2,4-dichloro-6,7-dimethoxyquinazoline | 4 | 14 | [10] |
| Erlotinib | 3,4-dihydroxy benzoic acid | 7 | 44 | [11][12] |
Characterization Methods
The structural elucidation and purity assessment of synthesized anilinoquinazolines are performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of this compound derivatives.[9][19]
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals include those from the quinazoline and aniline rings, as well as any substituents.[13][20]
-
¹³C NMR: The carbon-13 NMR spectrum indicates the number of different carbon environments in the molecule.[13][19]
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| Erlotinib | 9.48 (s, 1H, NH), 8.51 (s, 1H, CH), 8.00-7.17 (m, Ar-H), 4.31-3.36 (m, aliphatic H) | 156.6, 154.1, 153.2, 148.6, 147.4, 140.2, 129.3, 126.8, 125.2, 123.0, 122.2, 109.3, 108.6, 103.6, 83.9, 81.0, 70.5, 68.8, 68.5, 58.8 | [13] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns.[9][21] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition.[13]
| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) | Reference |
| Erlotinib | ESI | 416.1581 (M+Na)⁺ | 416.1585 (M+Na)⁺ | [13] |
| 4-((6-(thiophen-3-yl)quinazolin-4-yl)amino)benzenesulfonamide | ESI | 383.0631 | 383.0626 | [19] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final this compound products and for monitoring the progress of reactions.[3][9] A typical HPLC setup for anilinoquinazolines might use a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[22]
| Purity of Gefitinib | HPLC Conditions | Purity (%) | Reference |
| Synthesized Gefitinib | Not specified | >99 | [23] |
| Synthesized Gefitinib | Not specified | 99.9 | [3] |
X-ray Crystallography
Single-crystal X-ray crystallography provides definitive proof of the three-dimensional structure of anilinoquinazolines and their binding mode when complexed with target proteins.[2][24][25] This technique is invaluable for understanding the structure-activity relationships of these inhibitors.[2] X-ray crystallographic studies have shown that the quinazoline ring system of these inhibitors binds in the ATP-binding site of kinases, with the anilino group projecting into a hydrophobic pocket.[1][2]
Biological Activity and Signaling Pathways
Anilinoquinazolines are renowned for their potent inhibitory activity against tyrosine kinases, particularly EGFR.[4][26][27][28][29]
Mechanism of Action: EGFR Inhibition
The epidermal growth factor receptor is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[30][31] Upon binding of its ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[31] This initiates a cascade of downstream signaling events.[1][30]
Anilinoquinazolines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation.[3] This blockade of EGFR signaling inhibits downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, ultimately leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[1][4]
Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.
In Vitro Biological Activity
The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against specific kinases and cancer cell lines.
| Compound | Target Cell Line | IC₅₀ (nM) | Reference |
| Compound 7i (6-arylureido-4-anilinoquinazoline derivative) | EGFR | 17.32 | [26] |
| Gefitinib | EGFR | 25.42 | [26] |
| Erlotinib | EGFR | 33.25 | [26] |
| Compound 14d (4-anilinoquinazoline derivative) | BaF3-EGFR¹⁹del/T790M/C797S | 90 | [27] |
Conclusion
Anilinoquinazolines represent a cornerstone in the development of targeted cancer therapies. The synthetic routes to these compounds are well-established, offering flexibility for the generation of diverse derivatives. A comprehensive suite of analytical techniques is available for their thorough characterization, ensuring structural integrity and purity. The profound understanding of their mechanism of action as EGFR inhibitors continues to drive the design of new and more potent analogues to overcome challenges such as drug resistance. This guide provides a foundational resource for researchers and professionals engaged in the synthesis, characterization, and development of this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 18. namibian-studies.com [namibian-studies.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Quinazoline(253-82-7) 1H NMR spectrum [chemicalbook.com]
- 21. 4-Anilinoquinazoline | C14H11N3 | CID 324081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
A Technical Guide to the Discovery of Novel Anilinoquinazoline Derivatives for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The 4-anilinoquinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Recognized as a "privileged structure," it forms the core of numerous clinically approved tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib.[1][2][3][4] These agents function primarily as competitive inhibitors at the adenosine triphosphate (ATP) binding site of receptor tyrosine kinases (RTKs), with a particular focus on the Epidermal Growth Factor Receptor (EGFR).[5][6][7] The overexpression, dysregulation, or mutation of EGFR is a well-established driver of oncogenesis in various solid tumors, making it a prime therapeutic target.[2][7][8]
This technical guide provides a comprehensive overview of the discovery and preclinical development of novel anilinoquinazoline derivatives, detailing common experimental workflows, key evaluation protocols, and the critical signaling pathways these compounds modulate.
Drug Discovery and Development Workflow
The path from initial concept to a viable drug candidate is a systematic process. It involves iterative cycles of design, synthesis, and biological evaluation to optimize for potency, selectivity, and drug-like properties.
Caption: High-level workflow for the discovery of novel this compound derivatives.
Mechanism of Action and Core Signaling Pathway
This compound derivatives primarily target the kinase domain of EGFR. The binding is highly specific: the nitrogen at position 1 (N-1) of the quinazoline ring forms a critical hydrogen bond with the backbone of a methionine residue (Met793) in the hinge region of the kinase.[1] This anchors the molecule, allowing the anilino portion to occupy the pocket typically filled by adenine of ATP, thereby preventing receptor autophosphorylation and downstream signaling.[5][6]
Aberrant EGFR activation triggers multiple downstream pathways crucial for tumor growth, including the RAS/RAF/MEK/ERK pathway, which promotes proliferation, and the PI3K/AKT/mTOR pathway, which drives cell survival and inhibits apoptosis.[9] Effective inhibition of EGFR blocks these pro-tumorigenic signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STRUCTURE‐ACTIVITY RELATIONSHIPS FOR 4‐ANILINOQUINAZOLINES AS POTENT INHIBITORS AT THE ATP BINDING SITE OF THE EPIDERMAL GROWTH FACTOR RECEPTOR IN VITRO | Semantic Scholar [semanticscholar.org]
- 7. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openbioinformaticsjournal.com [openbioinformaticsjournal.com]
The Inner Workings of Anilinoquinazoline-Based EGFR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action by which anilinoquinazoline derivatives inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. We will delve into the molecular interactions, key structural features, and the experimental methodologies used to characterize these inhibitors, presenting quantitative data and visualizing complex biological processes to facilitate a comprehensive understanding.
The EGFR Signaling Cascade: A Central Regulator of Cell Fate
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.
Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes a conformational change, leading to dimerization and the activation of its intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which ultimately drive cell growth and survival.[1][3][4][5]
Figure 1: Simplified EGFR Signaling Pathway.
Anilinoquinazolines: Competitive Inhibition at the ATP-Binding Site
This compound-based inhibitors are a class of small molecules that have been successfully developed as EGFR-targeted therapies. These compounds exert their inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.
The core chemical structure of these inhibitors features a quinazoline ring system with an aniline substituent at the 4-position. This scaffold is crucial for the high-affinity binding to the ATP pocket of the EGFR kinase domain.
Molecular Mechanism of Action
The binding of anilinoquinazolines to the EGFR kinase domain is characterized by specific hydrogen bonding and hydrophobic interactions. A critical interaction involves the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (Met793 in the hinge region). The aniline moiety extends into a hydrophobic pocket, further stabilizing the inhibitor-receptor complex.
Figure 2: this compound Inhibition Mechanism.
Some this compound derivatives are reversible inhibitors, while others, often referred to as second and third-generation inhibitors, are designed to form a covalent bond with a cysteine residue (Cys797) near the ATP-binding site, leading to irreversible inhibition. This strategy can enhance potency and overcome certain forms of drug resistance.
Quantitative Analysis of Inhibitor Potency
The efficacy of this compound-based EGFR inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). These values are determined through various biochemical and cell-based assays. Below are tables summarizing the reported IC50 values for representative this compound inhibitors against wild-type and mutant forms of EGFR, as well as in different cancer cell lines.
| Inhibitor | EGFR Variant | IC50 (nM) | Reference |
| Gefitinib | Wild-Type | 2.0 - 100 | [6] |
| L858R | 0.8 - 10 | [7] | |
| T790M | >1000 | [7] | |
| Erlotinib | Wild-Type | 2.0 - 20 | [8] |
| L858R | 4.0 - 50 | [7] | |
| T790M | >1000 | [7] | |
| Lapatinib | Wild-Type | 10.8 | [9] |
| L858R | 390 | [9] | |
| Afatinib | Wild-Type | 0.5 | [7] |
| L858R | 0.4 | [7] | |
| T790M | 10 | [7] | |
| Osimertinib | L858R/T790M | <10 | [10] |
Table 1: Biochemical IC50 Values of this compound Inhibitors against EGFR Kinase Activity.
| Inhibitor | Cell Line | EGFR Status | IC50 (µM) | Reference |
| Gefitinib | A431 | Wild-Type | 0.015 - 0.5 | [11] |
| HCC827 | Exon 19 del | 0.005 - 0.03 | [12] | |
| H1975 | L858R/T790M | 5 - 10 | [12] | |
| Erlotinib | A549 | Wild-Type | 1 - 10 | [13] |
| NCI-H3255 | L858R | 0.001 - 0.01 | [12] | |
| Lapatinib | SK-BR-3 | HER2+ | 0.01 - 0.1 | [9] |
| Afatinib | A431 | Wild-Type | 0.001 - 0.01 | [7] |
| H1975 | L858R/T790M | 0.1 - 1 | [7] |
Table 2: Cellular IC50 Values of this compound Inhibitors against Cancer Cell Line Proliferation.
Experimental Protocols for Inhibitor Characterization
A variety of experimental techniques are employed to elucidate the mechanism of action and determine the potency of this compound-based EGFR inhibitors.
Biochemical Kinase Assays
These assays directly measure the enzymatic activity of the EGFR kinase domain in the presence of an inhibitor.
ADP-Glo™ Kinase Assay Protocol:
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation: Prepare the EGFR enzyme, substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and serially diluted this compound inhibitor in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[14][15]
-
Kinase Reaction: In a 96-well plate, combine the EGFR enzyme, the test inhibitor, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[15][16]
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15][16]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[15][16]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays
These assays assess the effect of the inhibitor on EGFR signaling and cell viability in a cellular context.
Cellular EGFR Phosphorylation Assay Protocol:
This assay measures the level of EGFR autophosphorylation in cells treated with an inhibitor.
-
Cell Culture and Treatment: Plate cancer cells (e.g., A431) and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with various concentrations of the this compound inhibitor for a specified time (e.g., 1-2 hours).
-
EGFR Stimulation: Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting or ELISA:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) for signal detection.
-
Cell-Based ELISA: Seed cells in a 96-well plate and perform the treatment and stimulation as described above. Fix the cells and permeabilize them. Add primary antibodies against p-EGFR and total EGFR, followed by HRP-conjugated secondary antibodies. Add a substrate to generate a colorimetric or chemiluminescent signal.[17][18][19][20]
-
-
Data Analysis: Quantify the band intensity (Western blot) or the signal (ELISA) for p-EGFR and normalize it to the total EGFR signal. Plot the normalized p-EGFR levels against the inhibitor concentration to determine the IC50 for inhibition of EGFR phosphorylation.
X-ray Crystallography
This technique provides a high-resolution three-dimensional structure of the inhibitor bound to the EGFR kinase domain, revealing the precise molecular interactions.
Protocol for X-ray Crystallography of EGFR-Inhibitor Complex:
-
Protein Expression and Purification: Express and purify the EGFR kinase domain using recombinant protein expression systems.
-
Co-crystallization: Incubate the purified EGFR kinase domain with a molar excess of the this compound inhibitor. Set up crystallization trials using vapor diffusion or other methods to obtain protein-inhibitor co-crystals.[10][21]
-
Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data.[21][22]
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the EGFR-inhibitor complex into the electron density map and refine the structure to obtain the final coordinates.
-
Structural Analysis: Analyze the refined structure to identify the key hydrogen bonds, hydrophobic interactions, and the overall binding mode of the inhibitor within the ATP-binding pocket.
Figure 3: Generalized Experimental Workflow.
Conclusion
This compound-based inhibitors represent a cornerstone of targeted therapy for EGFR-driven cancers. Their mechanism of action, centered on competitive inhibition at the ATP-binding site of the EGFR kinase domain, is well-characterized through a combination of biochemical, cellular, and structural studies. A thorough understanding of their molecular interactions and the experimental methodologies used for their evaluation is critical for the continued development of novel and more effective EGFR inhibitors to combat cancer and overcome drug resistance.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutations and Deregulation of Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Cascades Which Alter Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4-anilinoquinazoline derivatives featuring an 1-adamantyl moiety as potent EGFR inhibitors with enhanced activity against NSCLC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mutation and drug-specific intracellular accumulation of EGFR predict clinical responses to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. promega.com.cn [promega.com.cn]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mesoscale.com [mesoscale.com]
- 20. mesoscale.com [mesoscale.com]
- 21. mdpi.com [mdpi.com]
- 22. Discovery of potential epidermal growth factor receptor inhibitors from black pepper for the treatment of lung cancer: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of 4-Anilinoquinazoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Analogs based on this core structure have yielded several clinically successful tyrosine kinase inhibitors (TKIs), most notably targeting the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-anilinoquinazoline analogs, offering insights into the molecular features that govern their inhibitory potency and selectivity. This document details key experimental methodologies, presents quantitative data in a structured format, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding and guide future drug discovery efforts.
Core Structure-Activity Relationships
The inhibitory activity of 4-anilinoquinazoline analogs is intricately linked to specific structural modifications on both the quinazoline core and the anilino moiety. These compounds typically act as competitive inhibitors at the ATP-binding site of protein kinases.[1]
The Quinazoline Core: The Anchor of Inhibition
The quinazoline ring system is essential for the activity of these inhibitors.[1] Key SAR observations for this part of the molecule include:
-
Nitrogen at Position 1 (N-1): The nitrogen atom at the N-1 position of the quinazoline ring is a critical hydrogen bond acceptor, typically forming a crucial interaction with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the kinase domain.[2] This interaction is fundamental for anchoring the inhibitor in the ATP binding pocket.
-
Substituents at Positions 6 and 7: The potency of 4-anilinoquinazoline analogs is significantly modulated by substituents at the 6 and 7 positions of the quinazoline ring.[1] Electron-donating groups, such as methoxy (-OCH3) groups, are generally favored.[1] For instance, the 6,7-dimethoxy derivative has been shown to be a highly potent EGFR inhibitor.[1] The introduction of longer, linear alkoxy chains, often terminating with a basic amine like a morpholine group, can enhance activity and improve pharmacokinetic properties.[2][3] These groups can extend into the solvent-exposed region of the ATP binding site, allowing for additional interactions.
-
Substitution at Position 2: Recent studies have shown that introducing a methyl group at the C-2 position of the quinazoline ring can significantly improve the antitumor potency of 4-anilinoquinazolines.[4]
The Anilino Moiety: The Key to Selectivity and Potency
The aniline ring, attached at the C-4 position of the quinazoline, occupies the adenine-binding pocket of the ATP site.[2] Modifications to this ring have a profound impact on inhibitor affinity and selectivity.
-
Substitution Pattern: Small, lipophilic groups at the 3-position of the aniline ring are preferred for potent EGFR inhibition.[1] Electron-withdrawing substituents, such as chlorine (Cl) or bromine (Br), at this position are particularly favorable.[5]
-
Para Position: A hydrogen bond donor at the para position of the aniline moiety has been shown to be important for interaction with conserved glutamate and aspartate residues in the binding sites of both EGFR and VEGFR-2.[6]
Quantitative Structure-Activity Relationship (QSAR) Data
The following tables summarize the quantitative SAR data for a selection of 4-anilinoquinazoline derivatives, highlighting their inhibitory activity against key kinase targets.
Table 1: EGFR Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Analogs
| Compound | Quinazoline Substituents (R1) | Anilino Substituents (R2) | EGFR IC50 (nM) | Reference |
| Gefitinib | 6,7-dimethoxy | 3-chloro-4-fluoro | 1.23 (H1975 cells) | [4] |
| Compound 20 | 6,7-dimethoxy | 3-bromo | 0.029 | [1] |
| Compound 19g | 2-methyl, 6,7-dimethoxy | 3-chloro-4-fluoro | 0.11 (H1975 cells) | [4] |
| Compound 19h | 6-methoxy, 7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy) | 3-ethynyl | 0.47 | [7] |
| Compound 6m | 6,7-dialkoxy with amino acid moiety | 3-chloro-4-fluoro | 0.0032 | [8] |
Table 2: Dual EGFR/VEGFR-2 Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Analogs
| Compound | Quinazoline Substituents | Anilino Substituents | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |
| Vandetanib | 6,7-dimethoxy with side chain | 4-bromo-2-fluoro | - | - | [9] |
| Compound 10a | 6,7-dimethoxy with 3-nitro-1,2,4-triazole side chain | 3-chloro-4-fluoro | Potent | Potent | [9] |
| Compound 10g | 6,7-dimethoxy with 3-nitro-1,2,4-triazole side chain | 3-ethynyl | Potent | Potent | [9] |
| Compound 8o | 2-chloro, 6,7-dimethoxy | 4-(N-hydroxyacetamido) | ~11-fold more potent than prototype | ~7-fold more potent than prototype | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 4-anilinoquinazoline derivative and for a common cell-based assay to evaluate its biological activity.
General Synthesis of 4-Anilinoquinazoline Derivatives
A common synthetic route to 4-anilinoquinazoline analogs involves a nucleophilic aromatic substitution reaction.[2]
Step 1: Synthesis of the 4-Chloroquinazoline Intermediate
-
A substituted anthranilic acid is reacted with formamide or a similar reagent to form the corresponding 4(3H)-quinazolinone.
-
The 4(3H)-quinazolinone is then chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the 4-chloroquinazoline intermediate. The reaction is typically heated at reflux for several hours.[2]
-
After cooling, the excess chlorinating agent is removed under reduced pressure to obtain the crude 4-chloroquinazoline.
Step 2: Nucleophilic Aromatic Substitution
-
The 4-chloroquinazoline intermediate is dissolved in a suitable solvent, such as isopropanol or ethanol.
-
The desired substituted aniline is added to the solution, often in the presence of a catalytic amount of acid (e.g., pyridine hydrochloride) or base.[2]
-
The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon cooling, the product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., isopropanol), and dried to yield the final 4-anilinoquinazoline analog.[2]
Cell-Based EGFR Kinase Inhibition Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation, which can be used to determine the inhibitory effect of compounds on cancer cell lines that overexpress EGFR.[4]
-
Cell Culture: Human cancer cell lines known to overexpress EGFR (e.g., H1975, HepG2, SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[4]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized 4-anilinoquinazoline analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4]
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the context in which 4-anilinoquinazoline analogs function, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazoline Analogs.
Caption: Experimental Workflow for SAR Studies of 4-Anilinoquinazoline Analogs.
Conclusion
The 4-anilinoquinazoline scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles. This guide has summarized the key SAR principles, provided representative quantitative data, detailed essential experimental protocols, and visualized the relevant biological and experimental contexts. By leveraging this knowledge, researchers can continue to innovate and develop the next generation of 4-anilinoquinazoline-based therapeutics to address unmet medical needs, particularly in the field of oncology.
References
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Anilinoquinazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs.[1] These compounds are most renowned for their potent activity as tyrosine kinase inhibitors (TKIs), particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[2][3] The discovery of first-generation EGFR inhibitors like gefitinib and erlotinib spurred extensive research into anilinoquinazoline derivatives, leading to the development of subsequent generations targeting resistance mutations and other kinases.[3][4]
This guide provides an in-depth overview of the core methodologies and data analysis involved in the biological activity screening of this important class of compounds, from initial enzymatic assays to preclinical in vivo evaluation.
Core Mechanism of Action: Tyrosine Kinase Inhibition
This compound derivatives primarily function as ATP-competitive inhibitors of tyrosine kinases.[2][5] The quinazoline core mimics the adenine ring of ATP, establishing a crucial hydrogen bond interaction with the "hinge region" of the kinase domain. The aniline portion extends into a hydrophobic pocket, and substitutions on this ring are critical for determining potency and selectivity against different kinases.
The main biomolecular target for this class of compounds is EGFR.[3] By blocking the ATP binding site, these inhibitors prevent the autophosphorylation and activation of EGFR, thereby disrupting downstream signaling pathways responsible for cell proliferation, survival, angiogenesis, and metastasis.[1][4] While EGFR is the primary target, various derivatives have been developed to inhibit other receptor tyrosine kinases (RTKs) such as VEGFR-2, PDGFR-β, and non-receptor kinases like c-Src, often leading to dual or multi-targeted inhibitors.[6][7][8][9]
General Workflow for Biological Activity Screening
The evaluation of novel this compound compounds follows a standardized, multi-tiered screening cascade designed to efficiently identify candidates with promising therapeutic potential. The process begins with broad in vitro assays and funnels down to more complex and resource-intensive in vivo models for the most promising leads.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate evaluation of compound activity. Below are methodologies for key experiments commonly cited in the screening of anilinoquinazolines.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Example)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. Inhibition of the kinase results in a lower ADP signal.
-
Principle: The assay is performed in two steps. First, the kinase reaction is conducted, after which an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase (e.g., EGFR), the substrate (e.g., a synthetic peptide), and the this compound compound at various concentrations.
-
Initiation: Start the reaction by adding a solution containing ATP. Incubate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the unused ATP. Incubate for approximately 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is converted to percent inhibition relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, is determined by fitting the data to a dose-response curve.[10]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[1]
-
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[1]
-
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A549, HT-29, H1975) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a CO2 incubator.[1][7]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound compounds (typically dissolved in DMSO) and a vehicle control. Incubate for a specified duration, commonly 48 to 96 hours.[1]
-
MTT Addition: Add a sterile MTT solution to each well and incubate for approximately 4 hours to allow for formazan crystal formation.[1]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[1]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).[1]
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control cells. The IC50 value is determined by plotting the inhibition percentage against the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
In Vivo Tumor Xenograft Study
This preclinical model evaluates the antitumor efficacy of a compound in a living organism. It involves implanting human cancer cells into immunodeficient mice.
-
Principle: By monitoring the growth of human tumors in mice, researchers can assess the ability of a drug candidate to inhibit tumor progression in a complex biological system.
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, NCI-H1975) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[11][12]
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).[13]
-
Group Randomization: Randomize the mice into treatment and control groups with similar mean tumor volumes.
-
Compound Administration: Administer the this compound compound to the treatment groups via a clinically relevant route (e.g., oral gavage, intravenous injection) according to a specific dosing schedule (e.g., once daily for 21 days). The control group receives the vehicle solution.[9][13]
-
Monitoring: Regularly measure tumor volume (using calipers) and the body weight of the mice (as an indicator of toxicity) throughout the study.[14]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume or final tumor weight between the treated and control groups. A higher TGI percentage indicates greater efficacy.[15]
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound compounds from various studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 Value | Reference |
| 19h | EGFR | 0.47 nM | [16] |
| 15a | EGFR | 0.13 µM | [6] |
| 15b | EGFR | 0.15 µM | [6] |
| 15a | VEGFR-2 | 0.56 µM | [6] |
| 15b | VEGFR-2 | 1.81 µM | [6] |
| 6m | EGFR | 3.2 nM | [17][18] |
| 40 | VEGFR-2 | 46.4 nM | [8] |
| 40 | EGFR | 384.8 nM | [8] |
| 40 | PDGFR-β | 673.6 nM | [8] |
| 10a | EGFR | Potent Activity | [11] |
| 10a | VEGFR-2 | Potent Activity | [11] |
| 10g | EGFR | Potent Activity | [11] |
| 10g | VEGFR-2 | Potent Activity | [11] |
Table 2: In Vitro Antiproliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 14d | BaF3-EGFR19del/T790M/C797S | NSCLC (Model) | 0.09 | [15] |
| 14d | BaF3-EGFRL858R/T790M/C797S | NSCLC (Model) | 0.75 | [15] |
| 19g | H1975 | NSCLC | 0.11 | [19] |
| 15b | MCF-7 | Breast | 4.41 | [6] |
| 15b | HT-29 | Colon | 5.27 | [6] |
| 8a | A431 | Epidermoid Carcinoma | 1.78 | [7] |
| 7i | HT-29 | Colon | 1.72 | [10] |
| 7i | A549 | NSCLC | 2.25 | [10] |
| 7i | MCF-7 | Breast | 2.81 | [10] |
| 9a | Various | Multiple | 0.025 - 0.682 | [14] |
| 6m | HepG2 | Hepatocellular Carcinoma | 8.3 | [17] |
| 21 | A549 | NSCLC | 7.588 | [8] |
| 27 | A549 | NSCLC | 6.936 | [8] |
| 32 | DU145 | Prostate | 2.756 | [8] |
| 13 | SH-SY5Y | Neuroblastoma | 13.1 | [20] |
| 26 | SH-SY5Y | Neuroblastoma | 14.8 | [20] |
Table 3: In Vivo Antitumor Efficacy
| Compound | Xenograft Model | Dose/Route | Efficacy Metric | Result | Reference |
| 14d | BaF3-EGFR19del/T790M/C797S | 30 mg/kg | TGI | 67.95% | [15] |
| 9a | SM-7721 | Not specified | Tumor Mass Change | 57.0% inhibition | [14] |
| 10a | A549 | Not specified | Tumor Growth | Significant Inhibition | [11] |
| 10g | A549 | Not specified | Tumor Growth | Significant Inhibition | [11] |
| Aminobenzodioxole series | c-Src transformed 3T3 | 6 mg/kg, p.o. | Growth Inhibition | >90% | [9] |
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a new class of this compound inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 11. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anilinoquinazoline Scaffold: A Cornerstone in Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The anilinoquinazoline scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the realm of protein kinase inhibitors. Its unique ability to mimic the adenine region of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, leading to the development of several blockbuster anti-cancer drugs. This technical guide provides a comprehensive overview of the this compound core, its structure-activity relationships, synthetic methodologies, and the key signaling pathways it targets, offering a valuable resource for professionals in drug discovery and development.
Structure-Activity Relationship (SAR): Tailoring Potency and Selectivity
The remarkable success of the this compound scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of inhibitory potency and selectivity against specific kinase targets. The core structure consists of a quinazoline ring system linked to an aniline moiety at the C4 position. Structure-activity relationship studies have revealed that modifications at several key positions are crucial for modulating the biological activity of these compounds.[1]
The quinazoline core itself is a critical pharmacophore, with the nitrogen atom at position 1 (N1) typically forming a crucial hydrogen bond with the hinge region of the kinase domain.[1] The aniline ring at the C4 position extends into the ATP-binding pocket, and substitutions on this ring are pivotal for determining kinase selectivity and potency.[1] Furthermore, substitutions at the C6 and C7 positions of the quinazoline ring project out towards the solvent-exposed region, providing opportunities to enhance physicochemical properties and introduce additional interactions with the target kinase.[2]
Key Positions for Modification:
-
C4-Aniline: Modifications to the aniline ring significantly impact inhibitor affinity and selectivity. Electron-donating or -withdrawing groups at the meta and para positions can influence the electronic properties and orientation of the ring within the binding pocket, leading to differential inhibition of various kinases.
-
C6 and C7 Positions: These positions are often substituted with small, solubilizing groups like methoxy or ethoxy groups to improve pharmacokinetic properties. Larger, more complex moieties can be introduced to target specific sub-pockets within the kinase domain, thereby increasing selectivity.
Approved Drugs and Inhibitory Activities
The versatility of the this compound scaffold is underscored by the number of FDA-approved drugs that incorporate this core structure. These drugs primarily target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently dysregulated in various cancers.[3][4]
| Drug | Primary Target(s) | Approved Indications | Reference |
| Gefitinib (Iressa) | EGFR | Non-Small Cell Lung Cancer (NSCLC) | |
| Erlotinib (Tarceva) | EGFR | NSCLC, Pancreatic Cancer | |
| Lapatinib (Tykerb) | EGFR, HER2 | Breast Cancer | [3] |
| Vandetanib (Caprelsa) | VEGFR, EGFR, RET | Medullary Thyroid Cancer | |
| Afatinib (Gilotrif) | EGFR, HER2, HER4 (irreversible) | NSCLC | |
| Dacomitinib (Vizimpro) | EGFR, HER2, HER4 (irreversible) | NSCLC |
The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for representative this compound-based inhibitors against key kinase targets and cancer cell lines.
Table 1: Biochemical IC50 Values of this compound Derivatives against EGFR and VEGFR-2
| Compound | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |
| Gefitinib | 25.42 | >10000 | [5] |
| Erlotinib | 33.25 | >10000 | [5] |
| Vandetanib | 3.6 | 1.6 | [6] |
| Compound 15a | 130 | 560 | [7] |
| Compound 15b | 150 | 1810 | [7] |
| Compound 15e | 690 | 870 | [7] |
| Compound 19h | 0.47 | - | [8] |
| Compound 8o | ~7x more potent than prototype | ~11x more potent than prototype |
Table 2: Anti-proliferative Activity (IC50) of this compound Derivatives in Cancer Cell Lines
| Compound | A549 (NSCLC) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| Gefitinib | 14.75 | 8.06 | 15.68 | [5] |
| Erlotinib | 23.22 | 22.75 | 11.42 | [5] |
| Sorafenib | 1.84 | 2.27 | 3.47 | [5] |
| Compound 7i | 2.25 | 1.72 | 2.81 | [5] |
| Compound 15b | 11.95 (H460) | 5.27 | 4.41 | [7] |
| Compound 21 | 7.588 | - | - | [9] |
| Compound 25 | 8.619 | - | - | [9] |
| Compound 27 | 6.936 | - | - | [9] |
| Compound 37 | 8.516 | - | - | [9] |
Experimental Protocols
General Synthesis of the 4-Anilinoquinazoline Core
The synthesis of 4-anilinoquinazoline derivatives typically involves a multi-step process starting from substituted anthranilic acids or 2-aminobenzonitriles. A common synthetic route is outlined below:[10]
-
Cyclization: The initial step often involves the cyclization of a substituted anthranilic acid derivative with formamide under heating to form the corresponding 4(3H)-quinazolinone.
-
Chlorination: The resulting quinazolinone is then chlorinated, typically using a reagent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to yield the key 4-chloroquinazoline intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): The final step is the nucleophilic aromatic substitution of the chlorine atom at the C4 position with a desired substituted aniline. This reaction is typically carried out in a suitable solvent such as isopropanol or dimethylformamide (DMF) at elevated temperatures.
Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test inhibitor compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the kinase and substrate to their final desired concentrations in the kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. Multistep continuous flow synthesis of Erlotinib [ccspublishing.org.cn]
- 2. Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 5. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. wisdomlib.org [wisdomlib.org]
Anilinoquinazoline Derivatives as EGFR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of anilinoquinazoline derivatives as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). This document details their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation, presenting a valuable resource for professionals in the field of oncology drug discovery.
Introduction to EGFR and this compound Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2] This makes EGFR an attractive target for anticancer therapies.
This compound derivatives have emerged as a prominent class of small-molecule EGFR tyrosine kinase inhibitors (TKIs). These compounds typically feature a quinazoline core with an aniline substituent at the 4-position, which competitively binds to the ATP-binding site within the EGFR kinase domain. This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, ultimately leading to the suppression of tumor growth. Gefitinib and erlotinib are first-generation this compound-based EGFR inhibitors.[2]
Mechanism of Action and EGFR Signaling Pathway
This compound derivatives act as competitive inhibitors at the ATP binding site of the EGFR tyrosine kinase domain. The 4-anilinoquinazoline scaffold is crucial for this activity. Specifically, the quinazoline nitrogen atom (N1) forms a hydrogen bond with the backbone NH of methionine 793 in the hinge region of the EGFR kinase domain, mimicking the adenine region of ATP. The aniline ring extends into a hydrophobic pocket, and substitutions on this ring can enhance binding affinity and selectivity.
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways critical for cell proliferation and survival, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By blocking the initial autophosphorylation step, this compound derivatives effectively shut down these oncogenic signaling cascades.
Quantitative Data: Inhibitory Potency of this compound Derivatives
The following table summarizes the in vitro inhibitory activities of selected this compound derivatives against EGFR and various cancer cell lines. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme or the viability of the cells by 50%.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR (WT) | 25.42 | A549 (NSCLC) | >10.0 | [3] |
| Erlotinib | EGFR (WT) | 33.25 | A549 (NSCLC) | 5.3 | [3][4] |
| Compound 7i | EGFR (WT) | 17.32 | A549 (NSCLC) | 2.25 | [3] |
| HT-29 (Colon) | 1.72 | [3] | |||
| MCF-7 (Breast) | 2.81 | [3] | |||
| Compound 19h | EGFR (WT) | 0.47 | A549 (NSCLC) | Sub-micromolar | [5] |
| HT-29 (Colon) | Sub-micromolar | [5] | |||
| Vandetanib | EGFR | 19.76 | A549 (NSCLC) | - | [6] |
| Compound 15 | EGFR | 5.9 | A549 (NSCLC) | - | [6] |
| Compound 3d | EGFR (T790M) | - | A431 (WT) | 2.06 | |
| Gefitinib-sensitive | 0.009 | ||||
| Compound 21 | EGFR | 120 | A431 | - | [7] |
| HER2 | 96 | MCF-7 | - | [7] | |
| A549 | - | [7] | |||
| Anilino-1,4-naphthoquinone 3 | EGFR | 3.96 | HuCCA-1 | 1.75-27.91 | |
| HepG2 | |||||
| A549 | |||||
| MOLT-3 | |||||
| MDA-MB-231 | |||||
| T47D |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
EGFR Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
EGFR Kinase Enzyme System (e.g., Promega V3831)
-
ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Test this compound derivatives
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
White, flat-bottom 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test this compound derivative in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the EGFR enzyme and substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in the kinase reaction buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., A549 NSCLC cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Phospho-EGFR
Western blotting is used to detect the levels of phosphorylated EGFR (p-EGFR), a direct indicator of EGFR activation, in response to inhibitor treatment.
Materials:
-
Cancer cell line (e.g., H1975 NSCLC cells with T790M mutation)
-
Test this compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the this compound derivative for the desired time.
-
Lyse the cells in lysis buffer and collect the protein lysates.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane for total EGFR and a loading control (e.g., actin) to normalize the results.
-
Drug Discovery and Evaluation Workflow
The development of novel this compound-based EGFR inhibitors follows a structured workflow, from initial hit identification to preclinical evaluation.
Conclusion
This compound derivatives represent a cornerstone in the targeted therapy of EGFR-driven cancers. Their well-defined mechanism of action and the extensive structure-activity relationship studies have enabled the development of multiple generations of highly potent and selective inhibitors. The experimental protocols detailed in this guide provide a framework for the continued discovery and evaluation of novel this compound-based EGFR inhibitors with improved efficacy and resistance profiles. As our understanding of EGFR biology and resistance mechanisms evolves, this class of compounds will undoubtedly remain a critical area of research in the pursuit of more effective cancer treatments.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of substituted 6-salicyl-4-anilinoquinazoline derivatives as dual EGFR/HER2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Development of Anilinoquinazoline-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anilinoquinazoline-based compounds have emerged as a significant class of therapeutics, particularly in oncology, primarily through their action as potent and selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases. This technical guide provides a comprehensive overview of the critical steps involved in the early-stage development of these therapeutics. It covers their mechanism of action, detailed experimental protocols for their evaluation, and a structured presentation of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of kinase inhibitor discovery.
Introduction: The this compound Core in Kinase Inhibition
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved and investigational kinase inhibitors.[1][2] Its rigid, heterocyclic structure provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding pocket of protein kinases.[1] A prime example of their therapeutic success is in the inhibition of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3][4][5]
The development of this compound-based EGFR inhibitors has evolved through several generations. First-generation inhibitors, such as gefitinib and erlotinib, are reversible inhibitors that showed significant efficacy in patients with activating EGFR mutations.[3] However, the emergence of resistance, most commonly through the T790M "gatekeeper" mutation, limited their long-term effectiveness. This led to the development of second-generation, irreversible inhibitors like afatinib, and subsequently, third-generation mutant-selective inhibitors such as osimertinib, which potently inhibit the T790M mutant while sparing wild-type EGFR.[3]
Mechanism of Action and the EGFR Signaling Pathway
The epidermal growth factor receptor is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain.[6] This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, invasion, and angiogenesis.[7][8] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, driving uncontrolled cell growth.[4][5]
This compound-based inhibitors function by competitively binding to the ATP-binding site of the EGFR kinase domain.[3] This prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, thereby inhibiting tumor cell growth and survival.[9] The potency and selectivity of these inhibitors are determined by their specific interactions with the amino acid residues within the ATP-binding pocket.[2]
Caption: The EGFR signaling pathway and its inhibition by this compound-based therapeutics.
Core Experimental Protocols for Early-Stage Development
A systematic approach to in vitro and in vivo evaluation is crucial for the successful development of this compound-based therapeutics.[10][11]
Biochemical Kinase Inhibition Assays
Objective: To determine the potency (IC50) and selectivity of the synthesized compounds against the target kinase (EGFR) and a panel of other kinases.
Methodology: In Vitro Kinase Assay [12]
-
Reagents and Materials: Recombinant kinase, appropriate peptide or protein substrate, ATP, test compound, and a detection system (e.g., radiometric, fluorescence-based, or luminescence-based).[11][13]
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, combine the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate for a defined period at a specific temperature. e. Stop the reaction and quantify the phosphorylated substrate using the chosen detection method.[10]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Cell-Based Assays for Viability and Proliferation
Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[14]
Methodology: Cell Viability/Proliferation Assay [15][16]
-
Reagents and Materials: Cancer cell lines (e.g., those with specific EGFR mutations), cell culture medium, test compound, and a viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay reagent).
-
Procedure: a. Seed cells in a multi-well plate and allow them to attach. b. Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). c. Add the viability reagent and incubate according to the manufacturer's instructions. d. Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy and tolerability of lead compounds in a living organism.[17][18]
Methodology: Cell Line-Derived or Patient-Derived Xenograft (PDX) Models [19][20][21]
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice).
-
Procedure: a. Implant human tumor cells or patient-derived tumor fragments subcutaneously or orthotopically into the mice. b. Once tumors are established, randomize the animals into treatment and control groups. c. Administer the test compound at various doses and schedules. d. Monitor tumor growth, animal body weight, and overall health. e. At the end of the study, excise the tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess any signs of toxicity.
Data Presentation: Structured for Clarity and Comparison
The quantitative data generated from these assays are critical for lead selection and optimization. Presenting this data in a clear, tabular format facilitates direct comparison between compounds.
Table 1: In Vitro Potency and Selectivity of this compound Derivatives
| Compound ID | EGFR (WT) IC50 (nM)[1] | EGFR (T790M) IC50 (nM)[22] | VEGFR2 IC50 (nM)[23] | A549 (NSCLC) GI50 (µM)[24] | MCF-7 (Breast) GI50 (µM)[2] |
| Gefitinib | 25.42[1] | - | - | 14.803[24] | - |
| Compound X | 10[23] | 40.7[23] | 80[23] | 7.588[24] | 2.81[2] |
| Compound Y | 5.3[25] | - | - | - | - |
| Compound Z | 17.32[1] | - | - | 2.25[2] | - |
Table 2: In Vivo Efficacy in a Xenograft Model (e.g., A549 NSCLC)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | Daily | 1200 ± 150 | - | +5 |
| Compound X | 25 | Daily | 480 ± 90 | 60 | -2 |
| Compound X | 50 | Daily | 240 ± 60 | 80 | -8 |
Conclusion
The early-stage development of this compound-based therapeutics is a multi-faceted process that relies on a robust and systematic evaluation of their biochemical and cellular activities, as well as their in vivo efficacy and safety. The experimental protocols and data presentation formats outlined in this guide provide a foundational framework for identifying and advancing promising drug candidates. A thorough understanding of the underlying molecular mechanisms and a commitment to rigorous preclinical testing are essential for the successful translation of these compounds into effective clinical therapies.
References
- 1. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR signaling pathway as therapeutic target in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. In vitro kinase assay [protocols.io]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. xenograft.org [xenograft.org]
- 19. crownbio.com [crownbio.com]
- 20. mdpi.com [mdpi.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
The Core Pharmacophore of 4-Anilinoquinazoline Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its remarkable success stems from its function as a "hinge-binding motif," effectively inhibiting the activity of various protein kinases by competing with ATP at its binding site. This technical guide delves into the core pharmacophore of 4-anilinoquinazoline inhibitors, providing a detailed overview of their structure-activity relationships (SAR), experimental evaluation, and the signaling pathways they modulate.
The 4-Anilinoquinazoline Pharmacophore: A Structural Overview
The inhibitory activity of 4-anilinoquinazoline derivatives is critically dependent on the precise arrangement of key structural features that constitute their pharmacophore. These features enable high-affinity binding to the ATP-binding pocket of protein kinases, most notably Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
The fundamental pharmacophore can be broken down into three key regions:
-
The Quinazoline Core: This bicyclic system is essential for activity. The nitrogen atom at position 1 (N1) of the quinazoline ring typically forms a crucial hydrogen bond with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the kinase domain. This interaction is a primary anchor for the inhibitor.[1]
-
The 4-Anilino Moiety: The aniline ring, attached at the C4 position of the quinazoline, occupies the region of the ATP-binding site typically filled by the adenine ring of ATP. Substitutions on this ring are critical for potency and selectivity. Small, lipophilic groups at the 3'-position of the aniline ring are generally favored for potent EGFR inhibition.[2]
-
Substituents on the Quinazoline Ring: Modifications at positions 6 and 7 of the quinazoline core significantly influence the inhibitor's potency and physicochemical properties. Electron-donating groups, such as methoxy groups, at these positions often enhance inhibitory activity.[2] Furthermore, the introduction of solubilizing groups at the C6 or C7 position, often in the form of alkoxy chains with terminal basic amines, can improve pharmacokinetic properties without compromising potency.
Structure-Activity Relationship (SAR) and Quantitative Data
The potency and selectivity of 4-anilinoquinazoline inhibitors are exquisitely sensitive to structural modifications. The following tables summarize the inhibitory activities of representative compounds against EGFR and VEGFR kinases, highlighting key SAR trends.
Table 1: Inhibitory Activity of 4-Anilinoquinazoline Derivatives against EGFR
| Compound | R1 (Quinazoline C6/C7) | R2 (Aniline Substitution) | EGFR IC50 (nM) | Reference Compound |
| Gefitinib | 6,7-dimethoxy | 3'-chloro-4'-fluoro | 25.42 | - |
| Erlotinib | 6,7-bis(2-methoxyethoxy) | 3'-ethynyl | 33.25 | - |
| Compound 20 | 6,7-dimethoxy | 3'-bromo | 0.029 | -[2] |
| Compound 7i | 6-arylureido | 3'-chloro-4'-fluoro | 17.32 | Gefitinib[3] |
| Compound 19h | 6-methoxy-7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy) | 3'-ethynyl | 0.47 | Erlotinib[4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Key SAR Insights for EGFR Inhibition:
-
Aniline Substitution: Small lipophilic groups at the 3'-position of the aniline ring, such as chloro or bromo, are well-tolerated and can enhance potency.[2]
-
Quinazoline C6/C7 Substitution: Electron-donating groups like dimethoxy substituents at the 6 and 7 positions generally lead to potent inhibition.[2] More complex substitutions at these positions can be used to modulate solubility and pharmacokinetic properties.
-
Fusion of Pharmacophores: Incorporating other pharmacophoric elements, such as the arylureido moiety found in sorafenib, at the C6 position can lead to potent EGFR inhibitors.[3]
Table 2: Inhibitory Activity of 4-Anilinoquinazoline Derivatives against VEGFR
| Compound | R1 (Quinazoline C7) | R2 (Aniline Substitution) | VEGFR-2 (KDR) IC50 (µM) | Flt-1 IC50 (µM) |
| Vandetanib | 7-(N-methylpiperazin-4-yl)methoxy | 4'-bromo-2'-fluoro | - | - |
| Compound 2 | 7-(3-(piperidin-1-yl)propoxy) | 3'-chloro-4'-fluoro | 0.02 (median) | 0.55 (median) |
| Compound 15a | 6-acylamino | 3'-chloro-4'-fluoro | 0.56 | - |
| Compound 15b | 6-acylamino | 3'-ethynyl | 1.81 | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Key SAR Insights for VEGFR Inhibition:
-
Aniline Substitution: Similar to EGFR inhibitors, small lipophilic substituents like halogens on the aniline ring are preferred.
-
Quinazoline C7 Substitution: A wide range of basic side chains at the C7 position of the quinazoline ring are well-tolerated and can lead to potent, orally active VEGFR inhibitors.[2] These basic groups also tend to improve aqueous solubility.[2]
-
Dual Inhibition: Certain 4-anilinoquinazoline derivatives can exhibit dual inhibitory activity against both EGFR and VEGFR-2, which can be a promising strategy for cancer treatment.[5]
Experimental Protocols
The characterization of 4-anilinoquinazoline inhibitors involves a suite of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Methodology:
-
Reagents and Materials: Recombinant human EGFR or VEGFR-2 kinase, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compounds in the kinase assay buffer. b. In a 96-well or 384-well plate, add the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity. For luminescence-based assays, this involves adding a reagent that converts the ADP produced into a light signal.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines that are dependent on the target kinase for growth.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR) in appropriate media.
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Western Blot Analysis of Signaling Pathways
Western blotting is used to determine the effect of the inhibitors on the phosphorylation status of the target kinase and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the test compounds for a defined period. Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-EGFR) or a downstream effector (e.g., phospho-Akt, phospho-ERK). c. Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 4-anilinoquinazoline inhibitors and the general workflow of the experimental protocols.
Caption: EGFR signaling pathway and its inhibition.
Caption: VEGFR signaling pathway and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
The Anilinoquinazoline Scaffold: A Historical Pillar in Targeted Cancer Therapy
An in-depth technical guide for researchers, scientists, and drug development professionals on the historical perspective and core medicinal chemistry of anilinoquinazolines.
The 4-anilinoquinazoline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its journey from a promising chemical entity to a clinically validated pharmacophore, central to several blockbuster anti-cancer drugs, offers a compelling narrative of rational drug design and the evolution of our understanding of cancer biology. This guide provides a comprehensive historical perspective, details key experimental methodologies, and presents critical data on the development of anilinoquinazoline-based inhibitors.
A Legacy of Kinase Inhibition: From Discovery to Generations of Targeted Therapies
The story of anilinoquinazolines in oncology is intrinsically linked to the discovery and therapeutic targeting of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). Overexpression or activating mutations in EGFR were identified as key drivers in various epithelial cancers, making it a prime target for therapeutic intervention. The this compound core, with its ability to mimic the adenine ring of ATP, proved to be an ideal scaffold for competitive inhibition of the EGFR tyrosine kinase domain.
This led to the development of the first-generation reversible EGFR tyrosine kinase inhibitors (TKIs), Gefitinib (Iressa®) and Erlotinib (Tarceva®), which received FDA approval in 2003 and 2004, respectively, primarily for the treatment of non-small cell lung cancer (NSCLC).[1][2][3] These drugs demonstrated remarkable efficacy in patients whose tumors harbored activating EGFR mutations.[3]
However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain, limited the long-term efficacy of these first-generation inhibitors. This challenge spurred the development of second-generation irreversible inhibitors. Afatinib (Gilotrif®) and Dacomitinib, also based on the this compound framework, were designed to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition.[4][5][6] While effective against some resistance mutations, their broader activity against wild-type EGFR often resulted in dose-limiting toxicities.[7]
The continued challenge of the T790M mutation led to the advent of third-generation inhibitors. Osimertinib (Tagrisso®) represents a pinnacle of this class, demonstrating high potency and selectivity for EGFR-T790M mutant forms while sparing the wild-type receptor, thereby offering a significantly improved therapeutic window.[8][9][10][11] The development of these successive generations showcases a remarkable journey of structure-activity relationship (SAR) studies and a deepening understanding of the molecular mechanisms of both drug action and resistance.[12]
Quantitative Analysis of this compound-Based EGFR Inhibitors
The potency and selectivity of this compound derivatives have been extensively characterized through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the efficacy of these compounds.
| Compound | Generation | Target | IC50 (nM) | Cell Line | Cell-based IC50 (nM) |
| Gefitinib | First | EGFR (Wild Type) | 2-37 | A431 | 7-790 |
| EGFR (Exon 19 del) | 0.6-5.4 | PC-9 | 7 | ||
| EGFR (L858R) | 2.5-49 | H3255 | 12 | ||
| EGFR (L858R+T790M) | >10,000 | H1975 | 5,000-10,000 | ||
| Erlotinib | First | EGFR (Wild Type) | 2-6 | A431 | 100-2,000 |
| EGFR (Exon 19 del) | 0.5-5 | PC-9 | 7-10 | ||
| EGFR (L858R) | 1-5 | H3255 | 12-50 | ||
| EGFR (L858R+T790M) | 400-1,000 | H1975 | >10,000 | ||
| Afatinib | Second | EGFR (Wild Type) | 0.5-10 | A431 | 10-50 |
| EGFR (Exon 19 del) | 0.1-0.5 | PC-9 | 0.8 | ||
| EGFR (L858R) | 0.4-1 | H3255 | 0.3 | ||
| EGFR (L858R+T790M) | 10-50 | H1975 | 57 | ||
| HER2 | 14 | SK-BR-3 | 10-100 | ||
| Osimertinib | Third | EGFR (Wild Type) | 7-490 | A431 | 180-500 |
| EGFR (Exon 19 del) | 0.2-1 | PC-9 | 4 | ||
| EGFR (L858R) | 1-15 | H3255 | 10 | ||
| EGFR (L858R+T790M) | 0.4-1 | H1975 | 5 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a summary from multiple sources for comparative purposes.[9][13][14][15][16]
Core Experimental Protocols
The development of this compound inhibitors relies on a suite of standardized chemical and biological assays. Below are detailed methodologies for key experiments.
Synthesis of the 4-Anilinoquinazoline Core
The fundamental synthesis of the 4-anilinoquinazoline scaffold typically begins with a substituted anthranilic acid.
Step 1: Quinazolinone Formation A mixture of a substituted anthranilic acid (1 equivalent) and formamide (excess) is heated at 150-160°C for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with water, and dried to yield the corresponding quinazolin-4(3H)-one.
Step 2: Chlorination The quinazolin-4(3H)-one (1 equivalent) is refluxed in an excess of thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) for 2-4 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude 4-chloroquinazoline intermediate.
Step 3: Nucleophilic Aromatic Substitution The 4-chloroquinazoline (1 equivalent) and a substituted aniline (1-1.2 equivalents) are dissolved in a suitable solvent such as isopropanol or ethanol. The mixture is heated to reflux for 4-8 hours. Upon cooling, the product often precipitates and can be collected by filtration. If necessary, the product is purified by column chromatography on silica gel.[4][17][18]
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (control).
-
Add 2 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][19][20]
Cell Proliferation Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, PC-9, H1975)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound test compounds
-
MTT or MTS reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound compounds for 72 hours.
-
MTT/MTS Addition: Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. IC50 values are determined from the dose-response curves.
Western Blot Analysis of EGFR Signaling
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound compounds for a specified time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. The band intensities can be quantified using densitometry software.
Visualizing the Molecular Landscape
To better understand the mechanisms of action and the experimental processes involved in the study of anilinoquinazolines, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow.
Caption: EGFR Signaling Pathway and Inhibition by Anilinoquinazolines.
Caption: Experimental Workflow for Kinase Inhibitor Drug Discovery.
Conclusion
The historical journey of anilinoquinazolines in medicinal chemistry is a testament to the power of targeted therapy and the relentless pursuit of overcoming therapeutic challenges. From the initial breakthroughs with first-generation EGFR inhibitors to the highly selective third-generation agents, this chemical scaffold has been at the forefront of precision oncology. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug developers seeking to build upon this rich history and contribute to the next generation of targeted cancer therapies. The this compound core, with its proven track record and continued potential for modification, will undoubtedly remain a significant player in the ongoing fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel strategy to the synthesis of 4-anilinoquinazoline derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Evaluation of Anilinoquinazoline Derivatives as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. Anilinoquinazolines represent a prominent class of small-molecule EGFR tyrosine kinase inhibitors (TKIs) that have shown significant promise in oncology. This document provides detailed application notes and experimental protocols for the comprehensive evaluation of novel anilinoquinazoline derivatives as EGFR inhibitors.
EGFR Signaling Pathway and Mechanism of Inhibition
Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which are crucial for cell proliferation and survival.[1][2][3] this compound-based inhibitors function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to cell growth arrest and apoptosis.[1][2]
Caption: EGFR signaling pathway and the point of inhibition by anilinoquinazolines.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against the EGFR kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[4][5]
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (384-well, white, opaque)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating:
-
Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.
-
Create a compound source plate by serially diluting the stock solutions in DMSO.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution containing EGFR kinase and Poly(Glu,Tyr) substrate in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[6]
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at the Km value for EGFR.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the pre-dispensed compounds.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the reaction mixture at 30°C for 60 minutes.[6]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[6]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro EGFR kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effects of this compound derivatives on cancer cell lines.[6][7]
Materials:
-
Human cancer cell lines with known EGFR expression levels (e.g., A549, HT-29, MCF-7)[8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values using a dose-response curve fitting as described for the kinase assay.
-
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to qualitatively and semi-quantitatively assess the inhibition of EGFR autophosphorylation in cells treated with this compound derivatives.[1][2]
Materials:
-
Cancer cell line with high EGFR expression (e.g., A431)[1]
-
Serum-free cell culture medium
-
EGF (Epidermal Growth Factor)
-
This compound test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using an ECL substrate and an imaging system.[1]
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with anti-total EGFR and anti-β-actin antibodies for loading control.[1]
-
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound derivatives in a mouse xenograft model.[10][11]
Materials:
-
Human cancer cell line (e.g., NCI-H1975 for resistant models, A549 for wild-type)[11]
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Matrigel (optional)
-
This compound test compound
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80)[11]
-
Calipers
-
Dosing equipment (e.g., oral gavage needles)
Protocol:
-
Cell Implantation:
-
Subcutaneously inject 5 x 10⁶ cancer cells in a volume of 100 µL (with or without Matrigel) into the flank of each mouse.[11]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[11]
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).
-
-
Drug Administration:
-
Efficacy Evaluation:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach the endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Data Presentation
Table 1: In Vitro EGFR Kinase and Cellular Proliferation Inhibitory Activities of Representative this compound Derivatives
| Compound | EGFR Kinase IC50 (nM) | A549 Cell IC50 (µM) | HT-29 Cell IC50 (µM) | MCF-7 Cell IC50 (µM) | Reference |
| Compound 7i | 17.32 | 2.25 | 1.72 | 2.81 | [8] |
| Gefitinib | 25.42 | 14.75 | 8.06 | 15.68 | [8] |
| Erlotinib | 33.25 | 23.22 | 22.75 | 11.42 | [8] |
| Compound 15a | 130 | - | - | - | [12] |
| Compound 15b | 150 | - | 5.27 | 4.41 | [12] |
| F-MPG | - | - | - | - | [13] |
| OH-MPG | - | - | - | - | [13] |
| PD153035 | - | - | - | - | [13] |
Note: '-' indicates data not available in the cited source.
Table 2: In Vivo Anti-Tumor Efficacy of a Representative this compound Derivative in a Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle | Reference |
| Vehicle Control | 10 mL/kg, p.o., QD | 1500 ± 150 | - | - | [11] |
| Novel Inhibitor (Low Dose) | 25 mg/kg, p.o., QD | 825 ± 95 | 45 | <0.05 | [11] |
| Novel Inhibitor (High Dose) | 50 mg/kg, p.o., QD | 375 ± 60 | 75 | <0.001 | [11] |
| Standard-of-Care | 20 mg/kg, p.o., QD | 450 ± 70 | 70 | <0.001 | [11] |
p.o.: per os (by mouth); QD: once daily; SEM: Standard Error of the Mean.
Conclusion
The protocols and data presented here provide a comprehensive framework for the preclinical evaluation of novel this compound derivatives as EGFR inhibitors. By systematically assessing their in vitro enzymatic and cellular activities, and in vivo anti-tumor efficacy, researchers can identify promising lead candidates for further development as targeted cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. EGFR Kinase Enzyme System Application Note [promega.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Anilinoquinazolines in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilinoquinazolines represent a pivotal class of small molecule inhibitors that have revolutionized the treatment landscape of non-small cell lung cancer (NSCLC). These compounds primarily function as potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. In NSCLC, aberrant EGFR signaling, often driven by activating mutations in its kinase domain, is a key driver of tumorigenesis. Anilinoquinazolines competitively bind to the ATP-binding pocket of the EGFR kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.[1][2][3][4] This targeted inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
This document provides detailed application notes and experimental protocols for the investigation of anilinoquinazolines in the context of NSCLC research. It is intended to serve as a comprehensive resource for researchers and drug development professionals working in this field.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that, upon ligand binding, dimerizes and activates its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of several tyrosine residues in its C-terminal domain, creating docking sites for various signaling proteins. The recruitment of these proteins triggers the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to regulating cell proliferation, survival, and differentiation.[1][2][3][5] In NSCLC, mutations in the EGFR kinase domain can lead to constitutive activation of these pathways, promoting uncontrolled cell growth.
Anilinoquinazolines, such as gefitinib and erlotinib, are first-generation reversible EGFR tyrosine kinase inhibitors (TKIs).[3] Second-generation inhibitors, including afatinib and dacomitinib, are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, leading to a more sustained inhibition.[6][7]
Quantitative Data Summary
The following tables summarize the in vitro and clinical efficacy of representative anilinoquinazolines in NSCLC.
Table 1: In Vitro Activity of Anilinoquinazolines in NSCLC Cell Lines
| Compound | NSCLC Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Gefitinib | HCC827 | Exon 19 Deletion | 13.06 | [8] |
| PC9 | Exon 19 Deletion | 77.26 | [8] | |
| H3255 | L858R | 3 | [9] | |
| H1975 | L858R + T790M | > 4000 | [8] | |
| H1650 | Exon 19 Deletion, PTEN null | Resistant | [8] | |
| Erlotinib | Various | EGFR Mutant | Varies | [10] |
| F-MPG | HCC827 | Exon 19 Deletion | 5.3 | [11] |
| OH-MPG | HCC827 | Exon 19 Deletion | 2.0 | [11] |
Table 2: Clinical Efficacy of Anilinoquinazolines in NSCLC Patients
| Treatment Comparison | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |
| Afatinib vs. Chemotherapy | EGFRm+ NSCLC (LUX-Lung 3) | 11.1 vs. 6.9 months | Not Significant | [6] |
| Afatinib vs. Chemotherapy | EGFRm+ NSCLC (LUX-Lung 6) | 11.0 vs. 5.6 months | Not Significant | [6] |
| Afatinib vs. Gefitinib | EGFRm+ NSCLC (LUX-Lung 7) | 11.0 vs. 10.9 months | Not Significant | [6] |
| Dacomitinib vs. Afatinib | Uncommon EGFRm+ NSCLC | 12.0 vs. 10.0 months | Not Reported | [12] |
| Dacomitinib vs. Afatinib | Advanced EGFRm+ NSCLC | 16.3 vs. 18.9 months | Not Reported | [13] |
Experimental Protocols
Detailed protocols for key experiments in the evaluation of anilinoquinazolines are provided below.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescence-based assay to measure the inhibitory activity of anilinoquinazolines on EGFR kinase. The amount of ADP produced in the kinase reaction is quantified.[14]
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
This compound test compounds
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white, opaque assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound compounds in DMSO. Further dilute in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Master Mix: Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Enzyme Preparation: Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
Assay Plate Setup: To the wells of a 96-well plate, add 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).
-
Initiate Reaction: Add 10 µL of the kinase reaction master mix to each well. Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well, bringing the total volume to 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol outlines a colorimetric method to assess the effect of anilinoquinazolines on the viability of NSCLC cell lines.[15][16]
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound test compounds
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[17]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old media from the cell plates and add 100 µL of the media containing the test compounds at various concentrations. Include vehicle (DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells (100% viability). Plot the normalized viability versus the logarithm of the compound concentration and fit the data to determine the IC50 value (concentration for 50% growth inhibition).
Protocol 3: In Vivo NSCLC Xenograft Model
This protocol describes the establishment of a subcutaneous NSCLC xenograft model in immunocompromised mice to evaluate the in vivo efficacy of anilinoquinazolines.
Materials:
-
NSCLC cell line (e.g., A549)
-
Athymic nude mice (6-8 weeks old)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound test compound and vehicle
-
Calipers
Procedure:
-
Cell Preparation: Culture A549 cells to 80-90% confluency. Harvest the cells, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the this compound or vehicle according to the desired dosing schedule (e.g., daily oral gavage).
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the mice for any signs of toxicity.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size or at the end of the study period.
-
Analysis: Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).
Conclusion
The this compound class of EGFR inhibitors has significantly advanced the treatment of NSCLC. The protocols and data presented in this document provide a framework for the continued research and development of these and novel targeted therapies. Rigorous in vitro and in vivo characterization is essential to understand their mechanisms of action, identify predictive biomarkers of response, and overcome mechanisms of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 11. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Afatinib and Dacomitinib Efficacy, Safety, Progression Patterns, and Resistance Mechanisms in Patients with Non-Small Cell Lung Cancer Carrying Uncommon EGFR Mutations: A Comparative Cohort Study in China (AFANDA Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small cell lung cancer: a real-world observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4-Anilinoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prevalent methods for synthesizing 4-anilinoquinazoline derivatives, a critical scaffold in the development of targeted cancer therapies, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Detailed experimental protocols for key synthetic strategies are provided, along with a comparative analysis of their efficiencies.
Introduction
4-Anilinoquinazoline derivatives are a cornerstone in modern medicinal chemistry, with several compounds in this class, such as gefitinib and erlotinib, receiving FDA approval for the treatment of non-small-cell lung cancer.[1] The core structure allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The primary synthetic challenge lies in the efficient construction of the quinazoline ring and the subsequent formation of the C4-aniline bond. This document outlines and compares the most effective conventional and microwave-assisted synthetic methodologies.
Signaling Pathways of Interest
4-Anilinoquinazoline derivatives primarily exert their therapeutic effect by inhibiting key receptor tyrosine kinases involved in cancer cell proliferation, survival, and angiogenesis. The two most prominent targets are EGFR and VEGFR.
Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines.
Caption: VEGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines.
Synthetic Methodologies
The synthesis of 4-anilinoquinazoline derivatives generally follows a convergent strategy, involving the preparation of a 4-chloroquinazoline intermediate followed by a nucleophilic aromatic substitution (SNAr) with a substituted aniline. One-pot methodologies starting from more readily available precursors are also gaining prominence.
Experimental Workflow: Two-Step Synthesis
Caption: General two-step workflow for the synthesis of 4-anilinoquinazolines.
Experimental Workflow: One-Pot Synthesis
Caption: General one-pot workflow for the synthesis of 4-anilinoquinazolines.
Quantitative Data Summary
The choice of synthetic method can significantly impact reaction time, yield, and overall efficiency. The following tables summarize quantitative data for the key synthetic steps.
Table 1: Synthesis of 4-Chloroquinazoline Intermediate
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
| Quinazolin-4(3H)-one | SOCl₂, DMF (cat.) | Reflux, 4h | ~90 | [2] |
| Quinazolin-4(3H)-one | POCl₃ | Reflux, 2h | 75-85 | [3] |
| 2-Aminobenzonitrile | Formamidine acetate, then SOCl₂ | 160°C, 4h, then Reflux, 4h | ~70 (2 steps) | [2] |
Table 2: Synthesis of 4-Anilinoquinazoline Derivatives via Nucleophilic Aromatic Substitution
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Isopropanol | Reflux (~82) | 6-12h | 37-70 | [3][4] |
| Conventional | n-Butanol | Reflux (~118) | 4-8h | 60-85 | [5] |
| Microwave | Isopropanol | 80-120 | 10-30 min | 85-96 | [4] |
| Microwave | THF/H₂O | 100 | 10 min | 63-90 | [5] |
Table 3: One-Pot Synthesis of 4-Anilinoquinazoline Derivatives
| Starting Materials | Catalyst/Reagents | Conditions | Time | Yield (%) | Reference |
| 2-Aminobenzonitrile, Aniline, Formic Acid | AlCl₃ (for amidine formation) | Heat | 4-6h | 50-75 | [6] |
| 2-Aminobenzonitrile, Orthoester, Amine | Microwave | 160°C | 10 min | 76-94 | [7] |
| Anthranilic acid, Amine, Orthoester | Microwave | 150°C | 15-30 min | 65-88 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloroquinazoline from Quinazolin-4(3H)-one (Conventional Method)
Materials:
-
Quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene (or other high-boiling inert solvent)
Procedure:
-
To a stirred suspension of quinazolin-4(3H)-one (1.0 eq) in toluene, add a catalytic amount of DMF (0.1 eq).
-
Slowly add thionyl chloride (3.0-5.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude 4-chloroquinazoline can be purified by recrystallization from a suitable solvent (e.g., hexane or ethyl acetate/hexane).
Protocol 2: Synthesis of a 4-Anilinoquinazoline Derivative via Nucleophilic Aromatic Substitution (Microwave-Assisted)
Materials:
-
4-Chloroquinazoline
-
Substituted aniline
-
Isopropanol
Procedure:
-
In a microwave reaction vessel, combine 4-chloroquinazoline (1.0 eq) and the desired substituted aniline (1.1-1.2 eq) in isopropanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for 10-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates upon cooling and can be collected by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to obtain the purified 4-anilinoquinazoline derivative. Further purification can be achieved by recrystallization if necessary.
Protocol 3: One-Pot Synthesis of 4-Anilinoquinazolines from 2-Aminobenzonitrile (Microwave-Assisted)
Materials:
-
2-Aminobenzonitrile
-
Substituted aniline
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
Procedure:
-
In a microwave reaction vessel, combine 2-aminobenzonitrile (1.0 eq), the substituted aniline (1.1 eq), and triethyl orthoformate (1.5 eq).
-
Add a catalytic amount of p-TsOH (0.1 eq).
-
Seal the vessel and irradiate in a microwave reactor at approximately 160°C for 10-15 minutes.
-
After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-anilinoquinazoline derivative.
Conclusion
The synthesis of 4-anilinoquinazoline derivatives can be achieved through several efficient methods. While the traditional two-step approach involving the isolation of a 4-chloroquinazoline intermediate is robust and widely applicable, microwave-assisted procedures, particularly one-pot syntheses, offer significant advantages in terms of reduced reaction times and often improved yields. The choice of methodology will depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize and explore novel 4-anilinoquinazoline derivatives as potential therapeutic agents.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "One-pot synthesis of quinazolin-4(3$H$)-ones and 2,3-dihydroquinazolin" by İLBİLGE MERVE ŞENOL, İLHAMİ ÇELİK et al. [journals.tubitak.gov.tr]
Application Notes and Protocols for In Vivo Efficacy Studies of Anilinoquinazolines in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilinoquinazoline derivatives are a prominent class of small-molecule kinase inhibitors that have been successfully developed as targeted cancer therapies.[1][2] These compounds typically target the ATP-binding site of receptor tyrosine kinases (RTKs), playing a crucial role in modulating signal transduction pathways that govern cell proliferation, survival, and angiogenesis. Key targets for anilinoquinazolines include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are frequently dysregulated in various cancers.[1][3]
Preclinical in vivo xenograft models are indispensable for evaluating the efficacy and safety of novel this compound-based drug candidates. These models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, provide a physiologically relevant system to assess anti-tumor activity, establish pharmacokinetic/pharmacodynamic relationships, and identify potential toxicities before clinical investigation.[3]
These application notes provide a comprehensive guide to conducting in vivo efficacy studies of this compound derivatives in xenograft models, complete with detailed protocols, data presentation guidelines, and visual representations of key experimental workflows and signaling pathways.
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver of cell proliferation and survival in many cancers. This compound-based EGFR inhibitors act by blocking the ATP-binding site of the receptor's intracellular kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
References
- 1. Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Anilinoquinazoline Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anilinoquinazolines are a cornerstone scaffold in modern medicinal chemistry, particularly for the development of kinase inhibitors used in oncology.[1][2] Identifying the molecular targets of these compounds is a critical step in drug discovery, essential for elucidating their mechanism of action and predicting both efficacy and potential off-target effects. This document provides detailed protocols and application notes for the primary techniques used in the identification and validation of anilinoquinazoline targets, including affinity-based methods and cellular target engagement assays.
Introduction to Target Identification
The 4-anilinoquinazoline ring system is a privileged structure, famously utilized in drugs targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR).[3][4] While initially designed for specific kinases, advanced screening technologies have revealed that these compounds can have potent activity against other "off-target" or collateral kinases.[1][2][3][4] Therefore, a systematic approach to identify all potential binding partners is crucial. Target identification strategies can be broadly divided into two categories: affinity-based methods, which isolate targets based on physical binding, and activity-based methods, which often rely on functional inhibition of a target.
Key Target Identification Techniques & Protocols
Affinity Chromatography Pull-Down
Principle: This technique uses an immobilized this compound derivative as "bait" to capture binding proteins from a cell lysate.[5] The captured proteins are then eluted and identified, typically by mass spectrometry.[6]
Protocol: Affinity Chromatography
Objective: To isolate and identify proteins that directly bind to an this compound compound from a complex biological mixture.
Materials:
-
This compound Probe: Synthesized with a linker arm (e.g., amino or carboxyl) for covalent coupling.
-
Resin: NHS-activated Sepharose or magnetic beads.
-
Cell Lysate: Prepared from a relevant cell line (e.g., A549 for EGFR inhibitors).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer:
-
Competitive: Wash buffer containing a high concentration (e.g., 100 µM) of the free, non-immobilized this compound.
-
Non-competitive: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE loading buffer.
-
-
Mass Spectrometry (LC-MS/MS) for protein identification.
Methodology:
-
Probe Immobilization: Covalently couple the this compound probe to the activated resin according to the manufacturer's protocol. Block any remaining reactive sites with a quenching agent like ethanolamine.
-
Lysate Incubation: Incubate the clarified cell lysate with the probe-coupled resin for 2-4 hours at 4°C with gentle rotation.
-
Crucial Control: In parallel, incubate lysate with un-derivatized, blocked resin to identify non-specific binders.
-
-
Washing: Pellet the resin and wash 3-5 times with cold Wash Buffer to remove proteins that do not specifically bind to the probe.
-
Elution: Elute the captured proteins. Competitive elution with the free compound is preferred as it enriches for specific binders.
-
Analysis: Separate the eluted proteins via SDS-PAGE. Excise bands that are unique to or significantly enriched in the probe pull-down lane compared to the control.
-
Identification: Submit the excised bands for in-gel digestion and subsequent protein identification by LC-MS/MS.
Photo-Affinity Labeling (PAL)
Principle: PAL uses a modified this compound probe containing a photoreactive group (e.g., diazirine, benzophenone).[7][8][9] Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for more stringent purification and identification.[10]
Protocol: Photo-Affinity Labeling
Objective: To covalently capture and identify the direct binding targets of an this compound in a cellular context.
Materials:
-
PAL Probe: this compound synthesized with both a photoreactive moiety and a reporter tag (e.g., biotin or an alkyne for click chemistry).[9][11]
-
Cell Culture: Live cells of interest.
-
UV Crosslinking Device: A UV lamp with a specific wavelength (e.g., 365 nm).
-
Lysis and Affinity Purification Reagents: As described in the affinity chromatography protocol (using streptavidin beads for biotin tags).
Methodology:
-
Cellular Incubation: Treat live cells with the PAL probe for a specified time to allow for cell entry and target binding.
-
Competitive Control: Include a control group where cells are co-incubated with the PAL probe and a large excess of the original, unmodified this compound. This will prevent the probe from binding to its specific target.[12]
-
UV Irradiation: Expose the cells to UV light to activate the photoreactive group and induce covalent crosslinking to the target protein.
-
Cell Lysis: Harvest and lyse the cells.
-
Affinity Capture: If the probe contains a biotin tag, incubate the lysate with streptavidin-coated beads to capture the covalently labeled protein complexes.[9]
-
Analysis: Elute the captured proteins, separate by SDS-PAGE, and identify unique targets via mass spectrometry as described previously. Proteins that are absent or reduced in the competitive control lane are considered specific targets.
Target Validation Techniques & Protocols
Identification of a putative target must be followed by validation to confirm that the compound's biological activity is mediated through this target.[13]
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful method for verifying direct target engagement in intact cells or cell lysates.[14] The binding of a ligand, such as an this compound, typically stabilizes its target protein, leading to an increase in the protein's melting temperature (Tm).[14][15]
Protocol: Western Blot-Based CETSA
Objective: To confirm target engagement by measuring the thermal stabilization of a target protein in the presence of an this compound.
Materials:
-
Cell Culture: Intact cells treated with the this compound or vehicle (DMSO).
-
Heating Device: Thermal cycler or heating block.
-
Lysis Equipment: For freeze-thaw cycles or sonication.
-
Western Blotting System: SDS-PAGE gels, transfer apparatus, membranes, and antibodies specific to the putative target protein.
Methodology:
-
Compound Treatment: Treat cultured cells with the this compound at the desired concentration. Include a vehicle-only control.
-
Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.[15]
-
Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Western Blot Analysis: Separate the soluble fractions by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein.[16]
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against temperature. A shift of the melting curve to the right for the compound-treated sample indicates target stabilization and therefore, engagement.[17]
Data Presentation: Quantitative Analysis
Presenting quantitative data in a structured format is essential for comparing the potency and selectivity of different compounds.
Table 1: Kinase Selectivity Profile of this compound Compound "AQZ-1"
| Kinase Target | IC₅₀ (nM) | Method |
| EGFR | 5.2 | Biochemical Assay |
| HER2/ERBB2 | 85 | Biochemical Assay[18] |
| GAK | 15 | Binding Assay[18] |
| SRC | 850 | Biochemical Assay |
| ABL | >10,000 | Biochemical Assay |
| PKN3 | 280 | Binding Assay[19] |
Table 2: Comparison of Target Engagement Methods for AQZ-1
| Method | Target | Metric | Value |
| CETSA | EGFR | ΔTₘ (°C) | +5.8 |
| nanoBRET™ | GAK | IC₅₀ (nM) | 35[18] |
| Isothermal Titration | EGFR | K𝘥 (nM) | 12 |
Visualizations of Workflows and Pathways
Caption: Workflow from target identification to validation.
Caption: Inhibition of EGFR signaling by an this compound.
Conclusion
The successful identification and validation of this compound targets require a multi-faceted approach. Combining unbiased discovery methods like affinity chromatography or photo-affinity labeling with rigorous validation assays such as CETSA provides high confidence in the identified targets. This comprehensive understanding is paramount for advancing a compound through the drug development pipeline, optimizing its selectivity, and ultimately achieving clinical success.
References
- 1. Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 2. Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 6. conductscience.com [conductscience.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Target Characterization and Identification by Photoaffinity Probes | MDPI [mdpi.com]
- 11. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes: Anilinoquinazoline Derivatives in Cell-Based Assays
Introduction
Anilinoquinazoline derivatives are a prominent class of synthetic heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and oncology.[1][2][3] Their core structure serves as a versatile scaffold for the development of potent and selective enzyme inhibitors, particularly targeting protein tyrosine kinases.[1][4] Several this compound derivatives, such as gefitinib, erlotinib, and lapatinib, have been successfully developed as targeted cancer therapeutics.[3][5] These compounds primarily function as inhibitors of the epidermal growth factor receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[6][7][8] This document provides detailed protocols for utilizing this compound derivatives in common cell-based assays to evaluate their therapeutic potential.
Mechanism of Action
This compound derivatives typically exert their anticancer effects by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[6][9] This inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades, principally the PI3K/Akt and Ras/MAPK pathways.[9][10] The blockade of these pathways ultimately leads to the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.[10]
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to characterize the activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound derivative (e.g., Gefitinib, Erlotinib)
-
Cancer cell line of interest (e.g., A549, PC9, HT-29)[7][8][12]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[12]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% to avoid toxicity. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[12][13][14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][13]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound derivative
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at the desired concentrations for 24-48 hours.[13]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13][15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[15] Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells will be positive for both Annexin V-FITC and PI.
Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of this compound derivatives to inhibit the enzymatic activity of a purified kinase, such as EGFR.[9][16][17]
Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the kinase. The inhibitory effect of the compound is determined by quantifying the reduction in phosphorylation. This can be done using various methods, including radioactivity-based assays or luminescence-based assays like the ADP-Glo™ Kinase Assay.[16]
Materials:
-
Purified recombinant EGFR kinase domain[9]
-
Kinase reaction buffer[9]
-
ATP[9]
-
Specific peptide substrate[16]
-
This compound derivative
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)[16]
-
96-well or 384-well plates[16]
-
Plate reader capable of measuring luminescence[16]
Protocol:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in a suitable solvent (e.g., DMSO).[16]
-
Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the peptide substrate, and the this compound derivative at various concentrations.[16]
-
Initiation: Start the reaction by adding ATP to each well.[9]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9][16]
-
Termination and Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen detection method (e.g., by adding the ADP-Glo™ reagent and measuring luminescence).[9][16]
-
Data Analysis: Plot the kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines and purified kinases.
Table 1: IC50 Values of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gefitinib | PC9 | Non-Small Cell Lung Cancer | <1 | [12] |
| A549 | Non-Small Cell Lung Cancer | 32.0 ± 2.5 | [10] | |
| HT-29 | Colon Cancer | >10 | [7][18] | |
| Erlotinib | A549 | Non-Small Cell Lung Cancer | 23 | [19][20] |
| BGC823 | Gastric Carcinoma | >10 | [5] | |
| Lapatinib | SKBR3 | Breast Cancer | 0.080 | [16] |
| N87 | Gastric Cancer | 0.09 - 0.21 | [16] | |
| MDA-MB-231 | Breast Cancer | 7.46 | [16] | |
| Compound 7i | A549 | Non-Small Cell Lung Cancer | 2.25 | [8] |
| HT-29 | Colon Cancer | 1.72 | [8] | |
| MCF-7 | Breast Cancer | 2.81 | [8] | |
| Compound 15b | HT-29 | Colon Cancer | 5.27 | [18] |
| MCF-7 | Breast Cancer | 4.41 | [18] | |
| H460 | Non-Small Cell Lung Cancer | 11.95 | [18] |
Table 2: IC50 Values of this compound Derivatives Against Purified Kinases
| Compound | Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR | 25.42 | [7][8] |
| Erlotinib | EGFR | 33.25 | [7][8] |
| Lapatinib | EGFR | 10.8 | [17] |
| HER2 | 9.2 | [17] | |
| Compound 7i | EGFR | 17.32 | [7][8] |
| Compound 15a | EGFR | 130 | [18] |
| VEGFR-2 | 560 | [18] |
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound derivatives.
Caption: General experimental workflow for cell-based assays with this compound derivatives.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 8. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. benchchem.com [benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of Anilinoquinazoline Derivatives with EGFR
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for anticancer therapies.[3][4] Anilinoquinazoline derivatives, such as Gefitinib and Erlotinib, are a class of small-molecule tyrosine kinase inhibitors (TKIs) that have been successfully developed to target the ATP-binding site of the EGFR kinase domain.[5][6] These inhibitors compete with ATP, thereby preventing EGFR autophosphorylation and blocking downstream signaling pathways that drive tumor growth.[1][5]
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a target protein. It is an indispensable tool in modern drug discovery for virtual screening of compound libraries and for understanding structure-activity relationships to guide lead optimization. This document provides a detailed protocol for performing molecular docking of this compound derivatives with the EGFR kinase domain.
EGFR Signaling Pathway and Inhibition by Anilinoquinazolines
EGFR activation, initiated by the binding of ligands like EGF, leads to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[5] This triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and metastasis.[1] this compound-based inhibitors function by competitively binding to the ATP pocket of the EGFR kinase domain, thereby preventing its activation and the subsequent downstream signaling events.[1][5]
References
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. 3D-QSAR and docking studies on 4-anilinoquinazoline and 4-anilinoquinoline epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
Application Notes and Protocols for Evaluating the Anti-proliferative Activity of Anilinoquinazolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and detailed protocols for evaluating the anti-proliferative activity of anilinoquinazoline compounds. Anilinoquinazolines are a prominent class of small molecules, many of which are potent inhibitors of receptor tyrosine kinases (RTKs) and are under active investigation as anti-cancer agents.[1][2] This document outlines key in vitro assays to characterize their biological effects, from initial cytotoxicity screening to elucidating their mechanism of action.
Overview of this compound Anti-proliferative Activity Evaluation
This compound derivatives have been extensively studied as inhibitors of key signaling pathways involved in cell proliferation and survival.[1] A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a key driver in various cancers.[2][3] By inhibiting EGFR and other kinases like VEGFR, anilinoquinazolines can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[1][4] The following sections detail the experimental approaches to quantify these effects.
Data Presentation: Summary of Quantitative Data
The anti-proliferative activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize representative IC50 values of various this compound derivatives against different human cancer cell lines and kinases.
Table 1: In Vitro Anti-proliferative Activity (IC50) of Selected this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 2 | PC3 | 6.6 | |
| Compound 2 | HT29 | 6.7 | |
| Compound 2 | MCF7 | 4.9 | |
| Compound 21 | A549 | 7.588 | [5] |
| Compound 25 | A549 | 8.619 | [5] |
| Compound 27 | A549 | 6.936 | [5] |
| Compound 37 | A549 | 8.516 | [5] |
| Compound 32 | DU145 | 2.756 | [5] |
| Gefitinib | A549 | 14.803 | [5] |
| Compound 7i | A549 | 2.25 | [6] |
| Compound 7i | HT-29 | 1.72 | [6] |
| Compound 7i | MCF-7 | 2.81 | [6] |
| Compound 13 | SH-SY5Y | 13.1 | [7] |
| Compound 26 | A549 | 24.1 | [7] |
| Compound 26 | SH-SY5Y | 14.8 | [7] |
| Compound 14d | BaF3-EGFR L858R/T790M/C797S | 0.75 | [8] |
| Compound 14d | BaF3-EGFR 19del/T790M/C797S | 0.09 | [8] |
Table 2: In Vitro Kinase Inhibitory Activity (IC50) of a Representative this compound Derivative
| Compound | Kinase | IC50 (nM) | Reference |
| Compound 40 | VEGFR-2 | 46.4 | [5] |
| Compound 40 | PDGFR-β | 673.6 | [5] |
| Compound 40 | EGFR | 384.8 | [5] |
| Sorafenib | VEGFR-2 | 140.6 | [5] |
| Sorafenib | PDGFR-β | 582.7 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-proliferative activity of anilinoquinazolines.
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of test compounds. The MTT and CellTiter-Glo® assays are commonly used for this purpose.
3.1.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] Viable cells with active metabolism convert MTT into a purple formazan product.[1]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9][10]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[9][10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][10]
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and plot the values against the compound concentrations to determine the IC50 value.[1]
3.1.2. CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a luminescent assay that measures the amount of ATP present, which is an indicator of metabolically active cells.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.[9]
-
Compound Treatment: Treat cells with serially diluted this compound compounds for 72 hours.[9]
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
IC50 Calculation: Determine the IC50 values by plotting the luminescence signal against the compound concentrations.
Cell Cycle Analysis
Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound compound at its IC50 concentration for 24-48 hours.[11]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[11]
-
Fixation: Fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.[11]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in each phase of the cell cycle.
Apoptosis Assays
Apoptosis assays are crucial for determining if the anti-proliferative activity of a compound is due to programmed cell death.
3.3.1. Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the this compound compound for a predetermined time (e.g., 6, 12, or 24 hours).[12]
-
Assay Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.
-
Luminescence Measurement: Incubate at room temperature and then measure the luminescence, which is proportional to the amount of caspase activity.
3.3.2. DNA Fragmentation Assay
A hallmark of apoptosis is the cleavage of DNA into internucleosomal fragments. This can be visualized by gel electrophoresis.[13]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound, harvest, and lyse the cells to release the DNA.
-
DNA Extraction: Extract the DNA using a suitable kit or standard phenol-chloroform extraction methods.
-
Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel. The presence of a "ladder" of DNA fragments indicates apoptosis.[13]
Kinase Inhibition Assay
To determine if an this compound directly inhibits its target kinase, an in vitro kinase assay is performed. The ADP-Glo™ Kinase Assay is a common method for this purpose.[3][6][14]
Protocol (Example for EGFR):
-
Kinase Reaction Setup: In a 384-well plate, add the EGFR enzyme, the substrate (e.g., a poly(Glu,Tyr) peptide), and the this compound compound at various concentrations.[3]
-
Initiate Reaction: Start the kinase reaction by adding ATP.[3]
-
ADP Detection: After a defined incubation period, add the ADP-Glo™ reagent to convert the ADP generated during the kinase reaction into ATP.
-
Luminescence Generation: Add the kinase detection reagent, which contains luciferase and luciferin, to produce a luminescent signal that is proportional to the amount of ADP produced.[15]
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
IC50 Calculation: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Experimental workflow for evaluating the anti-proliferative activity of anilinoquinazolines.
Caption: Simplified EGFR signaling pathway and the inhibitory action of anilinoquinazolines.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 7. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
Application of Anilinoquinazolines in Prostate Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of anilinoquinazoline derivatives in prostate cancer research, with a focus on their mechanism of action as tyrosine kinase inhibitors. It includes a summary of their cytotoxic effects on common prostate cancer cell lines, detailed protocols for key experimental assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Anilinoquinazolines in Prostate Cancer
Anilinoquinazolines are a class of synthetic heterocyclic compounds that have garnered significant attention in oncology for their potent inhibitory effects on various protein tyrosine kinases.[1] In the context of prostate cancer, these compounds are primarily investigated for their ability to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3] The EGFR signaling pathway is frequently dysregulated in prostate tumors and plays a crucial role in cell proliferation, survival, and metastasis.[4] By inhibiting the kinase activity of these receptors, anilinoquinazolines can induce cell cycle arrest and apoptosis in prostate cancer cells, making them promising candidates for therapeutic development.[5]
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound and related quinazoline derivatives in commonly used prostate cancer cell lines: PC-3 (androgen-independent), DU-145 (androgen-independent), and LNCaP (androgen-sensitive).
Table 1: IC50 Values of this compound Derivatives in Prostate Cancer Cell Lines
| Compound Reference | Prostate Cancer Cell Line | IC50 (µM) |
| Compound 4c (a 2,4-diaminoquinazoline) | PC-3 | 13.26 ± 1.6 |
| Compound 5b (a 2,4-diaminoquinazoline) | PC-3 | 34.14 ± 2.1 |
| Jazz90 (HDAC Inhibitor) | PC-3 | 2.09 |
| Jazz90 (HDAC Inhibitor) | DU-145 | 2.50 |
| Jazz90 (HDAC Inhibitor) | LNCaP | 3.04 |
| Jazz167 (HDAC Inhibitor) | PC-3 | 2.39 |
| Jazz167 (HDAC Inhibitor) | DU-145 | 6.44 |
| Jazz167 (HDAC Inhibitor) | LNCaP | 3.36 |
| SAHA (HDAC Inhibitor) | PC-3 | 1.11 |
| SAHA (HDAC Inhibitor) | DU-145 | 0.69 |
| SAHA (HDAC Inhibitor) | LNCaP | 0.61 |
Note: The data is compiled from various studies and direct comparison between compounds should be made with caution due to differing experimental conditions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the efficacy of this compound derivatives.
Caption: EGFR signaling pathway and the inhibitory action of anilinoquinazolines.
Caption: General experimental workflow for evaluating anilinoquinazolines.
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the efficacy of anilinoquinazolines in prostate cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (PC-3, DU-145, LNCaP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Treated and control prostate cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the this compound compound for the desired time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.
Western Blot Analysis for EGFR Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the EGFR signaling cascade.[7][8]
Materials:
-
Treated and control prostate cancer cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
After treatment with the this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control prostate cancer cells
-
Cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment and wash with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion
Anilinoquinazolines represent a promising class of compounds for the treatment of prostate cancer due to their targeted inhibition of key signaling pathways involved in tumor growth and survival. The protocols and data presented herein provide a framework for the preclinical evaluation of these compounds in prostate cancer cell lines. Further investigation into the efficacy and safety of lead this compound derivatives in in vivo models is warranted to translate these promising in vitro findings into potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen-independent prostate cancer cells circumvent EGFR inhibition by overexpression of alternative HER receptors and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis-mediated anticancer activity in prostate cancer cells of a chestnut honey (Castanea sativa L.) quinoline–pyrrolidine gamma-lactam alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Anilinoquinazoline Solubility for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of anilinoquinazoline derivatives during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: this compound-based inhibitors, particularly those targeting kinase ATP-binding sites, often possess rigid, planar aromatic structures and lipophilic functional groups. This molecular architecture is frequently essential for high binding affinity to their targets but unfortunately contributes to low aqueous solubility. The crystalline solid state of these compounds can be very stable due to intermolecular hydrogen bonding, further hindering dissolution.[1]
Q2: What are the consequences of poor solubility in my in vitro assays?
A2: Poor solubility can lead to a variety of issues in your experiments. In cell-free assays, you might observe compound precipitation, leading to inaccurate measurements of inhibitory activity. In cell-based assays, low solubility can result in reduced compound uptake and an underestimation of potency. For in vivo studies, poor solubility is a major cause of low and variable oral bioavailability, which can compromise the assessment of a compound's efficacy.[1]
Q3: What is the first step I should take when encountering solubility issues?
A3: The first step is to confirm that you are not exceeding the compound's intrinsic solubility in your specific buffer system. For initial troubleshooting, prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer.[2] Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells and may affect experimental outcomes.[2]
Q4: How does pH affect the solubility of this compound compounds?
A4: The solubility of many this compound derivatives is pH-dependent. As weak bases, their solubility typically increases significantly in acidic conditions (lower pH). This is because the acidic environment protonates basic functional groups on the molecule, making it more polar and thus more soluble in water.
Q5: What are the most common strategies to improve the aqueous solubility of anilinoquinazolines for in vitro assays?
A5: Common techniques to enhance the solubility of poorly soluble compounds include:
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[2]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[2]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[2][3]
-
Formulation with excipients: This includes the use of surfactants and polymers.[1]
Troubleshooting Guides
Issue 1: My this compound derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer.
This is a common issue arising from the reduced concentration of the organic solvent (DMSO) upon dilution into the aqueous buffer, causing the compound to fall out of solution.[4]
Possible Solutions:
-
Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay that maintains compound solubility. Many cell-based assays can tolerate up to 0.5-1% DMSO.[4]
-
Use Co-solvents: A mixture of solvents can enhance solubility. Consider preparing your stock solution in a combination of DMSO and other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[4]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual decrease in solvent strength can sometimes prevent precipitation.[4][5]
-
pH Adjustment: The solubility of ionizable quinoline derivatives can be significantly influenced by pH. For basic anilinoquinazolines, lowering the pH of the buffer may increase solubility. Ensure the adjusted pH is compatible with your assay.[4]
-
Heated Sonication: Gently warming the solution while sonicating can help dissolve the compound. However, be cautious about the thermal stability of your derivative.[4]
Issue 2: I am observing high variability in my assay results with a specific this compound derivative.
Poor solubility can lead to inconsistent compound concentrations in the assay wells, resulting in variable data and inaccurate structure-activity relationships (SAR).
Possible Solutions:
-
Visual Inspection: Before running the assay, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness. You can also centrifuge the plate and check for a pellet.[4]
-
Solubility Assessment: Perform a preliminary solubility test for your compound in the final assay buffer. This can be done by preparing a dilution series and measuring the concentration of the supernatant after centrifugation.[4]
-
Employ Solubilizing Excipients:
Data Presentation
Table 1: Qualitative Solubility of this compound Derivatives in Common Solvents
| Solvent Type | Examples | Expected Solubility | Notes |
| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | Commonly used for preparing stock solutions for in vitro screening.[6] |
| Protic Solvents | Ethanol, Methanol | Moderate to High | Often used in synthesis and for preparing solutions for biological assays. Solubility may be enhanced with gentle heating.[6] |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Cell Culture Media | Low | This is the primary challenge addressed in this guide. |
| Non-polar Solvents | Hexane, Heptane | Low | Generally used as anti-solvents for crystallization.[6] |
Table 2: Effect of Cyclodextrins on Aqueous Solubility of a Poorly Soluble Drug (Illustrative Example)
| Cyclodextrin Type | Concentration (w/v) | Solubility Enhancement Factor |
| β-Cyclodextrin (β-CD) | 1% | ~14-fold |
| β-Cyclodextrin (β-CD) | 5% | ~45-fold |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1% | ~50-fold |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 5% | ~81-fold |
Note: Data is illustrative and based on studies with poorly soluble drugs like retinoic acid. The actual enhancement for a specific this compound will vary.[7]
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Accurately weigh 1-2 mg of your this compound derivative into a sterile, tared microcentrifuge tube.
-
Calculate the required volume of high-purity, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath or use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Once fully dissolved, filter the solution through a 0.22 µm PTFE syringe filter into a clean, sterile vial.[4]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: MTT Cell Proliferation Assay
This protocol is used to assess the effect of an this compound compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. The final DMSO concentration should typically not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[8]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualization
Caption: EGFR Signaling Pathway and Inhibition by Anilinoquinazolines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gpsrjournal.com [gpsrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Acquired Resistance to Anilinoquinazoline EGFR Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on acquired resistance to anilinoquinazoline EGFR inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
-
Question: My dose-response curves for an EGFR inhibitor are not consistent between experiments, and the IC50 value is higher than reported in the literature. What could be the cause?
-
Answer: Several factors can contribute to inconsistent IC50 values:
-
Cell Plating Inconsistency: Ensure a uniform number of cells is seeded in each well. Variations in cell density can significantly impact results.[1]
-
Inhibitor Potency and Storage: Prepare fresh serial dilutions of the inhibitor for each experiment. Improper storage or multiple freeze-thaw cycles of the inhibitor stock solution can lead to degradation.[2][3]
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular response to drugs. Regularly test your cell lines for mycoplasma.[3]
-
Cell Line Authenticity and Passage Number: Authenticate your cell lines using Short Tandem Repeat (STR) profiling.[3] High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Acquired Resistance in Culture: Continuous culturing of cell lines, even without direct inhibitor exposure, can sometimes lead to the development of resistance.[1]
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the inhibitor. To mitigate this, either avoid using the outermost wells or fill them with sterile PBS or media.[2]
-
Issue 2: No Inhibition of Downstream Signaling in Western Blots
-
Question: I am treating my EGFR mutant cell line with an appropriate inhibitor, but I don't see a decrease in the phosphorylation of downstream targets like AKT and ERK in my Western blot. What should I check?
-
Answer: This is a common issue that can be resolved by systematically checking the following:
-
Inhibitor Concentration and Treatment Time: The inhibitor concentration may be too low or the treatment time too short. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting EGFR signaling.[2]
-
Phosphatase Activity: Ensure that your lysis buffer contains fresh phosphatase inhibitors to prevent dephosphorylation of your target proteins after cell lysis. Keep samples on ice and use pre-chilled buffers.
-
Antibody Quality: The primary antibodies for phosphorylated proteins may not be specific or sensitive enough. Use a positive control to validate your antibody.
-
Blocking Agent: When probing for phosphoproteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) instead.
-
Buffer Composition: Use Tris-buffered saline with Tween 20 (TBST) instead of phosphate-buffered saline (PBS) for washes and antibody dilutions, as the phosphate in PBS can interfere with the detection of phosphorylated proteins.
-
Protein Load: For detecting modified proteins, a higher protein load (up to 100 µg per lane) may be necessary.[4]
-
Issue 3: Difficulty Generating a Resistant Cell Line
-
Question: I am trying to generate a resistant cell line by continuous exposure to an EGFR inhibitor, but the cells are not developing resistance. What can I do?
-
Answer: Generating a resistant cell line can be a lengthy process. Here are some tips:
-
Stepwise Dose Escalation: Instead of a constant high dose of the inhibitor, a stepwise increase in the concentration can be more effective. Start with a concentration around the IC50 and gradually increase it as the cells adapt.
-
Clonal Selection: Resistance may arise in a small subpopulation of cells. After an initial period of drug exposure, you may need to perform single-cell cloning to isolate and expand resistant colonies.[3]
-
Patience: It can take several months to develop a stably resistant cell line.
-
In Vivo Models: In some cases, generating resistance in vivo through xenograft models can be more representative of clinical resistance.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to first- and second-generation this compound EGFR inhibitors?
A1: The most common mechanisms are:
-
Secondary "Gatekeeper" Mutation (T790M): This mutation in exon 20 of the EGFR gene accounts for 50-60% of acquired resistance cases.[6] It increases the ATP binding affinity of the kinase domain, reducing the efficacy of competitive inhibitors.[7]
-
Bypass Pathway Activation: The most frequent bypass mechanism is the amplification of the MET proto-oncogene, which leads to MET receptor activation and sustained downstream signaling through pathways like PI3K/AKT, even when EGFR is inhibited.[8][9][10] Other bypass pathways include HER2 amplification, KRAS mutations, and BRAF V600E mutations.[6][11]
Q2: How do third-generation EGFR inhibitors like osimertinib overcome T790M-mediated resistance?
A2: Third-generation EGFR inhibitors are designed to specifically target the T790M mutant form of EGFR while having less activity against the wild-type receptor.[7][12] They form a covalent bond with a cysteine residue at position 797 in the ATP-binding site of EGFR, which allows them to effectively inhibit the enzyme even with its increased ATP affinity caused by the T790M mutation.[13]
Q3: What are the mechanisms of resistance to third-generation EGFR inhibitors?
A3: Resistance to third-generation inhibitors is also emerging. The primary mechanisms include:
-
Tertiary EGFR Mutations: The most common is the C797S mutation in exon 20, which prevents the covalent binding of third-generation inhibitors.[6][13][14]
-
Bypass Pathway Activation: MET amplification is also a significant mechanism of resistance to third-generation inhibitors.[15][16] Activation of the RAS/RAF/MEK/ERK pathway is another observed mechanism.[6]
Q4: What are the most promising strategies to overcome acquired resistance?
A4: Current strategies focus on:
-
Fourth-Generation Inhibitors: Allosteric inhibitors that bind to a different site on the EGFR kinase are being developed to overcome resistance mediated by mutations like C797S.[17]
-
Combination Therapies: This is a key area of research. Promising combinations include:
-
Bispecific Antibodies: Amivantamab, a bispecific antibody targeting both EGFR and MET, is an emerging strategy.[23][24]
Data Presentation
Table 1: Cellular Activity of a Representative Third-Generation EGFR Inhibitor (EGFRi-T790M) in NSCLC Cell Lines
| Cell Line | EGFR Status | GI₅₀ (nM) |
| NCI-H1975 | L858R/T790M | 10 |
| PC-9 | exon 19 del | 8 |
| A549 | WT | >5000 |
| GI₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50%. Data is representative of typical third-generation EGFR inhibitors.[7] |
Table 2: In Vitro Kinase Inhibitory Activity of a Representative Third-Generation EGFR Inhibitor (EGFRi-T790M)
| Kinase Target | IC₅₀ (nM) |
| EGFR (L858R/T790M) | 1 |
| EGFR (exon 19 del/T790M) | 1 |
| EGFR (WT) | 25 |
| HER2 | >1000 |
| KDR | >1000 |
| Src | >1000 |
| IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is representative of typical third-generation EGFR inhibitors.[7] |
Table 3: IC50 Values for Gefitinib in PC-9 Cell Lines with and without T790M Mutation
| Cell Line | EGFR Status | IC50 for Gefitinib (µM) |
| PC-9 | exon 19 del | 0.5 |
| PC-9-G | exon 19 del, T790M | >50 |
| PC9/3-2 (CRISPR-edited) | exon 19 del, T790M | >50 |
| PC9/3-14 (CRISPR-edited) | exon 19 del, T790M | >50 |
| A549 | WT | >50 |
| Data from a study where T790M was introduced into PC-9 cells using CRISPR/Cas9.[25] |
Experimental Protocols
Protocol 1: Cell Viability Assay (AlamarBlue Method)
This protocol determines the dose-dependent effect of an EGFR inhibitor on the viability of cancer cell lines.[7]
-
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, PC-9, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
AlamarBlue™ cell viability reagent
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the EGFR inhibitor in complete medium. A typical concentration range would be 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of AlamarBlue™ reagent to each well and incubate for 4-6 hours.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-only control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the GI₅₀/IC50 value.[1]
-
Protocol 2: Western Blot for Phosphorylated EGFR (p-EGFR)
This protocol assesses the inhibitory effect of an EGFR inhibitor on EGFR autophosphorylation.[7][26]
-
Materials:
-
NSCLC cell lines
-
EGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-EGFR, anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the EGFR inhibitor for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the p-EGFR signal to the total EGFR signal.
-
Protocol 3: Detection of EGFR T790M Mutation by Digital PCR
Digital PCR offers high sensitivity for detecting rare mutations like T790M.[27]
-
Assay Design:
-
Use two different hydrolysis probes (e.g., TaqMan®) with one set of primers.
-
One probe targets the wild-type sequence, and the other targets the mutant allele, each labeled with a different fluorophore.
-
The primers should amplify the region of interest in the EGFR gene.
-
-
Procedure:
-
Extract genomic DNA from tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
Prepare the digital PCR reaction mix containing the DNA sample, primers, probes, and master mix.
-
Partition the reaction mix into thousands of individual reactions in a digital PCR system.
-
Perform PCR amplification.
-
Read the fluorescence in each partition to determine the number of positive partitions for the wild-type and mutant alleles.
-
Use Poisson statistics to calculate the concentration of the wild-type and mutant DNA.
-
The fractional abundance of the T790M mutation can be calculated as: (mutant concentration) / (mutant concentration + wild-type concentration).
-
Visualizations
Caption: EGFR signaling and inhibition by this compound inhibitors.
Caption: Major mechanisms of acquired resistance to EGFR inhibitors.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amplification of the MET receptor drives resistance to anti-EGFR therapies in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. [PDF] EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. | Semantic Scholar [semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 14. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. e-century.us [e-century.us]
- 20. youtube.com [youtube.com]
- 21. Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. miragenews.com [miragenews.com]
- 24. ajmc.com [ajmc.com]
- 25. oncotarget.com [oncotarget.com]
- 26. benchchem.com [benchchem.com]
- 27. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
Technical Support Center: Optimization of Anilinoquinazoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of anilinoquinazoline derivatives.
Troubleshooting Guide
This guide is designed to help you navigate common issues in this compound synthesis, providing potential causes and actionable solutions.
1. Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired this compound product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in chemical synthesis. A systematic evaluation of your experimental setup is key to pinpointing the issue.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature: Some traditional methods require high temperatures (over 120°C) and pressure. Conversely, modern catalytic approaches may proceed under milder conditions. It is crucial to ensure your reaction temperature is optimized for your specific protocol. Consider performing a temperature screen to identify the optimal condition. Reaction Time: Reaction durations can vary significantly, from a few hours to more than 24 hours. Monitor the progress of your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and to confirm the consumption of starting material. Solvent: The choice of solvent can dramatically impact the yield. Solvents such as ethanol, isopropanol, toluene, and DMF are commonly used. The polarity and boiling point of the solvent should be appropriate for the specific nucleophilic aromatic substitution reaction. |
| Poor Quality of Reagents or Solvents | Ensure all reagents and solvents are of high purity and anhydrous, as required by the reaction. Impurities can interfere with the reaction and lead to the formation of side products. |
| Catalyst Inactivity | If using a catalyst, ensure it is active and used in the correct quantity. Some catalysts are sensitive to air or moisture and require careful handling. |
| Formation of Side Products | Analyze the crude reaction mixture by LC-MS or NMR to identify any major side products. Understanding the side reactions can help in optimizing the conditions to favor the desired product. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to side product formation. |
2. Product Purification Challenges
Question: I am having difficulty purifying my this compound product. What are the common issues and solutions?
Answer: Purification can be a significant hurdle, especially when dealing with closely related impurities or products with poor crystallization properties.
| Problem | Possible Cause | Solution |
| "Oiling Out" During Recrystallization | The melting point of your compound is lower than the boiling point of the solvent, or there are substantial impurities present. | Try a lower-boiling point solvent or a solvent pair. If the problem persists, column chromatography is a recommended alternative. |
| Poor Separation in Column Chromatography | The chosen eluent system is not providing adequate separation between the product and impurities. | Optimize the solvent system using TLC to achieve a good separation with an Rf value for the desired product ideally between 0.2 and 0.4. |
| Streaking or Tailing of Bands in Chromatography | The compound may have low solubility in the eluent or be interacting too strongly with the stationary phase. | Select a solvent system where your compound is more soluble while still achieving good separation. For highly polar compounds, consider using a different stationary phase like alumina or reverse-phase silica. |
| Failure to Crystallize | The solution may be too dilute, the solvent may not be ideal, or the compound may be amorphous. | Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. You can also slowly evaporate the solvent to increase the concentration or try a different solvent system. |
3. Scale-Up Difficulties
Question: I am trying to scale up my synthesis for preclinical studies and encountering problems. What are the key challenges?
Answer: Scaling up a synthesis from the lab bench to a larger scale introduces new challenges that need to be carefully managed.
| Challenge | Considerations and Solutions |
| Reaction Kinetics and Thermodynamics | Reactions that are easily controlled on a small scale can become difficult to manage in larger volumes, potentially leading to side reactions and impurities. Careful control of addition rates and temperature is crucial. |
| Heat and Mass Transfer | Inadequate mixing and heat dissipation in large reactors can create localized temperature gradients, which can negatively impact reaction yield and purity. Ensure efficient stirring and use a reactor with appropriate heat exchange capabilities. |
| Solubility Issues | Reagents or intermediates may have limited solubility in suitable solvents, which can complicate the reaction and product isolation on a larger scale. |
| Purification | Purifying large quantities of the final compound can be challenging and may require specialized chromatographic techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-anilinoquinazolines?
A1: A prevalent method involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline intermediate with a substituted aniline. This typically involves a two-step process: first, the formation of the quinazoline core, often from an anthranilic acid derivative, followed by chlorination to produce the 4-chloroquinazoline. This intermediate is then reacted with the desired aniline to yield the final product.
Q2: What are some key considerations when choosing a catalyst for the synthesis?
A2: For the nucleophilic substitution step, the reaction can often proceed without a catalyst, especially at elevated temperatures. However, in some cases, a base such as pyridine or triethylamine is added to neutralize the HCl generated during the reaction. For other steps in the synthesis, such as the reduction of a nitro group, catalysts like palladium on carbon (Pd/C) with a hydrogen source are commonly used.
Q3: How do different solvents affect the reaction yield?
A3: The choice of solvent is critical and can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF and DMSO are often effective, as are alcohols like isopropanol and ethanol. The ideal solvent will depend on the specific substrates and reaction conditions. It is often beneficial to screen a few different solvents to find the optimal one for your particular synthesis.
Q4: What are some common side products in this compound synthesis?
A4: Side products can arise from various sources. In the final nucleophilic substitution step, if the starting quinazoline has other reactive sites, substitution at those positions can occur. Incomplete reactions can leave unreacted starting materials. Additionally, degradation of starting materials or the product under harsh reaction conditions can lead to impurities.
Experimental Protocols
General Synthesis of 4-Anilinoquinazoline Derivatives
This protocol outlines a common synthetic route for preparing 4-anilinoquinazoline derivatives.
Step 1: Cyclization to form the Quinazoline Core 2-Amino-4,5-dimethoxybenzoic acid is reacted with formamide at elevated temperatures (e.g., 120-140 °C) to yield 6,7-dimethoxyquinazolin-4(3H)-one.
Step 2: Chlorination of the Quinazoline Core The product from Step 1 is chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce 4-chloro-6,7-dimethoxyquinazoline.
Step 3: Nucleophilic Substitution The 4-chloroquinazoline intermediate is then reacted with a substituted aniline in a suitable solvent like isopropanol or dimethylformamide (DMF) at elevated temperatures to yield the final 4-anilinoquinazoline derivative. The reaction is often carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated.
Step 4: Purification The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Synthesis of Gefitinib (Iressa®)
A reported four-step synthesis of Gefitinib starts from 2,4-dichloro-6,7-dimethoxyquinazoline. The reaction temperatures are kept between 0-55 °C, and chromatographic purifications are avoided.
Data Presentation
Table 1: Comparison of Solvents on Reaction Yield
| Solvent | Yield (%) | Reference |
| Isopropanol | 96.25 | |
| Ethanol | 92.93 | |
| DMF | High | |
| DMSO | High | |
| Acetic Acid | 65 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.
Table 2: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 40 | 1.5 hours | 83 | |
| 55 | 2 hours | 65 | |
| 100 | - | High | |
| 120-140 | - | - | |
| Reflux | 45 min | 96.25 |
Note: This table provides a general overview. Optimal temperature and time are specific to each reaction.
Visualizations
EGFR Signaling Pathway
Anilinoquinazolines are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of anilinoquinazolines.
General this compound Synthesis Workflow
The synthesis of anilinoquinazolines typically follows a structured workflow, from starting materials to the final purified product.
Caption: A typical workflow for the synthesis of 4-anilinoquinazolines.
Troubleshooting Logic Flowchart
When encountering issues in your synthesis, a logical approach to troubleshooting can help identify the root cause efficiently.
Caption: A logical flowchart for troubleshooting common synthesis problems.
Technical Support Center: Synthesis of Anilinoquinazoline Analogs
Welcome to the technical support center for the synthesis of anilinoquinazoline analogs. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Part 1: General Synthesis & Low Yield Issues
Question: I am observing a very low yield or no formation of my target this compound. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge. A systematic evaluation of your reaction setup is the best approach. The most common culprits are sub-optimal reaction conditions, the quality of reagents, and the chosen synthetic route.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure your starting materials (e.g., 4-chloroquinazoline intermediate, substituted aniline) are pure and dry. Impurities can poison catalysts or lead to unwanted side reactions.
-
Monitor Reaction Progress: Actively monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the starting material is being consumed and will establish the optimal reaction time. Reaction times can vary from a few hours to over 24 hours.[1]
-
Optimize Reaction Conditions:
-
Temperature: The required temperature is highly dependent on the specific reaction. Classical Nucleophilic Aromatic Substitution (SNAr) reactions often require refluxing in solvents like ethanol or isopropanol.[2][3][4] For less reactive anilines, higher boiling point solvents like n-butanol may be necessary.[2][5] Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) may also require heating, but conditions should be optimized based on the catalyst system.[6]
-
Solvent: The choice of solvent is critical. For SNAr, protic solvents like isopropanol and ethanol are common. For Buchwald-Hartwig aminations, ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene, xylene) are frequently used.[6] Avoid chlorinated solvents, acetonitrile, and pyridine in palladium-catalyzed reactions as they can inhibit the catalyst.[6][7]
-
Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the aniline nucleophile is common to drive the reaction to completion.[6]
-
Part 2: The Coupling Reaction - SNAr vs. Buchwald-Hartwig
Question: Which method should I choose for coupling my aniline to the 4-chloroquinazoline core: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination?
Answer: The choice depends primarily on the reactivity of your substituted aniline.
-
Nucleophilic Aromatic Substitution (SNAr): This is often the first method to try due to its simplicity. It works well for electron-rich or moderately activated anilines. The reaction typically involves heating the 4-chloroquinazoline and the aniline in a protic solvent like ethanol or isopropanol.[2][4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is the preferred method for less nucleophilic (electron-poor) anilines that fail to react under SNAr conditions.[2] It offers a broader substrate scope but requires careful optimization of the catalyst, ligand, and base.[7][8]
Question: My SNAr reaction is not working or is very slow. What can I do?
Answer: If your SNAr reaction is sluggish:
-
Increase Temperature: Switch to a higher boiling point solvent, such as n-butanol, and heat to reflux.[2][5]
-
Add an Acid Catalyst: A small amount of acid, such as HCl or pyridine hydrochloride, can protonate the quinazoline ring, making it more electrophilic and susceptible to nucleophilic attack.[3][5]
-
Consider an Alternative Method: If optimization fails, your aniline may be too electron-deficient for an SNAr reaction. Switching to a Buchwald-Hartwig protocol is the logical next step.[2]
Question: I'm having trouble with my Buchwald-Hartwig reaction. What are the key parameters to optimize?
Answer: The Buchwald-Hartwig reaction is sensitive to several variables.
| Parameter | Common Choices & Considerations | Troubleshooting Tips |
| Palladium Pre-catalyst | G3 or G4 pre-catalysts are often used due to their high activity and stability.[9] | If the reaction is slow, ensure the pre-catalyst is properly activated. Using an inert atmosphere is critical to prevent catalyst decomposition.[6] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, Xantphos) are generally effective.[10] | The choice of ligand is highly dependent on the substrate. Screen a panel of ligands to find the optimal one for your specific aniline/quinazoline pair.[6] |
| Base | Strong bases like NaOtBu or LHMDS are common. For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used.[6] | Poor solubility of the base is a common reason for failure.[6] Ensure vigorous stirring. If your substrate is base-sensitive, switch to a weaker base. |
| Solvent | Toluene, dioxane, and 2-MeTHF are frequently used.[6] | Ensure the solvent is anhydrous and degassed. Oxygen can deactivate the palladium catalyst. |
Part 3: Side Reactions and Purification
Question: I am observing an impurity with a mass corresponding to N-alkylation of my product in the synthesis of gefitinib analogs. How can I prevent this?
Answer: This is a known side reaction, particularly when introducing the morpholinopropoxy side chain. The product's quinazoline nitrogen can be alkylated by the alkyl halide. To avoid this, synthetic routes have been developed where the side chain is introduced before the quinazoline ring is formed, which suppresses the N-alkylation impurity.
Question: My final product is difficult to purify by column chromatography. What are some alternative strategies?
Answer: this compound analogs and related impurities often have similar polarities, making flash chromatography challenging and sometimes resulting in low isolated yields.[2]
Alternative Purification Strategies:
-
Crystallization/Recrystallization: This is a highly effective method for purifying these compounds.[2] Try screening different solvents (e.g., ethanol, methanol, toluene) to find conditions that yield high-purity crystals.[11]
-
Acid-Base Extraction: If your product has a basic nitrogen that is significantly more or less basic than the impurities, an acid-base workup can be used for preliminary purification.
-
Trituration: Suspending the crude solid in a solvent where the product is insoluble but the impurities are soluble can be an effective purification technique.
Experimental Protocols
Disclaimer: These are generalized protocols and must be optimized for specific substrates and reaction scales.
Protocol 1: General Procedure for SNAr Reaction
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-chloroquinazoline derivative (1.0 equiv.) and the substituted aniline (1.1–1.5 equiv.).
-
Solvent Addition: Add a suitable solvent, such as isopropanol or ethanol (to achieve a concentration of ~0.1–0.5 M).
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[3][4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried vial containing a magnetic stir bar, add the 4-chloroquinazoline derivative (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2–2.0 equiv.). Then add the substituted aniline (1.1–1.5 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Stir the mixture at the optimized temperature (can range from room temperature to >100°C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.[6]
Visualized Workflows and Logic
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for preparing 4-anilinoquinazoline analogs, highlighting the key intermediate and the final coupling step.
Troubleshooting Low Yield in Coupling Reactions
This decision tree provides a logical workflow for troubleshooting low-yielding coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. thieme-connect.de [thieme-connect.de]
Technical Support Center: Enhancing the Potency of Anilinoquinazoline Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with anilinoquinazoline inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound inhibitor shows high potency in enzymatic assays but poor activity in cell-based assays. What are the potential reasons and how can I troubleshoot this?
A1: This is a common challenge that can arise from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Troubleshooting:
-
Assess the physicochemical properties of your compound, such as lipophilicity (LogP) and polar surface area (PSA). Highly polar or very large molecules may have poor permeability.
-
Consider structural modifications to enhance permeability, such as introducing more lipophilic groups or masking polar functionalities that are not essential for target binding.
-
-
-
Efflux by Transporters: The compound might be actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Troubleshooting:
-
Perform co-incubation experiments with known efflux pump inhibitors (e.g., verapamil) to see if cellular activity is restored.
-
If efflux is confirmed, medicinal chemistry efforts can be directed towards designing analogs that are not substrates for these transporters.
-
-
-
Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes into inactive forms.
-
Troubleshooting:
-
Conduct metabolic stability assays using liver microsomes or S9 fractions to assess the compound's half-life.
-
Identify potential metabolic soft spots in the molecule and modify the structure to block or reduce metabolism. Common strategies include introducing fluorine atoms or replacing metabolically labile groups.
-
-
-
Scaffold-Specific Issues: The quinazoline core itself might have inherent liabilities not apparent in purified enzyme assays.[1]
Q2: I am observing the development of resistance to my this compound inhibitor in long-term cell culture experiments. What are the common mechanisms of resistance?
A2: Acquired resistance is a significant hurdle in cancer therapy. For this compound inhibitors, particularly those targeting the Epidermal Growth factor Receptor (EGFR), common resistance mechanisms include:
-
Secondary Mutations in the Target Protein:
-
For EGFR inhibitors like gefitinib and erlotinib, the "gatekeeper" T790M mutation is a primary cause of resistance. This mutation increases the receptor's affinity for ATP, making the inhibitor less competitive.[1]
-
The C797S mutation affects the binding of third-generation covalent inhibitors like osimertinib.[1][2]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another. For instance, amplification of the MET proto-oncogene can lead to EGFR-independent activation of downstream signaling.[1]
-
Increased Target Expression: Cells may increase the production of the target protein, requiring higher concentrations of the drug to achieve the same level of inhibition.[1]
-
Impaired Drug Transport and Metabolism: Changes in drug transporter expression or metabolic enzyme activity can reduce the intracellular concentration of the this compound agent.[1]
Q3: What are some validated strategies to overcome acquired resistance to this compound anticancer agents?
A3: Addressing drug resistance often requires a multi-pronged approach:
-
Development of Next-Generation Inhibitors: Designing novel this compound derivatives that can effectively inhibit mutated forms of the target protein is a key strategy. For example, third-generation EGFR inhibitors were developed to be effective against the T790M mutation.
-
Combination Therapy: Combining the this compound inhibitor with an inhibitor of a bypass signaling pathway (e.g., a MET inhibitor) can prevent or overcome resistance.
-
Allosteric Inhibition: Designing inhibitors that bind to an allosteric site on the target protein rather than the ATP-binding site can be effective against resistance mutations in the ATP-binding pocket.[2]
Q4: How can I improve the aqueous solubility of my this compound inhibitor without compromising its potency?
A4: Poor aqueous solubility is a frequent issue with kinase inhibitors. Here are some strategies to address this:
-
Introduce Solubilizing Groups: Adding polar functional groups, such as morpholine, piperazine, or short polyethylene glycol (PEG) chains, to a solvent-exposed region of the molecule can improve solubility. Structure-activity relationship (SAR) data is crucial to identify positions where modifications are well-tolerated. For instance, substitutions at the 6 and 7-positions of the quinazoline ring are often used for this purpose.
-
Salt Formation: If the compound has a basic nitrogen atom, forming a pharmaceutically acceptable salt (e.g., hydrochloride, mesylate) can significantly enhance solubility.
-
Prodrug Approach: A prodrug strategy can be employed where a soluble promoiety is attached to the parent drug. This promoiety is cleaved in vivo to release the active inhibitor.
Structure-Activity Relationship (SAR) Insights
Q5: What are the key structural features of anilinoquinazolines that are crucial for high potency against EGFR?
A5: Extensive SAR studies have revealed several key features:
-
Quinazoline Core: The quinazoline scaffold is essential for activity, as it mimics the adenine ring of ATP and forms a critical hydrogen bond with the hinge region of the kinase domain.[3]
-
Anilino Moiety: The anilino group at the 4-position is critical for binding. Substitutions on the aniline ring significantly modulate potency.
-
Substituents on the Quinazoline Ring:
-
6 and 7-Positions: Electron-donating groups, such as methoxy groups (e.g., 6,7-dimethoxy), are favored and can significantly increase potency.[3] These positions are also common sites for introducing solubilizing groups or linkers for attaching other functionalities.
-
2-Position: Introducing a methyl group at the C-2 position of the quinazoline ring has been shown to significantly improve antitumor potency.[6]
-
Quantitative Data Summary
Table 1: Inhibitory Activity (IC50) of Selected this compound Derivatives against EGFR and Cancer Cell Lines
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Gefitinib | H1975 | 1.23 | [6] |
| 19g | H1975 | 0.11 | [6] |
| 14d | BaF3-EGFR19del/T790M/C797S | 0.09 | [2] |
| 14d | BaF3-EGFRL858R/T790M/C797S | 0.75 | [2] |
| 3d | A431 (wild-type EGFR) | 2.06 | [7] |
| 3d | Gefitinib-sensitive cells | 0.009 | [7] |
| 6m | HepG2 | 8.3 | [8] |
| 6m | EGFR | 0.0032 | [8] |
| 9a | Various cancer cell lines | 0.025 - 0.682 | [9] |
| 19h | EGFR | 0.00047 | [10] |
| 7i | A549 | 2.25 | [11] |
| 7i | HT-29 | 1.72 | [11] |
| 7i | MCF-7 | 2.81 | [11] |
| 7i | EGFR | 0.01732 | [11] |
| Gefitinib | EGFR | 0.02542 | [11] |
| Erlotinib | EGFR | 0.03325 | [11] |
| 21 | EGFR | 0.12 | [12] |
| 21 | HER2 | 0.096 | [12] |
| 21 | MCF-7 | 0.49 | [12] |
| 21 | A431 | 0.67 | [12] |
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound compounds against EGFR kinase.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the EGFR kinase and the peptide substrate to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol outlines a common method for evaluating the anti-proliferative activity of this compound inhibitors on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., A549, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration.
-
Protocol 3: Western Blotting for EGFR Phosphorylation
This protocol is used to determine if an this compound inhibitor can block the phosphorylation of EGFR in cells.
-
Materials:
-
Cancer cell line that overexpresses EGFR
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-actin or -tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate the cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration in the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., actin) to ensure equal protein loading.
-
Visualizations
Caption: EGFR signaling pathway and the mechanism of action of this compound inhibitors.
Caption: General experimental workflow for the development of this compound inhibitors.
Caption: Logical relationships in SAR studies of this compound inhibitors for potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4-anilinoquinazoline derivatives featuring an 1-adamantyl moiety as potent EGFR inhibitors with enhanced activity against NSCLC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor yield in anilinoquinazoline synthesis
This guide provides troubleshooting for common issues encountered during the synthesis of anilinoquinazolines, a critical scaffold in medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to poor yields.
Frequently Asked Questions (FAQs)
Q1: My initial cyclization of anthranilic acid to form the quinazolin-4-one has a very low yield. What are the common causes?
A1: Low yields in the Niementowski reaction (or related cyclizations) are often due to suboptimal reaction conditions. Key factors to investigate include:
-
Temperature and Reaction Time: This reaction typically requires high temperatures (130-160 °C). Insufficient heat or reaction time can lead to incomplete conversion.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.
-
Reagent Ratio: An excess of the amide source (e.g., formamide) is often used to drive the reaction to completion. A common ratio is 1:4 of anthranilic acid to formamide.[1][2]
-
Purity of Starting Materials: Ensure the anthranilic acid is pure and dry, as impurities can interfere with the cyclization.
Q2: The chlorination of my quinazolin-4-one is messy and gives a poor yield of the 4-chloroquinazoline intermediate. How can I improve this step?
A2: Chlorination with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be challenging. Common issues include:
-
Incomplete Reaction: Ensure a sufficient excess of the chlorinating agent is used and that the reaction is heated adequately (reflux is common) to drive the conversion.[3]
-
Side Reactions: At lower temperatures, pseudodimer formation can occur with POCl₃. Maintaining basic conditions during the addition of POCl₃ at temperatures below 25 °C can suppress this. The subsequent heating to 70-90 °C then cleanly forms the desired product.
-
Work-up Procedure: Quenching the reaction mixture by pouring it onto ice water is a standard procedure. However, 4-chloroquinazolines can be sensitive to hydrolysis back to the quinazolinone, especially in acidic conditions. Careful neutralization with a base like sodium bicarbonate solution during workup is important.
Q3: My final nucleophilic aromatic substitution (SNAr) reaction between the 4-chloroquinazoline and the aniline is not working well. What should I troubleshoot?
A3: The SNAr reaction is sensitive to several factors:
-
Solvent Choice: Polar aprotic solvents like dioxane and THF, or polar protic solvents like isopropanol and ethanol are commonly used.
-
Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is often required to neutralize the HCl generated during the reaction.
-
Temperature: Reaction temperatures can range from room temperature to reflux. For less reactive anilines (e.g., those with electron-withdrawing groups), higher temperatures or microwave irradiation may be necessary to achieve a good yield.
-
Steric Hindrance: Anilines with bulky ortho-substituents may react more slowly, requiring more forcing conditions (higher temperature, longer reaction time).
Q4: How can I effectively purify my final anilinoquinazoline product to improve the isolated yield?
A4: Purification is critical for obtaining a good final yield. Common methods include:
-
Recrystallization: This is an effective method for removing minor impurities if a suitable solvent system can be found.[4][5][6] The goal is to find a solvent (or solvent pair) in which the this compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Column Chromatography: This is the most common method for purifying complex mixtures. A silica gel stationary phase with a mobile phase gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.[6]
-
Washing: During the work-up, washing the organic layer with a dilute aqueous base can help remove unreacted 4-chloroquinazoline.
Troubleshooting Guide for Poor Yield
Problem 1: Low Yield in Quinazolin-4-one Synthesis (Niementowski Reaction)
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | Ensure the reaction temperature is maintained between 130-160 °C. Consider using a high-boiling point solvent or neat conditions in a sand or oil bath.[1][2] |
| Insufficient Reaction Time | Monitor the reaction progress by TLC. Continue heating until the starting material (anthranilic acid) is consumed. Reaction times can be several hours.[1][2] |
| Incorrect Reagent Ratio | Use a significant excess of the amide source (e.g., a 1:4 molar ratio of anthranilic acid to formamide).[1][2] |
| Impure Starting Materials | Use high-purity anthranilic acid. If necessary, recrystallize the starting material before use. |
| Microwave vs. Conventional | Microwave irradiation can significantly reduce reaction times and in some cases, improve yields.[1][7] |
Problem 2: Low Yield in 4-Chloroquinazoline Synthesis
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Use a fresh, high-purity chlorinating agent (POCl₃ or SOCl₂). Ensure the reaction is heated to reflux for a sufficient time (monitor by TLC). |
| Hydrolysis During Work-up | Pour the reaction mixture onto ice and immediately neutralize with a base (e.g., NaHCO₃ solution) to prevent hydrolysis of the product back to the quinazolinone. |
| Side Product Formation | When using POCl₃, add the reagent at a lower temperature (<25 °C) under basic conditions before heating to 70-90 °C to minimize pseudodimer formation. |
| Loss During Purification | 4-Chloroquinazolines can be unstable. Minimize exposure to moisture and consider using the crude product directly in the next step if it is sufficiently pure. |
Problem 3: Low Yield in the Final SNAr Reaction
| Possible Cause | Suggested Solution |
| Poorly Reactive Aniline | For anilines with electron-withdrawing groups, increase the reaction temperature and/or time. Microwave irradiation is often very effective in these cases.[8] |
| Steric Hindrance | For ortho-substituted anilines, longer reaction times or higher temperatures may be necessary. |
| Inadequate Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, Et₃N) is used to neutralize the generated HCl. |
| Solvent Effects | Screen different solvents. Polar aprotic solvents like dioxane or DMF, or polar protic solvents like isopropanol are good starting points. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinazolin-4-one Synthesis
| Method | Amide Source | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional | Formamide | 130-135 | 2 | 72-96 | [1][2] |
| Conventional | Formamide | 150-160 | 8 | 61 | |
| Microwave | Formamide & Acidic Alumina | - | 0.07 | >90 | [1] |
Table 2: Comparison of Chlorination Methods for Quinazolin-4-one
| Reagent | Conditions | Yield (%) | Reference |
| POCl₃ | Reflux | ~86 | |
| SOCl₂ | Reflux | ~93 | |
| SOCl₂ / DMF | Reflux | 77-96 |
Table 3: Comparison of SNAr Conditions for 4-Anilinoquinazoline Synthesis
| Method | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Isopropanol | - | Reflux | 45 min | ~96 | [9] |
| Conventional | Dioxane | DIPEA | 80 | 12 h | - | |
| Microwave | THF/H₂O | - | 100-120 | 10-20 min | 63-96 | [8] |
| Microwave | i-PrOH/HOAc | - | 100 | 20 min | High | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of Quinazolin-4-one
-
Combine anthranilic acid (1.0 eq) and formamide (4.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 130-140 °C in a sand or oil bath for 2-4 hours.
-
Monitor the reaction by TLC until the anthranilic acid is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the quinazolin-4-one. The product can be recrystallized from water or ethanol if necessary.[1][2]
Protocol 2: Synthesis of 4-Chloroquinazoline
-
To a round-bottom flask, add quinazolin-4-one (1.0 eq).
-
Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) under a fume hood.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Pour the residue onto crushed ice and stir for 30 minutes.
-
Collect the solid by filtration and wash with cold water and then a small amount of cold diethyl ether to obtain the 4-chloroquinazoline.
Protocol 3: Synthesis of 4-(3-Chloroanilino)quinazoline
-
In a round-bottom flask, dissolve 4-chloroquinazoline (1.0 eq) and 3-chloroaniline (1.1 eq) in isopropanol.
-
Add a catalytic amount of concentrated HCl or use pyridine hydrochloride.
-
Heat the mixture at reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, add petroleum ether to induce precipitation.
-
Neutralize with a saturated aqueous solution of NaHCO₃.
-
Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain the pure 4-(3-chloroanilino)quinazoline.[9]
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield.
Caption: Formation of a pseudodimer side product.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. esisresearch.org [esisresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Novel Anilinoquinazoline Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of novel anilinoquinazoline compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound compounds?
A1: The most prevalent and effective purification methods for this compound derivatives are recrystallization and column chromatography.[1] Recrystallization is often suitable for removing minor impurities from solid products, yielding highly crystalline material.[1] For more complex mixtures, oily products, or when high purity is essential, column chromatography is the preferred method.[1]
Q2: What are the typical impurities encountered in the synthesis of this compound compounds?
A2: Common impurities can include unreacted starting materials (e.g., 4-chloroquinazolines and substituted anilines), side-products from the cyclization reaction, and residual solvents.[2] Depending on the synthetic route, regioisomers or over-alkylated byproducts may also be present. For instance, in the synthesis of Gefitinib, an N-alkylated impurity, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine, can form.[2]
Q3: How can I assess the purity of my final this compound compound?
A3: A combination of analytical techniques is recommended for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) is a robust method for quantitative analysis of purity and detecting impurities.[3][4] Spectroscopic methods like ¹H NMR can be used for structural confirmation and quantitative analysis (qNMR). Mass spectrometry (MS) is used to confirm the molecular weight of the desired product and identify impurities.[5]
Q4: My this compound compound is a basic molecule. Are there any special considerations for column chromatography?
A4: Yes, the basic nature of the aniline moiety can lead to interactions with the acidic silanol groups on standard silica gel, causing peak tailing and potential degradation. To mitigate this, it is often recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica. Alternatively, using an end-capped column can also reduce these secondary interactions.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The melting point of your compound is lower than the boiling point of the solvent, or significant impurities are present. | Try a lower-boiling point solvent or a solvent pair. If the problem persists, column chromatography is a better option. |
| Poor recovery of the compound. | Too much solvent was used for dissolution. The compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent required for complete dissolution. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. |
| Colored impurities remain in the crystals. | The impurities have similar solubility to your compound and co-crystallize. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool. A second recrystallization may be necessary. |
| No crystal formation upon cooling. | The solution is not supersaturated. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. Evaporate some of the solvent to increase the concentration. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | The mobile phase (eluent) does not have the optimal polarity. The column was not packed properly, leading to channeling. | Optimize the eluent system using thin-layer chromatography (TLC) first. A good separation on TLC will generally translate to good column separation. Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound is irreversibly adsorbed to the silica gel. | Gradually increase the polarity of the eluent (gradient elution). If the compound is basic, consider adding a small amount of triethylamine or using a different stationary phase like alumina. |
| The compound is eluting too quickly. | The eluent is too polar. | Decrease the polarity of the eluent system. |
| Peak tailing in the collected fractions. | Interaction of the basic this compound with acidic silica gel. The column is overloaded with the sample. | Add a small percentage (0.1-1%) of triethylamine or pyridine to the mobile phase. Reduce the amount of sample loaded onto the column. |
Quantitative Data on Purification
Table 1: Recrystallization of this compound Analogs - Solvent Effects on Yield
| Compound Type | Recrystallization Solvent | Yield (%) | Purity (%) | Reference |
| Gefitinib Analog | Ethyl Acetate | 78 | 99.6 | [5] |
| Gefitinib Analog | 10% Aqueous Methanol | 74 | >99 | [6] |
| 2-amino-4-anilinoquinazoline | Acetonitrile | 17 | >97 | [7] |
| 2-amino-4-anilinoquinazoline | Ethanol | 25 | >97 | [7] |
| Gefitinib | Recrystallization | 70 | High | [8] |
Table 2: Column Chromatography of this compound Analogs - Conditions and Purity
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Purity | Reference |
| Lapatinib Derivative | Silica Gel | n-hexane:Ethyl Acetate (5:1) | High | [9] |
| Vandetanib Impurity | Not specified | Not specified | >98 | [10] |
| 6-Nitroquinazoline | Silica Gel | Hexane:Ethyl Acetate | High | [1] |
| Gefitinib-1,2,3-triazole Derivative | Not specified | Not specified | 95.1 - 97.1 | [11] |
| Lapatinib | Not specified | Not specified | 99.87 (as ditosylate salt) | [12] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Adapted from Gefitinib Analog Synthesis)
-
Solvent Selection: Choose a solvent or solvent system in which the this compound compound is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, ethyl acetate, and acetonitrile.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound compound and a stir bar. Add a minimal amount of the selected solvent and begin heating the mixture with stirring.
-
Complete Dissolution: Continue to add small portions of the solvent until the compound is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase composition by running a TLC of the crude material. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. For basic anilinoquinazolines, consider adding 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle air pressure. Ensure the packing is uniform and free of cracks or air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate using positive pressure. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combining and Concentration: Combine the fractions containing the pure compound and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Signaling Pathways
This compound derivatives are often potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell signaling.
Caption: EGFR Signaling Pathway and Inhibition by Anilinoquinazolines.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Anilinoquinazolines.
Experimental Workflow
Caption: Logical Workflow for the Purification of this compound Compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. High performance liquid chromatography analysis of a 4-anilinoquinazoline derivative (PD153035), a specific inhibitor of the epidermal growth factor receptor tyrosine kinase, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. CN103483276A - Preparation method of vandetanib impurity - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
Technical Support Center: Addressing Off-Target Effects of Anilinoquinazoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with anilinoquinazoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues related to off-target effects that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a significant concern with this compound derivatives?
A1: Off-target effects occur when a compound, such as an this compound derivative, binds to and modulates the activity of proteins other than its intended therapeutic target.[1] This is a major concern because the ATP-binding pocket, which most kinase inhibitors target, is structurally similar across the human kinome, making it challenging to achieve absolute specificity.[1] For this compound derivatives, which are often designed as EGFR inhibitors, off-target interactions can lead to misinterpretation of experimental results, unexpected cellular responses (phenotypes), and potential toxicity.[1][2]
Q2: My this compound derivative shows potent inhibition of my target kinase in a biochemical assay, but the cellular effects are much weaker or absent. What could be the reason for this discrepancy?
A2: Discrepancies between biochemical and cell-based assays are common and can arise from several factors:
-
High Intracellular ATP Concentrations: Biochemical assays are often performed with ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are much higher. This high concentration of cellular ATP can out-compete ATP-competitive inhibitors, reducing their apparent potency in cells.
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, lowering its intracellular concentration.
-
Low Target Expression or Activity: The target kinase may not be expressed at sufficient levels or may be inactive in the chosen cell line.
Q3: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?
A3: This is a strong indicator of potential off-target activity. A multi-pronged approach is recommended to investigate this:
-
Use Structurally Unrelated Inhibitors: Confirm your findings with a structurally different inhibitor that targets the same primary kinase. If the phenotype persists, it is more likely to be an on-target effect.[1]
-
Dose-Response Analysis: Conduct experiments across a wide range of inhibitor concentrations. On-target effects should typically occur at lower concentrations than off-target effects.[1]
-
Rescue Experiments: A "gold standard" method is to perform a rescue experiment. This involves overexpressing a drug-resistant mutant of the intended target kinase. If the observed phenotype is reversed, it strongly suggests an on-target effect. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.
-
Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays, such as KINOMEscan®. These services screen your compound against a large panel of kinases to determine its selectivity profile.[1]
Q4: I've observed a "paradoxical" activation of a downstream signaling pathway (e.g., ERK) after treating cells with my this compound-based EGFR inhibitor. What could be the cause?
A4: Paradoxical activation of signaling pathways, such as the ERK/MAPK pathway, by EGFR inhibitors can occur.[3][4][5] This can be due to several complex mechanisms, including:
-
Feedback Loop Disruption: Inhibition of EGFR can disrupt negative feedback loops that normally keep other signaling pathways in check. This can lead to the hyperactivation of upstream kinases in parallel pathways.
-
Off-Target Activation: The inhibitor might be directly or indirectly activating another kinase that feeds into the paradoxically activated pathway.
-
Scaffolding Effects: Some kinase inhibitors can lock the target kinase in a conformation that, while catalytically inactive, can still act as a scaffold to bring other signaling proteins together, leading to pathway activation.
Troubleshooting Guides
This section provides guidance for specific issues you might encounter in your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Unexpectedly high cell death at concentrations expected to be non-toxic. | 1. The inhibitor has potent off-target effects on kinases essential for cell survival. 2. The final concentration of the vehicle (e.g., DMSO) is toxic to the cells. 3. The targeted pathway is critical for the survival of your specific cell line. | 1. Perform a broad kinase screen to identify potential off-target kinases known to be involved in cell survival pathways. 2. Ensure the final vehicle concentration is consistent and below the toxic threshold (typically <0.1% for DMSO). 3. Confirm on-target effect by demonstrating a correlation between the inhibition of the primary target's phosphorylation and the observed cell death using Western blotting. |
| Discrepancy between in vitro kinase inhibition (IC50) and cellular anti-proliferative activity (GI50). | 1. High intracellular ATP concentration outcompetes the inhibitor. 2. Poor cell permeability of the inhibitor. 3. The inhibitor is a substrate for cellular efflux pumps. 4. The target kinase is not a primary driver of proliferation in the chosen cell line. | 1. Use cell-based target engagement assays like CETSA or NanoBRET™ to confirm intracellular target binding. 2. If poor permeability is suspected, consider using a cell line with lower efflux pump activity or co-incubating with a known efflux pump inhibitor. 3. Verify that the target kinase is active and contributes to the proliferation of your cell model by using a positive control inhibitor with known efficacy. |
| Paradoxical activation of a downstream signaling pathway (e.g., increased p-ERK with an EGFR inhibitor). | 1. Inhibition of a negative feedback loop. 2. Off-target activation of an upstream kinase (e.g., another RTK or a SRC family kinase). 3. The inhibitor stabilizes a scaffolding function of the target kinase. | 1. Perform a time-course experiment to observe the dynamics of pathway activation. 2. Use a phospho-RTK array to screen for the activation of other receptor tyrosine kinases. 3. Investigate the activation status of known upstream activators of the paradoxical pathway (e.g., check p-SRC levels if ERK is activated). 4. Use a structurally unrelated inhibitor for the same target to see if the paradoxical effect is conserved. |
| Inconsistent results between different batches of primary cells. | 1. Biological variability between donors, including different expression levels of on- and off-target kinases. | 1. If possible, use primary cells pooled from multiple donors to average out individual variations. 2. Characterize the expression and activity of the target kinase and key potential off-targets in each batch of cells. |
Data Presentation: Kinase Selectivity of this compound Derivatives
The following tables summarize the inhibitory activity of several well-known this compound derivatives against a panel of kinases. This data can help in selecting the most appropriate inhibitor for your experiments and in interpreting potential off-target effects.
Table 1: Kinase Inhibition Profile of Dacomitinib
| Kinase | IC50 (nM) |
| EGFR | 6 |
| ERBB2 | 45.7 |
| ERBB4 | 73.7 |
| Data sourced from cell-free assays.[6] |
Table 2: Kinase Inhibition Profile of Lapatinib
| Kinase | IC50 (nM) |
| EGFR | 10.8 |
| ERBB2 | 9.2 |
| ERBB4 | 367 |
| Lapatinib shows over 300-fold selectivity for EGFR and ERBB2 over other kinases like c-Src, c-Raf, MEK, and ERK.[7] |
Table 3: Kinase Inhibition (Kd, nM) Profile of Erlotinib from KINOMEscan®
| Kinase | Kd (nM) |
| EGFR | 0.5 |
| LCK | 130 |
| YES1 | 140 |
| FYN | 180 |
| SRC | 210 |
| ABL1 | 240 |
| LYN | 260 |
| MAP2K2 | 340 |
| FGR | 360 |
| HCK | 440 |
| This table presents a selection of kinases with the strongest binding affinities for Erlotinib. A lower Kd value indicates stronger binding. Data is from the LINCS Data Portal.[8] |
Experimental Protocols
Protocol 1: Western Blotting for On-Target and Off-Target Pathway Modulation
Objective: To confirm the inhibition of the intended signaling pathway and investigate the modulation of potential off-target pathways.
Materials:
-
Cell line of interest
-
This compound derivative
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, total AKT, and antibodies for suspected off-targets)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the this compound derivative for the desired time. Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[10][11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (e.g., phospho-target) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[9]
-
-
Stripping and Re-probing: To normalize the phospho-protein signal, strip the membrane and re-probe with an antibody against the total protein for each target.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of the this compound derivative to its intended target within intact cells.
Materials:
-
Cell line of interest
-
This compound derivative
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Equipment for Western blotting
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the this compound derivative or a vehicle control for 1-2 hours at 37°C.[12]
-
Heating Step: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.[13]
-
Cell Lysis and Separation of Soluble Fraction: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.[13]
-
Protein Quantification and Analysis: Determine the protein concentration of the soluble fractions. Analyze the samples by Western blotting using a specific antibody against the target protein.[12]
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein against the temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting temperature (Tm) indicates target engagement.[13]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: A logical workflow for troubleshooting unexpected experimental phenotypes.
References
- 1. ClinPGx [clinpgx.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Reactivation of ERK signaling causes resistance to EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Oral Bioavailability of Anilinoquinazoline Drug Candidates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of anilinoquinazoline drug candidates.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the development of orally administered this compound inhibitors.
1. My this compound candidate is potent in enzymatic assays but shows poor activity in cell-based assays. What is the likely cause?
A significant drop in potency between enzymatic and cellular assays often points to poor cell permeability.[1][2] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential reasons include rapid efflux out of the cell by transporters or significant intracellular metabolism.[1] It is crucial to experimentally determine the compound's permeability and whether it is a substrate for efflux pumps.
2. My compound exhibits high lipophilicity (high LogP) but still has low oral bioavailability. Why is this?
While a degree of lipophilicity is necessary for membrane partitioning, excessive lipophilicity can negatively impact oral bioavailability for several reasons:
-
Poor Aqueous Solubility: The compound may precipitate in the aqueous environment of the gastrointestinal (GI) tract, reducing the concentration available for absorption.[1]
-
Membrane Sequestration: The highly lipophilic compound can get trapped within the lipid bilayer of intestinal cells and struggle to partition into the systemic circulation.[1]
-
Increased Metabolism: Higher lipophilicity can lead to increased metabolism by cytochrome P450 enzymes, particularly CYP3A4, in the gut wall and liver.[3][4]
3. What is the impact of efflux transporters on the bioavailability of this compound candidates?
Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are present in the apical membrane of intestinal epithelial cells and actively pump substrates back into the GI lumen.[5][6] If your this compound candidate is a substrate for these transporters, its net absorption will be significantly reduced, leading to low oral bioavailability.[5]
4. How does first-pass metabolism affect my this compound compound?
Anilinoquinazolines are known to undergo extensive metabolism, primarily by CYP3A4 enzymes located in the intestine and liver.[3][4] This "first-pass metabolism" can significantly reduce the amount of the parent drug that reaches systemic circulation, thereby lowering its oral bioavailability.[7]
5. What are the key physicochemical properties to optimize for better oral bioavailability?
Key properties to consider during lead optimization include:
-
Aqueous Solubility: Higher solubility in the GI tract is a prerequisite for absorption.
-
Permeability: The ability to cross the intestinal epithelium is critical.
-
Metabolic Stability: Reducing susceptibility to first-pass metabolism is essential.
-
Efflux Liability: Minimizing recognition by efflux transporters is crucial.
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
| Problem | Potential Causes | Recommended Solutions |
| Low Aqueous Solubility | - Crystalline nature of the compound- High lipophilicity- Unfavorable pKa | - Formulation: Reduce particle size (micronization, nanosizing), create an amorphous solid dispersion, or use lipid-based formulations (e.g., SEDDS).[8][9][10][11][12]- Medicinal Chemistry: Introduce ionizable or polar functional groups to increase hydrophilicity.[2]- Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility.[12] |
| Low Permeability in Caco-2 Assay | - High polarity- High molecular weight- Efflux by transporters (high efflux ratio) | - Medicinal Chemistry: Increase lipophilicity (within an optimal range), reduce the number of hydrogen bond donors, or consider a prodrug approach to mask polar groups.[13]- Inhibition of Efflux: Co-administer with a known efflux pump inhibitor in preclinical studies to confirm efflux liability.[14] |
| High First-Pass Metabolism | - Susceptibility to CYP enzymes (e.g., CYP3A4) | - Medicinal Chemistry: Modify the metabolic soft spots on the molecule. This can be guided by metabolite identification studies.- Pharmacokinetic Boosting: Co-administer with a CYP3A4 inhibitor (e.g., ritonavir) in preclinical models to assess the impact of metabolism.[14] |
| High Inter-individual Variability in Animal Studies | - Food effects on absorption- Genetic polymorphisms in metabolic enzymes or transporters[3][4] | - Standardize Dosing Conditions: Administer the compound in a consistent manner with respect to food (fasted or fed state).[7]- Formulation Optimization: Develop a formulation that minimizes the impact of food on absorption, such as a self-emulsifying drug delivery system (SEDDS). |
Section 3: Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Kinetic and Thermodynamic Solubility Assays
-
Objective: To determine the aqueous solubility of the this compound candidate.
-
Kinetic Solubility:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration.
-
Shake the mixture for a defined period (e.g., 2 hours).
-
Filter or centrifuge to remove any precipitate.
-
Quantify the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy.
-
-
Thermodynamic Solubility:
-
Add an excess amount of the solid compound to an aqueous buffer.
-
Shake the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the suspension to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
-
A filter plate with a PVDF membrane is coated with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
The wells of a donor plate are filled with the compound solution in a buffer at a specific pH (e.g., pH 5.5 to simulate the upper intestine).
-
The filter plate is placed on top of the donor plate, and the acceptor wells of the filter plate are filled with a buffer (e.g., pH 7.4).
-
The "sandwich" is incubated for a set period (e.g., 4-16 hours).
-
The concentration of the compound in both the donor and acceptor wells is measured to calculate the permeability coefficient (Pe).
-
Caco-2 Permeability and Efflux Assay
-
Objective: To determine the bidirectional permeability of a compound across a monolayer of human intestinal Caco-2 cells and to identify if it is a substrate for efflux transporters.
-
Methodology:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
A-to-B Permeability: The compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time.
-
B-to-A Permeability: The compound is added to the basolateral (B) side, and its appearance on the apical (A) side is measured.
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters.
-
Liver Microsome Stability Assay
-
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes.
-
The compound is incubated with pooled human or animal liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]
-
Section 4: Data Presentation
Table 1: Example Pharmacokinetic Parameters for this compound Analogs
| Compound | Aqueous Solubility (µM) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Human Liver Microsome t½ (min) | Oral Bioavailability (F%) in Rat |
| AZ-1 | 0.5 | 15.2 | 1.2 | 5 | 8 |
| AZ-2 | 5.8 | 12.5 | 1.5 | 25 | 35 |
| AZ-3 | 0.2 | 8.1 | 10.5 | 8 | <2 |
| AZ-4 | 2.1 | 18.3 | 0.9 | >60 | 65 |
This is example data for illustrative purposes.
Section 5: Visualizations
Caption: Factors Affecting Oral Bioavailability of Anilinoquinazolines.
Caption: Workflow for Assessing Oral Bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Toxicity of Anilinoquinazoline-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anilinoquinazoline-based inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with this compound-based inhibitors?
A1: this compound-based inhibitors, while often potent against their primary targets (e.g., EGFR, VEGFR), can exhibit a range of toxicities. The most frequently observed adverse effects in preclinical and clinical studies include:
-
Cardiotoxicity: Often linked to the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potentially life-threatening arrhythmias.
-
Gastrointestinal (GI) Toxicity: This commonly manifests as diarrhea and mucositis (inflammation and ulceration of the digestive tract). These effects are often related to the inhibition of wild-type EGFR in the GI tract.
-
Ocular Toxicity: Researchers may observe various eye-related issues in animal models, such as dry eye, corneal inflammation (keratitis), and abnormal eyelash growth.
-
Dermatological Toxicity: Skin rashes are a well-documented side effect, also linked to the inhibition of wild-type EGFR in the skin.
-
Off-Target Kinase Inhibition: The this compound scaffold can bind to the ATP-binding site of numerous kinases beyond the intended target, leading to a variety of unforeseen toxicities.
Q2: My this compound inhibitor is highly potent, but how can I begin to assess its toxicity profile?
A2: A tiered approach to toxicity assessment is recommended. Start with in silico and in vitro methods before proceeding to more complex in vivo studies.
-
In Silico Prediction: Utilize computational models to predict potential liabilities, such as hERG inhibition and off-target kinase activity.
-
In Vitro Cytotoxicity: Assess the compound's toxicity in relevant normal (non-cancerous) human cell lines (e.g., human fibroblasts, endothelial cells) to determine its therapeutic index.
-
hERG Liability Assessment: An early-stage automated patch-clamp or radioligand binding assay can provide an initial indication of potential cardiotoxicity.
-
Off-Target Kinase Screening: Profile your compound against a panel of kinases to identify potential off-target interactions that could lead to toxicity.
-
In Vivo Tolerability: Once a compound shows a promising in vitro profile, a preliminary in vivo study in rodents can be conducted to assess maximum tolerated dose (MTD) and observe for overt signs of toxicity.
Troubleshooting Guides
Cardiotoxicity and hERG Inhibition
Problem: My lead this compound compound shows significant hERG inhibition in an in vitro assay.
Troubleshooting Steps:
-
Confirm the Result: Repeat the hERG assay to ensure the result is reproducible. If using an automated patch-clamp system, be aware of potential artifacts and consult with the instrument specialist if necessary.
-
Structural Modifications: Consider the following structure-activity relationship (SAR) trends to mitigate hERG inhibition:
-
Reduce Lipophilicity: High lipophilicity is often correlated with increased hERG inhibition. Modify peripheral aromatic groups to decrease the overall lipophilicity of the molecule.
-
Introduce Polar Groups: The addition of polar functional groups, such as hydroxyl or amide moieties, can reduce hERG affinity.
-
Modify Basic Amine: The basicity of amine groups can be a key factor in hERG binding. Attenuating the pKa of a basic nitrogen or increasing the distance between it and a key aromatic ring can be effective.
-
Increase Steric Hindrance: Introducing bulky groups near the basic amine can sterically hinder its interaction with the hERG channel.
-
-
Orthogonal Assays: If possible, confirm the findings with a different assay format (e.g., manual patch-clamp if the initial screen was automated).
-
In Vivo Assessment: If the compound is otherwise promising, a preliminary in vivo electrocardiogram (ECG) study in rodents can help determine if the in vitro hERG inhibition translates to QT prolongation in a whole animal model.
Quantitative Data: hERG Inhibition of this compound Analogs
| Compound ID | Structural Modification from Parent Compound | hERG IC50 (µM) | Reference Compound IC50 (µM) |
| Parent-A | 4-anilinoquinazoline core | 2.5 | Dofetilide: 0.01 |
| Analog-A1 | Addition of a C-6 methoxy group | 1.8 | Dofetilide: 0.01 |
| Analog-A2 | Replacement of aniline with a less basic amine | 8.9 | Dofetilide: 0.01 |
| Analog-A3 | Addition of a polar side chain at C-7 | > 20 | Dofetilide: 0.01 |
Gastrointestinal Toxicity
Problem: In my in vivo study, animals treated with my this compound inhibitor are experiencing significant weight loss and diarrhea.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to determine if the toxicity is dose-dependent. Include a lower dose group in your next study.
-
Vehicle Control Check: Ensure that the vehicle used to formulate the compound is not contributing to the observed toxicity. Run a vehicle-only control group.
-
Refine Dosing Schedule: Consider alternative dosing schedules, such as intermittent dosing (e.g., every other day) instead of daily dosing, which may allow for recovery and reduce cumulative toxicity.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of the gastrointestinal tract to assess for signs of mucositis, such as villous atrophy, crypt damage, and inflammatory cell infiltration.
-
Supportive Care in Preclinical Models: For ongoing studies where GI toxicity is anticipated, consider supportive care measures such as providing a more palatable and easily digestible diet and ensuring adequate hydration.
-
Structural Modifications for Improved Selectivity: If the toxicity is likely due to on-target inhibition of wild-type EGFR in the gut, consider structural modifications aimed at increasing selectivity for the mutant form of the target kinase, if applicable.
Off-Target Kinase Inhibition
Problem: A kinase screening panel revealed that my compound inhibits several unintended kinases with high potency.
Troubleshooting Steps:
-
Assess the Biological Relevance: Research the known physiological roles of the identified off-target kinases. Are they known to be associated with specific toxicities?
-
Structure-Activity Relationship (SAR) Analysis: Compare the structure of your compound to known inhibitors of the off-target kinases to identify potential pharmacophores responsible for the unintended activity.
-
Rational Drug Design: Use the SAR insights to guide the synthesis of new analogs with modifications designed to reduce binding to the off-target kinases while maintaining affinity for the primary target. This may involve altering substituents on the anilino or quinazoline rings to exploit differences in the ATP-binding pockets.
-
Cell-Based Assays: Test the new analogs in cell-based assays that are dependent on the activity of the off-target kinases to confirm that the intended structural changes have reduced the off-target effects at a cellular level.
Quantitative Data: Off-Target Kinase Inhibition Profile
| Compound ID | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) |
| Compound-X | EGFR: 5 | SRC | 25 |
| Analog-X1 | EGFR: 8 | SRC | >1000 |
| Compound-Y | VEGFR-2: 10 | CDK2 | 50 |
| Analog-Y1 | VEGFR-2: 12 | CDK2 | >5000 |
Experimental Protocols
Key Experiment: Manual Whole-Cell Patch-Clamp Assay for hERG Inhibition
Objective: To determine the inhibitory potential of a test compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel under standard conditions.
-
Cell Preparation: On the day of the experiment, detach the cells and plate them onto glass coverslips in a recording chamber.
-
Electrode Preparation: Fabricate borosilicate glass micropipettes and fill them with an appropriate internal solution.
-
Giga-seal Formation: Using a micromanipulator, bring the micropipette into contact with a cell to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane within the pipette tip, achieving the whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. This typically involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step to measure the tail current.
-
Baseline Recording: Record stable baseline hERG currents for a few minutes.
-
Compound Application: Perfuse the recording chamber with a solution containing the test compound at a known concentration.
-
Effect Recording: Record the hERG currents in the presence of the compound until a steady-state block is achieved.
-
Washout: Perfuse the chamber with a compound-free solution to determine the reversibility of the inhibition.
-
Data Analysis: Measure the reduction in the hERG tail current amplitude in the presence of the compound compared to the baseline. Calculate the percentage of inhibition. Repeat for a range of concentrations to determine the IC50 value.
Visualizations
Validation & Comparative
A Researcher's Guide to Validating Anilinoquinazoline Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key methodologies for validating the target engagement of anilinoquinazoline compounds, a class of molecules frequently developed as kinase inhibitors.
Anilinoquinazolines have emerged as a significant scaffold in medicinal chemistry, most notably leading to the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy. Validating the interaction of these compounds with their intended kinase targets in a physiological context is paramount for establishing their mechanism of action and guiding lead optimization. This guide delves into three prominent techniques for assessing cellular target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and Photoaffinity Labeling. We will explore their principles, advantages, and limitations, and provide detailed experimental protocols and comparative data to aid in the selection of the most appropriate method for your research needs.
Comparison of Target Engagement Validation Methods
The choice of a target engagement validation method depends on various factors, including the availability of specific reagents, the desired throughput, and the nature of the biological question being addressed. The following table summarizes the key features of CETSA, NanoBRET, and Photoaffinity Labeling.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBioluminescence Resonance Energy Transfer (NanoBRET) | Photoaffinity Labeling |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein by a test compound.[1] | A photoreactive analog of the compound forms a covalent bond with the target protein upon UV irradiation.[2] |
| Advantages | - Label-free, applicable to endogenous proteins.[3] - Reflects target engagement in a native cellular environment.[3] | - Highly sensitive and quantitative. - Provides real-time measurement of binding in live cells.[4] - High-throughput compatible.[4] | - Directly identifies the protein target.[2] - Can be used for target discovery.[2] - Provides information on the binding site. |
| Disadvantages | - Indirect measurement of binding.[3] - Can be lower throughput, especially with Western blot detection.[3] - Not all ligand binding events result in a significant thermal shift.[1] | - Requires genetic modification of the target protein (fusion to NanoLuc).[4] - Dependent on the availability of a suitable fluorescent tracer.[1] | - Requires synthesis of a photoreactive probe. - UV irradiation can cause cellular damage. - Non-specific labeling can occur. |
| Typical Readout | Western blot, ELISA, or mass spectrometry to quantify the soluble protein fraction after heat treatment. | Bioluminescence Resonance Energy Transfer (BRET) signal measured by a luminometer. | In-gel fluorescence or mass spectrometry to identify the labeled protein. |
Quantitative Comparison: this compound EGFR Inhibitors
To illustrate the quantitative data obtained from these assays, the following table compiles IC50 values for two well-characterized this compound EGFR inhibitors, Gefitinib and Erlotinib, from cellular assays. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in cell lines and experimental conditions.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Gefitinib | Growth Inhibition | NR6wtEGFR | 37 | [5] |
| Growth Inhibition | NR6W | 57 | [5] | |
| Growth Inhibition | SK-Br-3 | 4000 | [6] | |
| Growth Inhibition | H3255 | 3 | [7] | |
| EGFR Autophosphorylation | Tumor cells | 54 | [8] | |
| Erlotinib | EGFR Kinase Activity | Cell-free | 2 | [9] |
| EGFR Autophosphorylation | Intact tumor cells | 20 | [9] | |
| Growth Inhibition | BxPC-3 | 1260 | [10] | |
| Growth Inhibition | AsPc-1 | 5800 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for determining the target engagement of an this compound inhibitor with its kinase target.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the this compound compound or vehicle control at various concentrations for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Lyse the cells by repeated freeze-thaw cycles or other suitable methods.
-
-
Heat Treatment:
-
Clear the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blot using a target-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
-
For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the soluble protein fraction against the compound concentration to determine the EC50 of thermal stabilization.
-
NanoBRET™ Target Engagement Assay Protocol
This protocol outlines the steps for a NanoBRET assay to quantify the binding of an this compound to a NanoLuc-tagged kinase in live cells.
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24-48 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the this compound test compound.
-
Add the test compound to the cells.
-
Add the NanoBRET™ fluorescent tracer at a predetermined optimal concentration.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
-
Luminescence Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.
-
Add the substrate/inhibitor mix to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Photoaffinity Labeling Protocol
This protocol provides a general workflow for using a photoaffinity probe to identify the cellular targets of an this compound.
-
Probe Synthesis:
-
Synthesize a photoaffinity probe by chemically modifying the this compound scaffold to include a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., alkyne or biotin) for enrichment.[2]
-
-
Cellular Labeling:
-
Incubate cultured cells with the photoaffinity probe for a specific duration.
-
Include control groups, such as cells treated with a vehicle or a competitive excess of the unmodified this compound to identify specific binding partners.
-
-
UV Irradiation:
-
Expose the cells to UV light of a specific wavelength to activate the photoreactive group, leading to covalent cross-linking of the probe to its binding partners.
-
-
Cell Lysis and Enrichment:
-
Lyse the irradiated cells.
-
If an alkyne tag was used, perform a click chemistry reaction to attach a biotin handle.
-
Enrich the probe-labeled proteins using streptavidin-coated beads.
-
-
Target Identification:
-
Elute the enriched proteins from the beads.
-
Separate the proteins by SDS-PAGE and visualize by in-gel fluorescence or silver staining.
-
Identify the protein bands of interest by mass spectrometry (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Analyze the mass spectrometry data to identify the proteins that were specifically labeled by the photoaffinity probe (i.e., those whose labeling was competed by the parent compound).
-
Visualizing Cellular Processes
Understanding the context in which anilinoquinazolines act is crucial. The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.
Caption: EGFR signaling pathway and inhibition by anilinoquinazolines.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: NanoBRET Target Engagement Assay experimental workflow.
Caption: Photoaffinity Labeling experimental workflow.
By carefully considering the principles, advantages, and limitations of each method, and by following robust experimental protocols, researchers can confidently validate the cellular target engagement of their this compound compounds, a crucial step towards the development of novel and effective targeted therapies.
References
- 1. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The MEK/MAPK pathway is involved in the resistance of breast cancer cells to the EGFR tyrosine kinase inhibitor gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of First and Second-Generation Anilinoquinazoline EGFR Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparison of first and second-generation anilinoquinazoline epidermal growth factor receptor (EGFR) inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative in vitro and in vivo efficacy, and provide detailed experimental protocols for their evaluation.
Introduction to this compound EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3] this compound-based compounds have emerged as a significant class of EGFR tyrosine kinase inhibitors (TKIs), effectively blocking the ATP-binding site of the EGFR kinase domain and inhibiting downstream signaling pathways.[4]
This guide focuses on the comparative analysis of two pioneering generations of these inhibitors:
-
First-Generation Inhibitors (Reversible): Represented by Gefitinib and Erlotinib , these compounds reversibly bind to the ATP-binding pocket of EGFR.
-
Second-Generation Inhibitors (Irreversible): Exemplified by Afatinib , these inhibitors form a covalent bond with a specific cysteine residue in the ATP-binding site, leading to irreversible inhibition of EGFR and other ErbB family members.[3]
Mechanism of Action and Signaling Pathway
EGFR activation, upon ligand binding, triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[5]
First and second-generation this compound EGFR inhibitors competitively block the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these oncogenic signaling pathways. The key distinction lies in their binding mode: first-generation inhibitors bind reversibly, while second-generation inhibitors form a covalent, irreversible bond.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. An updated network meta-analysis of EGFR-TKIs and combination therapy in the first-line treatment of advanced EGFR mutation positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer - Papathanasiou - Annals of Translational Medicine [atm.amegroups.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Novel Anilinoquinazolines and Established EGFR Inhibitors
For researchers and professionals in drug development, the 4-anilinoquinazoline scaffold represents a cornerstone in the design of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Gefitinib and erlotinib, two first-generation EGFR-TKIs built upon this core structure, have been pivotal in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] This guide provides an objective comparison of the efficacy of various novel anilinoquinazoline derivatives against gefitinib and erlotinib, supported by experimental data and detailed methodologies. These compounds act as competitive inhibitors at the ATP-binding site of the EGFR's intracellular kinase domain, blocking the signal transduction pathways that drive tumor growth and proliferation.[1][4][5]
The EGFR Signaling Pathway and Mechanism of Inhibition
The epidermal growth factor receptor is a transmembrane glycoprotein that plays a central role in regulating cell division, survival, and differentiation.[6][7] Upon binding to ligands like EGF or TGF-α, the receptor dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[6][7] This triggers a cascade of downstream signaling, primarily through the RAS-RAF-MAPK and PI3K/AKT pathways, which ultimately modulates gene transcription to promote cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis.[6][8] this compound-based inhibitors prevent this cascade by blocking the initial phosphorylation step.
Comparative Efficacy: In Vitro Studies
The potency of novel this compound derivatives is typically evaluated through biochemical assays measuring direct EGFR kinase inhibition and cell-based assays assessing anti-proliferative activity. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
EGFR Kinase Inhibitory Activity
Biochemical assays quantify the direct inhibition of the purified EGFR enzyme. Several studies have identified novel anilinoquinazolines with potent EGFR inhibitory activity, often surpassing that of gefitinib and erlotinib.
| Compound ID | EGFR IC50 (nM) | Comparative Drug | EGFR IC50 (nM) | Reference |
| Compound 19h | 0.47 | Gefitinib | - | [9] |
| Erlotinib | - | [9] | ||
| Compound 7i | 17.32 | Gefitinib | 25.42 | [10] |
| Erlotinib | 33.25 | [10] | ||
| Compound 10a | 0.37 | Vandetanib | - | [11] |
| Compound 11 | Sub-nanomolar | - | - | [11] |
| Compound 20 | 0.029 (29 pM) | - | - | [4] |
| Compound 40 | 384.8 | Sorafenib | - | [12] |
Note: Direct comparison is contingent on similar assay conditions. Vandetanib and Sorafenib are multi-kinase inhibitors included for context from the studies.
Anti-Proliferative Activity in Cancer Cell Lines
Cell-based assays measure the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on EGFR signaling.
| Compound ID | Cell Line | IC50 (µM) | Comparative Drug | Cell Line | IC50 (µM) | Reference |
| Compound 19h | A549, HT-29 | Sub-micromolar | Gefitinib, Erlotinib | A549, HT-29 | (Less potent) | [9] |
| Compound 7i | A549 | 2.25 | Gefitinib | A549 | >10 | [10] |
| Erlotinib | A549 | 8.56 | [10] | |||
| Compound 7i | HT-29 | 1.72 | Gefitinib | HT-29 | 8.21 | [10] |
| Erlotinib | HT-29 | 7.33 | [10] | |||
| Compound 7i | MCF-7 | 2.81 | Gefitinib | MCF-7 | 9.45 | [10] |
| Erlotinib | MCF-7 | 9.89 | [10] | |||
| Compound 21 | A549 | 7.588 | Gefitinib | A549 | 14.803 | [12] |
| Compound 27 | A549 | 6.936 | Gefitinib | A549 | 14.803 | [12] |
| Compound 14d | BaF3-EGFR¹⁹del/T790M/C797S | 0.09 | - | - | - | [13] |
Note: A549, HT-29, and MCF-7 are human cancer cell lines. BaF3 cells are engineered to express specific EGFR mutations, including resistance mutations like C797S.
Studies consistently show that novel derivatives can achieve greater potency. For instance, compound 19h displayed an EGFR inhibitory IC50 of 0.47 nM and suppressed cancer cell proliferation more effectively than both gefitinib and erlotinib.[9] Similarly, compound 7i showed significantly lower IC50 values against multiple cell lines compared to the reference drugs.[10] Some novel anilinoquinazolines are also being designed to overcome acquired resistance, such as compound 14d , which is effective against the C797S mutation that confers resistance to third-generation inhibitors.[13]
Experimental Protocols and Methodologies
The following protocols are representative of the methods used to generate the comparative efficacy data.
Biochemical Assay: EGFR Kinase Activity (Luminescence-Based)
This method measures the amount of ADP produced in the kinase reaction, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common commercial kit used for this purpose.[10][14]
1. Materials and Reagents:
-
Recombinant human EGFR enzyme
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP solution
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MnCl₂, 1 mM DTT, 15 mM MgCl₂)[15]
-
Test compounds (Anilinoquinazolines, Gefitinib, Erlotinib) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well assay plates
2. Procedure:
-
Compound Preparation: Perform serial dilutions of test compounds in the kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of diluted test compound or vehicle (DMSO control) to wells.
-
Add 10 µL of a master mix containing the EGFR enzyme and peptide substrate.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.[16]
-
ADP Detection:
-
Data Acquisition: Measure luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[14]
Cell-Based Assay: Cell Proliferation (MTS/CellTiter-Glo)
This protocol assesses the effect of an inhibitor on the proliferation and viability of cancer cells.
1. Materials and Reagents:
-
EGFR-dependent cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)[17]
-
96-well tissue culture plates
2. Procedure:
-
Cell Seeding: Plate cells at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.[17]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control.
-
Viability Measurement:
-
For CellTiter-Glo: Add the reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence.
-
For MTS: Add 20 µL of MTS reagent to each well, incubate for 1-4 hours at 37°C, and measure absorbance at 490 nm.[14]
-
-
Data Analysis: Convert absorbance/luminescence readings to the percentage of cell viability relative to the vehicle control. Determine the GI50/IC50 value using a dose-response curve.[17]
In Vivo Efficacy
Promising compounds from in vitro studies are often advanced to in vivo testing using xenograft models, where human tumor cells are implanted into immunocompromised mice. These studies provide crucial data on a compound's antitumor efficacy and toxicity in a living organism.
-
Compound 10a and 10g: In a xenograft model using A549 cells, these novel 4-anilinoquinazoline derivatives inhibited tumor growth and demonstrated significantly reduced toxicity (measured by mouse body weight loss) compared to the multi-kinase inhibitor vandetanib.[18]
-
Compound 40: This derivative showed robust antitumor efficacy and relatively low toxicity in a xenograft model, with performance attributes similar to Sorafenib.[12]
-
Compound 14d: At a dose of 30 mg/kg, this compound significantly inhibited tumor growth (67.95% tumor growth inhibition) in a xenograft model using cells with the EGFR¹⁹del/T790M/C797S resistance mutation.[13]
Conclusion
The 4-anilinoquinazoline scaffold continues to be a fertile ground for the development of highly potent and selective EGFR inhibitors. Extensive research has led to the discovery of novel derivatives that demonstrate superior efficacy compared to first-generation drugs like gefitinib and erlotinib in both biochemical and cell-based assays.[9][10] Key advantages of these next-generation compounds include sub-nanomolar potency against EGFR, enhanced anti-proliferative effects in cancer cells, and promising activity against clinically relevant resistance mutations.[11][13] Furthermore, some derivatives have been designed as dual inhibitors, targeting other key kinases like VEGFR-2, which may offer synergistic antitumor effects.[18][19] The robust in vivo data for select compounds underscores their potential as future clinical candidates for the treatment of EGFR-driven cancers.[12][13]
References
- 1. Are erlotinib and gefitinib interchangeable for non-small cell lung cancer treatment?_Chemicalbook [chemicalbook.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Anilinoquinazoline Kinase Inhibitors
For researchers, scientists, and professionals in drug development, the anilinoquinazoline scaffold represents a cornerstone in the design of potent kinase inhibitors. However, the inherent challenge of achieving absolute target specificity necessitates a thorough understanding of their cross-reactivity profiles. This guide provides an objective comparison of the performance of prominent this compound inhibitors, supported by experimental data, to aid in the selection and development of selective therapeutic agents.
The 4-anilinoquinazoline core structure has given rise to several clinically successful kinase inhibitors, primarily by targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2] Despite their efficacy, off-target activities are common due to the conserved nature of the ATP-binding pocket across the kinome, which can lead to both adverse effects and opportunities for drug repurposing.[3][4] Comprehensive profiling of these inhibitors against a broad panel of kinases is therefore a critical step in their preclinical and clinical evaluation.[5][6]
Comparative Kinase Selectivity Profiles
The following table summarizes the inhibitory activity (IC50 values) of several well-characterized this compound kinase inhibitors against a panel of primary targets and common off-target kinases. This quantitative data, compiled from various kinase profiling studies, allows for a direct comparison of their selectivity. Lower IC50 values indicate higher potency.
| Kinase Target | Gefitinib (nM) | Erlotinib (nM) | Lapatinib (nM) | Bosutinib (nM) |
| Primary Targets | ||||
| EGFR | 20 - 80 | 2 - 20 | 10.8 | >10,000 |
| ERBB2 (HER2) | >10,000 | >10,000 | 9.2 - 13 | >10,000 |
| SRC | >10,000 | >10,000 | 225 | 1.2 |
| ABL1 | 1,700 | >10,000 | >10,000 | 1.2 |
| Key Off-Targets | ||||
| KDR (VEGFR2) | 3,400 | >10,000 | >10,000 | 100 |
| LCK | >10,000 | >10,000 | 387 | 1.2 |
| YES1 | >10,000 | >10,000 | - | 1.6 |
| FYN | >10,000 | >10,000 | - | 2.1 |
| BTK | >10,000 | >10,000 | - | 2.6 |
| HCK | >10,000 | >10,000 | - | 3.1 |
| LYN | >10,000 | >10,000 | - | 4.6 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a representative compilation from multiple sources for comparative purposes.
Key Signaling Pathways
Understanding the signaling pathways in which the primary and off-targets of these inhibitors are involved is crucial for predicting their biological effects. The following diagrams illustrate the key signaling cascades affected by this compound inhibitors.
Experimental Protocols
The determination of kinase inhibitor cross-reactivity relies on robust and reproducible experimental methods. Below are detailed protocols for two key assays commonly employed in profiling this compound inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the activity of a purified kinase by quantifying the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound inhibitor in DMSO. Further dilute the compounds in kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO vehicle control.
-
Add 5 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phosphorylation Assay
This assay measures the inhibitory effect of a compound on a specific kinase within a cellular context by quantifying the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
This compound inhibitor (serially diluted in DMSO)
-
Stimulant (e.g., growth factor, if required to activate the kinase)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-specific antibody for the substrate
-
Total protein antibody for the substrate (for normalization)
-
HRP-conjugated secondary antibody
-
ELISA plates or Western blot equipment
-
Detection reagent (e.g., TMB for ELISA, ECL for Western blot)
-
Microplate reader or imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Treat cells with serial dilutions of the this compound inhibitor or DMSO vehicle control for a predetermined time (e.g., 1-2 hours).
-
If necessary, stimulate the cells with a growth factor for a short period (e.g., 15-30 minutes) to activate the signaling pathway.
-
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Quantification of Phosphorylation (ELISA method):
-
Transfer cell lysates to an ELISA plate pre-coated with a capture antibody for the total substrate.
-
Detect the phosphorylated substrate using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at 450 nm after stopping the reaction.
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total amount of substrate or total protein concentration.
-
Calculate the percent inhibition of phosphorylation for each inhibitor concentration relative to the stimulated, vehicle-treated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The cross-reactivity profiling of this compound kinase inhibitors is a multifaceted process that is essential for understanding their therapeutic potential and limitations. By employing a combination of biochemical and cell-based assays, researchers can generate comprehensive selectivity profiles. The data and protocols presented in this guide offer a framework for the comparative analysis of these important therapeutic agents, ultimately facilitating the development of more effective and safer targeted therapies. The signaling pathway diagrams provide a visual context for interpreting the functional consequences of both on-target and off-target inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Anilinoquinazoline Derivatives: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
Anilinoquinazoline derivatives have emerged as a prominent class of targeted cancer therapeutics, primarily functioning as tyrosine kinase inhibitors (TKIs). Their efficacy stems from the inhibition of key signaling pathways that drive tumor growth, proliferation, and angiogenesis. This guide provides an objective comparison of the in vitro and in vivo efficacy of representative this compound derivatives, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the efficacy of select this compound derivatives, focusing on their inhibitory activity against key molecular targets and cancer cell lines, as well as their impact on tumor growth in preclinical models.
Table 1: In Vitro Efficacy of this compound Derivatives - Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 7i | EGFR | 17.32 | [1] |
| Gefitinib | EGFR | 25.42 | [1] |
| Erlotinib | EGFR | 33.25 | [1] |
| Compound 19h | EGFR | 0.47 | |
| Compound 15a | EGFR | 130 | [2] |
| Compound 15a | VEGFR-2 | 560 | [2] |
| Compound 15b | EGFR | 150 | [2] |
| Compound 15b | VEGFR-2 | 1810 | [2] |
| Compound 6f | VEGFR-2 | 12.0 | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Efficacy of this compound Derivatives - Antiproliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 7i | A549 | Non-Small Cell Lung Cancer | 2.25 | [1] |
| Compound 7i | HT-29 | Colorectal Cancer | 1.72 | [1] |
| Compound 7i | MCF-7 | Breast Cancer | 2.81 | [1] |
| Compound 14d | BaF3-EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | Lung Cancer (Resistant) | 0.09 | [4] |
| Compound 14d | BaF3-EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | Lung Cancer (Resistant) | 0.75 | [4] |
| Compound 15b | HT-29 | Colorectal Cancer | 5.27 | [2] |
| Compound 15b | MCF-7 | Breast Cancer | 4.41 | [2] |
| Compound 15b | H460 | Large Cell Lung Cancer | 11.95 | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.
Table 3: In Vivo Efficacy of this compound Derivatives - Tumor Growth Inhibition
| Compound | Xenograft Model | Administration | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Compound 14d | BaF3-EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | Intraperitoneal | 30 mg/kg | 67.95% | [4] |
TGI (Tumor Growth Inhibition): The percentage reduction in tumor volume in treated animals compared to control animals.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their preclinical evaluation.
References
- 1. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 2. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Anilinoquinazoline as a Selective c-Src Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of anilinoquinazoline-based inhibitors of the c-Src kinase with other established alternatives. The content is supported by experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the objective assessment of these compounds for research and drug development purposes.
Comparative Performance of c-Src Inhibitors
The in vitro potency and selectivity of representative this compound derivatives are compared below with other well-characterized c-Src inhibitors, including the multi-kinase inhibitors Dasatinib and Bosutinib, and the Src/Abl inhibitor Saracatinib. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the comparative efficacy and potential for off-target effects.
| Compound Class | Representative Compound | c-Src IC50 (nM) | Selectivity Profile (IC50 in nM for other kinases) | Reference |
| This compound | [Example this compound Derivative] | [Insert Value] | KDR (>1000), FGFR1 (>1000), VEGFR2 (>1000) | [1][2] |
| This compound | Compound 24 (6-amide derivative) | 2.9 | Good selectivity over several close kinase targets | [3] |
| Anilinoquinoline-3-carbonitrile | Bosutinib (SKI-606) | 1.2 | Abl (1), Lck (~1.2), Fyn (potent) | [4][5] |
| Aminopyrimidine | Dasatinib (BMS-354825) | 0.5 - <1.0 | Bcr-Abl (<1.0), c-Kit, PDGFR, c-FMS, EPHA2 | [4][5][6] |
| This compound | Saracatinib (AZD0530) | 2.7 | Lck, c-YES, Lyn, Fyn, Fgr, Blk (2.7-11), Abl | [4][7] |
| Pyrazolopyrimidine | PP2 | 4-5 (for Lck and Fyn) | Non-selective, inhibits multiple kinases | [4] |
Note: IC50 values can vary between different assay conditions and laboratories. The data presented here are for comparative purposes. The this compound scaffold has been shown to yield compounds with high potency and selectivity for c-Src.[1][2] For instance, certain 4-aminobenzodioxole quinazoline derivatives have demonstrated excellent potency and selectivity, with a focus on avoiding inhibition of KDR tyrosine kinase.[1][2] Another example, compound 24, a 6-amide-4-anilinoquinazoline derivative, exhibited a potent IC50 of 2.9 nM for c-Src and good selectivity over other kinases.[3] In comparison, while highly potent against c-Src, inhibitors like Dasatinib and Bosutinib exhibit a broader spectrum of activity against other kinases, which can be a consideration for their use as selective research tools or therapeutic agents.[4][5][6]
Experimental Protocols
Detailed methodologies for the validation of this compound and other inhibitors targeting c-Src kinase are provided below. These protocols are fundamental for assessing inhibitor potency, selectivity, and cellular activity.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a substrate by c-Src kinase.
Materials:
-
Recombinant active c-Src enzyme
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound inhibitor and other test compounds
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) or other HRP substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate (high-binding capacity)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound inhibitor and other test compounds in the kinase assay buffer. A vehicle control (e.g., DMSO) should be included.
-
Reaction Setup: To the wells of a 96-well plate, add the diluted test compounds.
-
Enzyme and Substrate Addition: Add the diluted c-Src enzyme and the substrate to each well. Pre-incubate the plate at room temperature for 10 minutes.
-
Initiation of Kinase Reaction: Start the reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection:
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells three times with wash buffer.
-
Add the TMB substrate and incubate in the dark until color develops.
-
-
Stopping the Reaction and Reading: Add the stop solution to each well and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-enzyme control) from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Western Blot Analysis of c-Src Phosphorylation
This cell-based assay assesses the ability of an inhibitor to suppress the autophosphorylation of c-Src at tyrosine 416 (Y416), a marker of its activation, in a cellular context.[8]
Materials:
-
Cancer cell line known to have active c-Src signaling (e.g., OVCAR3, SKOV3, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound inhibitor and other test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the this compound inhibitor or other test compounds for a specified duration. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using the supplemented lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by gel electrophoresis.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the anti-phospho-Src (Tyr416) primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total-Src antibody.[8]
-
Data Analysis: Quantify the band intensities for both phosphorylated and total c-Src. The level of c-Src inhibition is determined by the ratio of phosphorylated-Src to total-Src protein.
Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate the c-Src signaling pathway and a general workflow for the validation of c-Src inhibitors.
Caption: Simplified c-Src signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for the validation of a selective c-Src kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a new class of this compound inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
comparative study of anilinoquinazoline and anilinoquinoline inhibitors
A Comparative Guide to Anilinoquinazoline and Anilinoquinoline Inhibitors for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent classes of tyrosine kinase inhibitors: anilinoquinazolines and anilinoquinolines. Both scaffolds have been pivotal in the development of targeted cancer therapies. This document outlines their mechanism of action, presents comparative experimental data, details relevant experimental protocols, and provides visualizations of key concepts and workflows.
Introduction to this compound and Anilinoquinoline Inhibitors
Anilinoquinazolines and anilinoquinolines are heterocyclic compounds that have been extensively developed as inhibitors of various protein kinases, which are crucial mediators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. These inhibitors typically function by competing with adenosine triphosphate (ATP) for its binding site in the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.[1][2]
Well-known examples of this compound inhibitors include Gefitinib and Erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR).[1][3] Prominent anilinoquinoline inhibitors include Bosutinib, a dual Src/Abl kinase inhibitor, and Lapatinib, a dual EGFR and HER2 inhibitor.[4][5]
Core Chemical Structures
The fundamental difference between these two classes lies in their core heterocyclic structure, as illustrated below.
Mechanism of Action: ATP-Competitive Inhibition
Both this compound and anilinoquinoline inhibitors act as Type I kinase inhibitors, meaning they bind to the active conformation of the kinase in the ATP-binding pocket. This competitive inhibition prevents the binding of ATP and subsequent phosphorylation of downstream substrates, effectively blocking the signal transduction cascade.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative this compound and anilinoquinoline inhibitors against various protein kinases and cancer cell lines. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Kinase Inhibition
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Gefitinib | EGFR | 33 | [6] |
| This compound | Erlotinib | EGFR | 2 | [1] |
| This compound | Erlotinib | HER2 | 7.7 - 9.6 | [4] |
| Anilinoquinoline | Bosutinib | Src | 1.2 | [7] |
| Anilinoquinoline | Bosutinib | Abl | 1 | [7] |
| Anilinoquinoline | Lapatinib | EGFR | 10.8 | [4] |
| Anilinoquinoline | Lapatinib | HER2 | 9.8 | [4] |
Table 2: Cellular Antiproliferative Activity
| Inhibitor Class | Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Gefitinib | A549 (NSCLC) | 14.803 | [8] |
| This compound | Gefitinib | H3255 (NSCLC, L858R) | 0.003 | [9] |
| This compound | Erlotinib | A549 (NSCLC) | 1.9 | [10] |
| Anilinoquinoline | Bosutinib | K562 (CML) | 0.02 | [7] |
| Anilinoquinoline | Lapatinib | BT-474 (Breast Cancer, HER2+) | 0.046 | [10] |
| Anilinoquinoline | Lapatinib | SK-BR-3 (Breast Cancer, HER2+) | 0.079 | [10] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these inhibitors are crucial for reproducible research.
General Synthesis Workflow
The synthesis of anilinoquinazolines and anilinoquinolines often involves the construction of the core heterocyclic ring system followed by the coupling of the substituted aniline.
Synthesis of Gefitinib (this compound)
This protocol describes a common synthetic route for Gefitinib.[11][12][13]
-
Alkylation: Start with methyl 3-hydroxy-4-methoxybenzoate and alkylate with 1-bromo-3-chloropropane to yield methyl 5-(3-chloropropoxy)-4-methoxybenzoate.
-
Nitration: The product from the previous step is nitrated using nitric acid in acetic acid to give methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.
-
Reduction: The nitro group is then reduced to an amine using a reducing agent like powdered iron in acetic acid, yielding methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.
-
Cyclization: The amino ester is cyclized with formamide at high temperature to form the quinazolinone ring.
-
Chlorination: The quinazolinone is chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
-
Nucleophilic Substitution: The resulting 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol to yield Gefitinib.
-
Purification: The final product is purified by recrystallization or column chromatography.
Synthesis of Bosutinib (Anilinoquinoline)
This protocol outlines a synthetic route for Bosutinib.[14][15]
-
Esterification and Alkylation: 3-methoxy-4-hydroxybenzoic acid is first esterified and then alkylated with 1-bromo-3-chloropropane.
-
Nitration and Reduction: The resulting compound undergoes nitration followed by reduction of the nitro group to an amine.
-
Cyclization: The quinoline ring is formed through cyclization of the amino compound.
-
Chlorination: The 4-hydroxyquinoline is converted to a 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride.
-
First Amination: The 4-chloroquinoline is reacted with 2,4-dichloro-5-methoxyaniline to form the 4-anilinoquinoline core.
-
Second Amination (Side Chain Installation): The chloroalkyl side chain is reacted with N-methylpiperazine to complete the synthesis of Bosutinib.
-
Purification: The final compound is purified using appropriate chromatographic techniques.
Biological Evaluation Workflow
The biological activity of the synthesized inhibitors is typically assessed through a series of in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.[16][17][18]
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in the appropriate kinase buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Dilute the recombinant kinase enzyme and the substrate to their final concentrations in the kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the diluted kinase enzyme to each well.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[19][20][21]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. Incubate for 2-4 hours.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration.
-
Determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
-
Concluding Remarks
Anilinoquinazolines and anilinoquinolines represent two highly successful scaffolds in the design of kinase inhibitors. While sharing a common mechanism of ATP-competitive inhibition, the subtle structural difference between the quinazoline and quinoline cores, along with variations in substitution patterns, allows for the fine-tuning of potency and selectivity against different kinase targets. This guide provides a foundational understanding and practical protocols for researchers engaged in the discovery and development of novel kinase inhibitors based on these important chemical classes.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
- 6. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
- 11. ukm.my [ukm.my]
- 12. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Assessing the Selectivity of Anilinoquinazolines for Mutant EGFR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment of non-small cell lung cancer (NSCLC). Anilinoquinazoline derivatives have been at the forefront of targeted therapies, exhibiting significant efficacy by inhibiting the tyrosine kinase activity of EGFR. However, the development of resistance, often through secondary mutations, necessitates a clear understanding of the selectivity of these inhibitors for mutant forms of EGFR over the wild-type receptor. This guide provides a comparative analysis of the selectivity of various this compound-based EGFR inhibitors, supported by experimental data and detailed protocols to aid in the research and development of next-generation therapeutics.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of prominent this compound EGFR inhibitors against wild-type (WT) EGFR and clinically relevant mutant forms. Lower IC50 values indicate greater potency. The selectivity index (SI), calculated as the ratio of IC50 for WT EGFR to the IC50 for a mutant form, is also presented to quantify the preferential inhibition of mutant EGFR. A higher SI value indicates greater selectivity for the mutant receptor.
Table 1: IC50 Values (nM) of First and Second-Generation this compound EGFR Inhibitors
| Compound | EGFR (WT) | EGFR (L858R) | EGFR (del19) | EGFR (L858R/T790M) | Selectivity Index (WT/L858R) | Selectivity Index (WT/del19) |
| Gefitinib | 15.5 | ~10 | ~5 | >1000 | ~1.6 | ~3.1 |
| Erlotinib | 14.11 | 12 | 7 | >1000 | 1.2 | 2.0 |
| Afatinib | 0.5 | 0.4 | ~0.5 | 10 | 1.25 | ~1.0 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a synthesis of reported values for comparative purposes.[1][2][3][4]
Table 2: IC50 Values (nM) of Third-Generation this compound and Related Pyrimidine-Based EGFR Inhibitors
| Compound | EGFR (WT) | EGFR (L858R) | EGFR (del19) | EGFR (L858R/T790M) | EGFR (del19/T790M) | Selectivity Index (WT/L858R/T790M) |
| Osimertinib | 493.8 | ~20 | 12.92 | 11.44 | ~1.7 | ~43.2 |
| Rociletinib | ~200 | ~10 | ~5 | ~0.5 | ~0.5 | ~400 |
| Avitinib (AC0010) | 7.68 | - | - | 0.18 | - | 42.7 |
Note: Osimertinib and Avitinib are pyrimidine-based, but are included here due to their direct relevance and comparison to the this compound scaffold in targeting EGFR mutations.[3][5][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to assess the selectivity of this compound EGFR inhibitors.
Biochemical Kinase Assay (Continuous-Read Fluorescent Assay)
This assay directly measures the enzymatic activity of purified EGFR kinase domains.
Materials:
-
Purified recombinant EGFR (WT, L858R, L858R/T790M, etc.)
-
This compound inhibitor (serially diluted)
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
384-well, white, non-binding surface microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare 10X stocks of EGFR enzymes, ATP, and the Y12-Sox peptide substrate in the kinase reaction buffer.
-
Add 5 µL of the EGFR enzyme solution to each well of the 384-well plate.
-
Add 0.5 µL of serially diluted this compound inhibitor or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and Y12-Sox peptide substrate.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (λex = 360 nm, λem = 485 nm) every 71 seconds for 30-120 minutes.[7]
-
Determine the initial reaction velocity from the linear portion of the fluorescence curve.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Cell-Based EGFR Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation within a cellular context.
Materials:
-
Cancer cell lines expressing WT EGFR (e.g., A431) or mutant EGFR (e.g., H1975 for L858R/T790M)
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Low-serum medium (0.1% FBS)
-
This compound inhibitor (serially diluted)
-
Epidermal Growth Factor (EGF)
-
Lysis buffer
-
Phospho-EGFR and total EGFR antibodies
-
ELISA kit or Western blot reagents
Procedure:
-
Seed cells in 12-well plates and grow to approximately 90% confluency.
-
Starve the cells by incubating in low-serum medium for 16-18 hours.
-
Treat the cells with serially diluted this compound inhibitor or DMSO for 1 hour.[7]
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[7]
-
Wash the cells with cold PBS and lyse them.
-
Quantify the levels of phosphorylated EGFR and total EGFR in the cell lysates using a phospho-EGFR ELISA kit or by Western blotting with specific antibodies.
-
Normalize the phosphorylated EGFR signal to the total EGFR signal.
-
Plot the normalized phospho-EGFR levels against the inhibitor concentration to determine the cellular IC50 value.
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the point of inhibition by anilinoquinazolines.
Experimental Workflow for Assessing Inhibitor Selectivity
Caption: Workflow for determining the selectivity of this compound EGFR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. rsc.org [rsc.org]
Benchmarking Novel Anilinoquinazolines: A Comparative Guide for Drug Development Professionals
For researchers and scientists at the forefront of oncology drug discovery, the anilinoquinazoline scaffold remains a fertile ground for the development of novel kinase inhibitors. This guide provides a comprehensive comparison of emerging this compound-based compounds against established, approved drugs, supported by experimental data and detailed methodologies to aid in the evaluation and progression of new therapeutic candidates.
This document summarizes key performance indicators of novel anilinoquinazolines targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical nodes in cancer signaling pathways. The data presented is extracted from recent preclinical studies and benchmarked against clinically approved tyrosine kinase inhibitors (TKIs).
Performance Data: Novel Anilinoquinazolines vs. Approved Drugs
The following tables summarize the in vitro and in vivo activities of several novel this compound derivatives compared to standard-of-care TKIs. These tables are designed to provide a clear, quantitative comparison to facilitate the assessment of new chemical entities.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| Novel Anilinoquinazolines | ||||
| Compound 19h | EGFR | 0.47 | A549, HT-29 | |
| Compound 14d | EGFR (L858R/T790M/C797S) | 90 (19del/T790M/C797S), 750 (L858R/T790M/C797S) | BaF3 | |
| F-MPG | EGFR | 5.3 | HCC827 | |
| OH-MPG | EGFR | 2.0 | HCC827 | |
| Compound 15a | EGFR, VEGFR-2 | 130 (EGFR), 560 (VEGFR-2) | - | |
| Compound 15b | EGFR, VEGFR-2 | 150 (EGFR), 1810 (VEGFR-2) | - | |
| Compound 6f | VEGFR-2 | 12.0 | - | |
| Compound 40 | VEGFR-2, PDGFR-β, EGFR | 46.4 (VEGFR-2), 673.6 (PDGFR-β), 384.8 (EGFR) | - | |
| Approved Drugs | ||||
| Gefitinib | EGFR | 14,803 (A549 cells) | A549 | |
| Erlotinib | EGFR | - | - | |
| Vandetanib | VEGFR-2, EGFR | 40 (VEGFR-2), 500 (EGFR) | - | |
| Lapatinib | EGFR, HER2 | - | - | |
| Afatinib | EGFR, HER2, HER4 (irreversible) | - | - | |
| Osimertinib | EGFR (including T790M) | <15 (T790M mutant) | H1975, PC-9VanR | |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | - | - | |
| Sorafenib | RAF kinases, VEGFRs, PDGFRs | - | - | |
| Pazopanib | VEGFRs, PDGFRs, c-KIT, FGFR | - | - | |
| Axitinib | VEGFR-1, -2, -3 | 0.1-0.3 | - | |
| Cabozantinib | VEGFRs, MET, RET | - | - |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Novel Anilinoquinazolines | |||
| Compound 19h | A549 | <1 | |
| Compound 19h | HT-29 | <1 | |
| Compound 15b | HT-29 | 5.27 | |
| Compound 15b | MCF-7 | 4.41 | |
| Compound 15b | H460 | 11.95 | |
| Compound 7i | A549 | 2.25 | |
| Compound 7i | HT-29 | 1.72 | |
| Compound 7i | MCF-7 | 2.81 | |
| Compound 6n | MCF-7 | 3 | |
| Compound 6n | HepG2 | 16 | |
| Compound 40 | A549 | <10 | |
| Approved Drugs | |||
| Gefitinib | A549 | 14.803 | |
| Erlotinib | MCF-7 | 20 | |
| Erlotinib | HepG2 | 25 |
Table 3: In Vivo Antitumor Efficacy
| Compound/Drug | Dose | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| Novel Anilinoquinazolines | ||||
| Compound 14d | 30 mg/kg | BaF3-EGFR (19del/T790M/C797S) | 67.95% | |
| F-MPG | 50 mg/kg (oral gavage, daily) | HCC827 | Significant reduction in tumor volume | |
| OH-MPG | 50 mg/kg (oral gavage, daily) | HCC827 | Significant reduction in tumor volume | |
| Compound 10a | - | A549 | Significant tumor growth inhibition | |
| Compound 10g | - | A549 | Significant tumor growth inhibition | |
| Compound 40 | - | - | Robust antitumor efficacy | |
| Approved Drugs | ||||
| Vandetanib | - | A549 | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental setups used for evaluation, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the objective evaluation of novel compounds. Below are methodologies for key assays cited in the comparison tables.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
-
Reagents and Materials : Purified recombinant kinase (e.g., EGFR, VEGFR-2), kinase buffer, ATP, substrate peptide, test compounds (novel anilinoquinazolines and approved drugs), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the diluted test compounds to the wells. A DMSO-only well serves as the control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture : Plate cancer cells (e.g., A549, HT-29, HCC827) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the novel anilinoquinazolines or approved drugs for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of a compound in a living organism.
-
Animal Model : Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., A549, HCC827) into the flank of each mouse.
-
Tumor Growth and Randomization : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration : Administer the novel this compound or approved drug to the treatment groups via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring :
-
Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).
-
Observe the general health of the animals.
-
-
Endpoint : The study is typically terminated when the tumors in the control group reach a specified size or after a predetermined treatment period.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100. Analyze the statistical significance of the results.
Conclusion
The presented data highlights the potential of several novel this compound derivatives as potent and, in some cases, dual inhibitors of EGFR and VEGFR-2. Compounds such as 19h and OH-MPG demonstrate nanomolar efficacy in vitro, rivaling or exceeding that of some approved drugs. Furthermore, in vivo studies with compounds like 14d show promising tumor growth inhibition. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers to design and interpret their own benchmarking studies, ultimately accelerating the development of the next generation of targeted cancer therapies.
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Anilinoquinazolines
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Anilinoquinazolines, a class of compounds frequently investigated for their potential as targeted cancer therapeutics, require meticulous disposal procedures due to their potential bioactivity and cytotoxicity. This guide provides essential, step-by-step instructions for the safe handling and disposal of anilinoquinazoline waste, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal-related tasks, it is imperative to handle all this compound materials with the appropriate safety measures. Given their use as antineoplastic agents, they should be treated as potentially hazardous compounds.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant nitrile gloves. For handling potent or cytotoxic compounds, consider double gloving.[1][2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]
-
Lab Coat: A lab coat should be worn to protect from spills and contamination.[1]
-
Respiratory Protection: Conduct all handling of powdered anilinoquinazolines or procedures that may generate aerosols within a certified chemical fume hood to minimize inhalation exposure.[1][3]
Step-by-Step Disposal Protocol
The disposal of anilinoquinazolines must be managed as hazardous chemical waste. Under no circumstances should these chemicals or their contaminated materials be disposed of in the regular trash or down the drain.[1][2][4]
-
Waste Identification and Segregation:
-
Identify all waste streams containing anilinoquinazolines. This includes pure compounds, residual amounts in containers, contaminated consumables (e.g., pipette tips, gloves, weighing papers), and solutions.
-
Segregate this compound waste from all other waste streams, including non-hazardous and other types of chemical waste, to prevent unintended reactions.[2][5] Do not commingle these wastes with other laboratory wastes.[2]
-
-
Waste Collection and Container Management:
-
Solid Waste: Collect solid this compound waste in a designated, compatible hazardous waste container.[5] This includes contaminated PPE and labware.
-
Liquid Waste: Collect liquid waste containing anilinoquinazolines in a sealable, chemical-resistant container.
-
Sharps: Needles and syringes that have come into contact with anilinoquinazolines must be disposed of in a designated sharps container. If the syringe contains any residual volume, it may need to be managed as bulk hazardous chemical waste in a specific container.[2] Do not recap needles.[2]
-
Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name(s) of the this compound derivative(s), and any associated hazard symbols.[2][5]
-
Container Integrity: Keep waste containers securely closed except when adding waste.[6][7] Ensure containers are clean on the outside to prevent accidental exposure.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA should be a secure area under the control of laboratory personnel.[7]
-
Utilize secondary containment, such as a tray, to capture any potential leaks from the primary waste container.[1][5]
-
-
Arranging for Final Disposal:
Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative limits for the accumulation of hazardous chemical waste in a laboratory setting. These are general guidelines and may be subject to institutional or local regulations.
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume (Total Hazardous Waste) | 55 gallons | [6] |
| Maximum Accumulation Volume (Acutely Toxic "P-List" Waste) | 1 quart | [6][7] |
| Maximum Accumulation Time | Up to 12 months (unless accumulation limits are met sooner) | [6][7] |
| Secondary Containment Volume | Sufficient to hold the volume of the largest container | [8] |
Note: It is crucial to determine if any specific this compound derivative is classified as an acutely toxic "P-list" waste, as this will trigger more stringent accumulation limits.[2][7]
Experimental Protocols
While specific chemical deactivation protocols for anilinoquinazolines are not broadly recommended for in-lab application due to the complexity and potential for hazardous byproducts, the primary "protocol" for disposal is the waste management procedure outlined above. There is no single accepted method of chemical deactivation for all agents.[2] The standard and safest procedure is collection and disposal by trained professionals.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Segregation and collection of different this compound waste types.
References
Essential Safety and Handling Guide for Anilinoquinazoline Compounds
Anilinoquinazolines are a significant class of chemical compounds, many of which function as potent tyrosine kinase inhibitors (TKIs) in drug development and biomedical research.[1] Due to their biological activity, all anilinoquinazoline derivatives should be handled as potentially hazardous substances requiring stringent safety protocols to minimize exposure and ensure a safe laboratory environment.
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals, covering personal protective equipment (PPE), procedural handling, and waste disposal.
Personal Protective Equipment (PPE)
The primary routes of exposure to this compound compounds, which are often handled as solid powders, include inhalation, dermal contact, and accidental ingestion.[2] A robust PPE protocol is therefore mandatory. The following table summarizes the required equipment for handling these compounds.[2][3][4]
| PPE Component | Specification | Rationale |
| Hand Protection | Double, chemotherapy-grade, powder-free nitrile gloves. The outer glove cuff should extend over the gown sleeve.[2] | Prevents skin absorption, a primary exposure route. Double-gloving provides an extra layer of protection, and the outer glove can be removed immediately if contaminated.[2] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated). Must have long sleeves and tight-fitting cuffs.[3][5] | Protects skin and personal clothing from contamination with powders or solutions. Must be discarded as hazardous waste after use.[2] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the solid powder or when there is a risk of splashing.[2] | Protects against splashes and aerosolized particles entering the eyes or face, which can lead to absorption or irritation.[2][3] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator.[2] | Required when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent the inhalation of fine powders.[2][3] |
| Foot & Hair Protection | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the tracking of contaminants out of the laboratory and protects hair from contamination. |
Operational Plan: Protocol for Safe Handling and Solution Preparation
All manipulations involving this compound powder must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet to control aerosolization.[3]
Pre-Handling Procedure
-
Designate Area: Cordon off and label the specific work area within the fume hood for handling the compound.
-
Assemble Materials: Gather all necessary equipment, including the this compound compound, solvents, vials, pipettes, and hazardous waste containers, and place them in the fume hood.
-
Verify Safety Equipment: Ensure an appropriate chemical spill kit is readily accessible.
-
Don PPE: Put on all required PPE in the correct order (shoe covers, hair cover, inner gloves, gown, outer gloves, face shield/goggles, and respirator if needed).
Weighing and Reconstitution Protocol
-
Tare Balance: Place a tared weigh boat on the analytical balance inside the fume hood.
-
Weigh Compound: Carefully transfer the desired amount of this compound powder onto the weigh boat. Avoid creating dust. Use a spatula dedicated for this compound.
-
Transfer: Gently transfer the weighed powder into the appropriate vial or tube.
-
Add Solvent: Slowly add the desired solvent to the vial, allowing it to run down the side of the container to avoid splashing or aerosol generation.[3]
-
Dissolve: Cap the vial securely and mix via vortexing or sonication until the compound is fully dissolved.
-
Immediate Cleanup: Dispose of the used weigh boat and any contaminated items (e.g., pipette tips, outer gloves) directly into the designated solid hazardous waste container located within the fume hood.[2]
Post-Handling Decontamination
-
Wipe Down: Decontaminate all surfaces within the fume hood with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items. The outer gloves should be removed first. Place all disposable PPE into the hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after all work is complete.[6]
Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural workflow for safely managing this compound compounds from receipt to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
